molecular formula C8H9ClN2O B1361084 1-(3-Chloro-4-methylphenyl)urea CAS No. 13142-64-8

1-(3-Chloro-4-methylphenyl)urea

Cat. No.: B1361084
CAS No.: 13142-64-8
M. Wt: 184.62 g/mol
InChI Key: GAFWRUXZGSUTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)urea (CAS 13142-64-8) is a phenylurea derivative of interest in various scientific research fields. This compound has been identified and studied in environmental chemistry as a degradation product of phenylurea herbicides, such as linuron, and is a key analyte in sensitive LC-ESI-MS/MS methods for monitoring herbicide contamination in environmental and biological samples like oysters . In medicinal chemistry, while this specific compound's mechanism of action may not be fully elucidated, the broader class of N-phenylurea compounds is recognized for its significant research value. Urea derivatives are known for their ability to form multiple hydrogen bonds with biological targets and are found in investigational compounds across therapeutic areas, including as inhibitors of enzymes like epoxide hydrolase and as core structures in anticancer agent research . Researchers value this phenylurea scaffold for its potential in structure-activity relationship (SAR) studies and as a building block in the synthesis of more complex molecules . The compound should be stored in a refrigerator at 2-8°C . This product is intended for research use only and is not approved for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet for proper handling guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFWRUXZGSUTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274795
Record name N-(3-chloro-4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13142-64-8
Record name NSC211456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-chloro-4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLORO-PARA-TOLYL)-UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(3-Chloro-4-methylphenyl)urea chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(3-Chloro-4-methylphenyl)urea

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is an arylurea derivative. The structure consists of a urea core substituted with a 3-chloro-4-methylphenyl group on one of the nitrogen atoms.

Chemical Structure:

Chemical structure of this compound

Figure 1. 2D structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 590393-14-9
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 184.63 g/mol
IUPAC Name This compound
SMILES CC1=CC(=C(C=C1)Cl)NC(=O)N[2]
InChIKey GUMFWXBSFOHZDC-UHFFFAOYSA-N[2][3]
Predicted XlogP 2.6[2]
Appearance Solid (predicted)[4]
Solubility Predicted to have low solubility in water, soluble in organic solvents like ethanol and methanol.[4]

Note: Some properties are predicted based on computational models due to limited experimental data for this specific compound.

Synthesis and Experimental Protocols

Arylurea derivatives are commonly synthesized through several established methods. The most prevalent routes involve the reaction of an appropriately substituted amine with an isocyanate or an isocyanate equivalent.[5][6] These reactions are typically high-yielding and proceed under mild conditions.

General Synthesis Workflow

The synthesis of this compound can be efficiently achieved by the reaction of 3-chloro-4-methylaniline with an isocyanate source. This workflow represents a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.

G Synthesis Workflow for this compound reactant1 3-Chloro-4-methylaniline step1 Nucleophilic Addition (Acidic Aqueous Medium, e.g., HCl) reactant1->step1 reactant2 Potassium Isocyanate (KOCN) reactant2->step1 product This compound step1->product Formation of Urea Linkage

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from Amine and Potassium Isocyanate

This protocol is adapted from a general, environmentally friendly method for the synthesis of N-substituted ureas in water.[6]

Materials:

  • 3-chloro-4-methylaniline

  • Potassium isocyanate (KOCN)

  • 1 N Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate (for extraction, if necessary)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-chloro-4-methylaniline (1.0 equivalent) in 1 N aqueous HCl. Stir the mixture until the amine fully dissolves, forming the corresponding hydrochloride salt.

  • Addition of Isocyanate: To the stirred solution, add potassium isocyanate (1.1 equivalents) portion-wise at room temperature. The reaction is typically facile.[6]

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Isolation: Upon completion, the product, this compound, often precipitates out of the aqueous solution as a solid.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification (if necessary): If the product does not precipitate or requires further purification, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented in publicly available literature, the arylurea scaffold is a well-known pharmacophore present in numerous biologically active compounds.[7]

  • Herbicidal Activity: Many phenylurea derivatives are potent herbicides that act by inhibiting photosystem II in plants.

  • Anticancer Activity: The diarylurea motif is central to several multi-kinase inhibitors used in oncology, such as Sorafenib.[8] These compounds typically function by inhibiting key signaling pathways involved in tumor growth and angiogenesis.

  • Antimicrobial and Other Activities: Various substituted ureas have demonstrated a broad range of biological effects, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[7][9] Triclocarban, a diarylurea, is a known antimicrobial agent that inhibits the enoyl-acyl-carrier protein reductase (ENR) enzyme in bacteria.[10]

Given its structure, this compound could be a candidate for screening in various biological assays, particularly in agrochemical and pharmaceutical research. The logical progression for investigating this compound would involve screening against a panel of kinases or microbial strains.

Logical Workflow for Biological Screening

The following diagram illustrates a logical workflow for the initial biological evaluation of a novel arylurea compound like this compound.

G Biological Screening Workflow start This compound (Test Compound) screen1 Primary Kinase Inhibitor Screen start->screen1 screen2 Primary Antimicrobial Screen (e.g., MIC assay) start->screen2 decision1 Activity Found? screen1->decision1 decision2 Activity Found? screen2->decision2 followup1 Dose-Response & IC50 Determination decision1->followup1 Yes end2 Inactive decision1->end2 No decision2->followup1 Yes decision2->end2 No followup2 Mechanism of Action Studies followup1->followup2 end1 Lead for Optimization followup2->end1

Caption: Logical workflow for initial biological screening of the target compound.

References

In-Depth Technical Guide: 1-(3-Chloro-4-methylphenyl)urea (CAS Number: 590393-14-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(3-Chloro-4-methylphenyl)urea, with a focus on its synthesis, potential biological activities, and mechanism of action. While specific experimental data for this exact compound is limited in publicly available literature, this guide draws upon extensive research on structurally analogous aryl urea derivatives to provide a detailed and informative resource. The content herein is intended to support research and drug development efforts by offering insights into its potential as a kinase inhibitor targeting critical cancer-related signaling pathways.

Chemical and Physical Properties

PropertyValueSource
CAS Number 590393-14-9ChemicalBook[1]
Molecular Formula C8H9ClN2OInferred from structure
Molecular Weight 184.63 g/mol Inferred from structure
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO and methanolInferred from related compounds

Synthesis

A general and robust method for the synthesis of 1,3-disubstituted ureas, including this compound, involves the reaction of an isocyanate with an amine. While a specific protocol for the target compound is not detailed in the literature, a representative synthesis can be adapted from established procedures for analogous aryl ureas.

Hypothetical Synthesis Workflow

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product 3-Chloro-4-methylaniline 3-Chloro-4-methylaniline Isocyanate Formation Isocyanate Formation 3-Chloro-4-methylaniline->Isocyanate Formation Isocyanate Precursor Isocyanate Precursor (e.g., Phosgene, Triphosgene) Isocyanate Precursor->Isocyanate Formation 3-Chloro-4-methylphenyl isocyanate 3-Chloro-4-methylphenyl isocyanate Isocyanate Formation->3-Chloro-4-methylphenyl isocyanate Intermediate Urea Formation Urea Formation Target Compound This compound Urea Formation->Target Compound 3-Chloro-4-methylphenyl isocyanate->Urea Formation Amine Source Ammonia or Primary Amine Amine Source->Urea Formation

Caption: Hypothetical synthesis of this compound.

Experimental Protocol: General Synthesis of Diaryl Ureas

This protocol is adapted from the synthesis of structurally similar compounds and can be modified for the synthesis of this compound.

Materials:

  • 3-Chloro-4-methylaniline

  • Triphosgene (or other phosgene equivalent)

  • Triethylamine (TEA)

  • Appropriate amine for the second substituent (for unsymmetrical ureas) or ammonia source.

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous acetonitrile

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Isocyanate Formation:

    • Dissolve 3-chloro-4-methylaniline (1 equivalent) in anhydrous DCM.

    • To this solution, add triphosgene (0.4 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add triethylamine (2.2 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the isocyanate by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (a strong absorption band around 2250-2275 cm⁻¹ indicates isocyanate formation).

  • Urea Formation:

    • In a separate flask, dissolve the desired amine (1 equivalent) in anhydrous acetonitrile.

    • Add the freshly prepared solution of 3-chloro-4-methylphenyl isocyanate dropwise to the amine solution at room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • The structure of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

While there is no specific biological data for this compound in the public domain, extensive research on structurally related 1,3-diaryl ureas has demonstrated their potential as potent anticancer agents. These compounds often function as kinase inhibitors, targeting key signaling pathways that are frequently dysregulated in cancer.

Based on the study by Li et al. on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, it is plausible that this compound could act as a dual inhibitor of the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways.[2][3]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Cell Growth Cell Growth S6K->Cell Growth Proliferation Proliferation 4E-BP1->Proliferation Inhibits translation when unphosphorylated Inhibitor This compound (Hypothesized) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial during embryonic development and is largely inactive in adult tissues. However, its reactivation in adults can lead to the development and progression of various cancers.

G Hh Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh Ligand->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SUFU-GLI complex formation GLI GLI SUFU->GLI Sequesters Nucleus Nucleus GLI->Nucleus Translocates to Target Genes Target Gene Expression Nucleus->Target Genes Activates Inhibitor This compound (Hypothesized) Inhibitor->SMO Potential Target Inhibitor->GLI Potential Target

Caption: Hypothesized inhibition of the Hedgehog signaling pathway.

Experimental Protocols for Biological Evaluation

The following protocols are based on the methodologies described by Li et al. for analogous compounds and can be applied to evaluate the biological activity of this compound.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO only).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis

Objective: To investigate the effect of the compound on the protein expression and phosphorylation levels in the PI3K/Akt/mTOR and Hedgehog signaling pathways.

Workflow:

G Cell Culture & Treatment Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Analysis Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Gli1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the ECL substrate.

  • Analysis: Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the expression of the target proteins to a loading control like β-actin.

Conclusion and Future Directions

This compound, as a member of the aryl urea class of compounds, holds potential as a subject for further investigation in the field of oncology drug discovery. Based on the extensive research on analogous compounds, it is hypothesized to exert its anticancer effects through the dual inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways.

Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full analytical characterization of the compound are necessary.

  • In Vitro Biological Evaluation: Comprehensive screening against a panel of cancer cell lines to determine its IC50 values and spectrum of activity.

  • Mechanism of Action Studies: In-depth investigation using techniques like Western blotting, kinase assays, and gene expression analysis to confirm its molecular targets and effects on the hypothesized signaling pathways.

  • In Vivo Efficacy: Evaluation of its antitumor activity in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs to optimize potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of this compound.

References

physical and chemical properties of (3-chloro-4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chloro-4-methylphenyl)urea, a substituted arylurea, belongs to a class of compounds with diverse and significant biological activities. Aryl ureas are recognized for their roles in medicinal chemistry and agrochemistry, exhibiting properties ranging from herbicidal to potent anti-cancer activities. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological mechanisms of action, tailored for researchers and professionals in drug development.

Core Physical and Chemical Properties

While specific experimental data for (3-chloro-4-methylphenyl)urea is not extensively available in public literature, the following tables summarize its known identifiers and predicted properties, alongside data for a structurally related compound, N'-(3-Chloro-4-Methylphenyl)-N,N-Dimethylurea, for comparative purposes.

Table 1: Compound Identification
IdentifierValue
IUPAC Name 1-(3-chloro-4-methylphenyl)urea
CAS Number 590393-14-9[1]
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.63 g/mol
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)N)Cl
Table 2: Physical and Chemical Properties
Property(3-chloro-4-methylphenyl)urea (Predicted/Inferred)N'-(3-Chloro-4-Methylphenyl)-N,N-Dimethylurea (Experimental Data)
Appearance White to off-white crystalline solidTypically white crystalline solid[2]
Melting Point Not available158 - 160 °C[2]
Boiling Point Decomposes before boiling (inferred)Decomposes before boiling[2]
Solubility in Water Low solubility (inferred)Low solubility in water[2]
Solubility in Organic Solvents Soluble in acetone, dichloromethane (inferred)Soluble in some organic solvents like acetone, dichloromethane[2]
Stability Stable under normal conditions, may decompose on exposure to high heat or strong oxidizing agents (inferred)Stable under normal conditions, but may decompose on exposure to high heat or strong oxidizing agents[2]

Experimental Protocols

The synthesis of (3-chloro-4-methylphenyl)urea can be achieved through the reaction of 3-chloro-4-methylphenyl isocyanate with ammonia. This is a standard method for the preparation of monosubstituted ureas.

Synthesis of (3-chloro-4-methylphenyl)urea

Materials:

  • 3-chloro-4-methylphenyl isocyanate

  • Aqueous ammonia (28-30%)

  • Anhydrous diethyl ether (or another suitable inert solvent like THF or acetone)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-4-methylphenyl isocyanate (1 equivalent) in anhydrous diethyl ether (100 mL). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Ammonia: While stirring vigorously, add an excess of concentrated aqueous ammonia (3-5 equivalents) dropwise to the cooled solution of the isocyanate. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-3 hours. The formation of a white precipitate indicates the product.

  • Work-up: Filter the white precipitate using a Büchner funnel and wash it with cold diethyl ether to remove any unreacted starting material.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain the purified (3-chloro-4-methylphenyl)urea.

  • Drying: Dry the purified product under vacuum to a constant weight.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Substituted phenylureas are known to exhibit a range of biological activities. Depending on the substitution pattern, they can act as herbicides by inhibiting photosynthesis in plants or as modulators of signaling pathways in mammalian cells, making them candidates for drug development.

Inhibition of Photosystem II (Herbicidal Activity)

Many phenylurea derivatives are potent inhibitors of photosystem II (PSII) in the photosynthetic electron transport chain of plants.[3][4] They bind to the D1 quinone-binding protein in PSII, blocking the electron flow from quinone A (Qₐ) to quinone B (Q₈), thereby inhibiting photosynthesis and leading to plant death.[4]

PhotosystemII_Inhibition P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- QB D1 Protein (QB site) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Inhibitor (3-chloro-4-methylphenyl)urea Inhibitor->QB Blocks e- transfer

Caption: Inhibition of Photosystem II by (3-chloro-4-methylphenyl)urea.

Inhibition of PI3K/Akt/mTOR and Hedgehog Signaling Pathways (Anti-cancer Potential)

In the context of drug development, certain diaryl ureas have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways.[5] These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[5][6][7][8][9][10]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[6][8][9][10] Diaryl ureas may inhibit this pathway at various points, potentially by targeting the kinase activity of PI3K or Akt.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor (3-chloro-4-methylphenyl)urea Inhibitor->PI3K inhibits Hedgehog_Pathway cluster_membrane Cell Membrane Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 binds and inhibits SMO SMO PTCH1->SMO inhibits GLI GLI SMO->GLI activates SUFU SUFU SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Inhibitor (3-chloro-4-methylphenyl)urea Inhibitor->SMO inhibits

References

An In-depth Technical Guide to 1-(3-Chloro-4-methylphenyl)urea: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Chloro-4-methylphenyl)urea, including its chemical properties and a detailed, multi-step synthesis protocol. The information is intended for use by professionals in the fields of chemical research, drug development, and materials science.

Compound Profile: this compound

This compound is a urea derivative with potential applications in various fields of chemical synthesis and biological research. Understanding its fundamental properties is crucial for its effective utilization.

PropertyValue
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.62 g/mol
CAS Number 590393-14-9
Appearance Expected to be a solid
IUPAC Name This compound

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process commencing from the readily available starting material, toluene. The overall synthetic workflow is illustrated below.

Synthesis_Workflow Toluene Toluene p_Chlorotoluene p-Chlorotoluene Toluene->p_Chlorotoluene Chlorination Nitro_p_Chlorotoluene 4-Chloro-3-nitrotoluene p_Chlorotoluene->Nitro_p_Chlorotoluene Nitration Amino_Chlorotoluene 3-Chloro-4-methylaniline Nitro_p_Chlorotoluene->Amino_Chlorotoluene Reduction Isocyanate 3-Chloro-4-methylphenyl isocyanate Amino_Chlorotoluene->Isocyanate Phosgenation Final_Product This compound Isocyanate->Final_Product Urea Formation

Caption: Overall synthesis workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Chlorination of Toluene to p-Chlorotoluene

This procedure focuses on the electrophilic aromatic substitution of toluene to yield a mixture of chlorotoluene isomers, with subsequent separation to isolate the desired para-isomer.

Methodology:

  • In a reaction vessel equipped with a stirrer, thermometer, and a gas inlet, place toluene and a Lewis acid catalyst (e.g., ferric chloride, FeCl₃).

  • Cool the mixture to a temperature between -20°C and 70°C.[1]

  • Bubble chlorine gas (Cl₂) through the stirred mixture. The reaction is exothermic and may require external cooling to maintain the desired temperature.[1]

  • Monitor the reaction progress by weighing the reaction mixture to determine the amount of chlorine that has reacted. For monochlorination, the reaction is typically stopped after approximately one mole of chlorine has been added per mole of toluene.[1]

  • Upon completion, the reaction mixture will contain a mixture of o-chlorotoluene and p-chlorotoluene, along with unreacted toluene and some dichlorotoluene byproducts.

  • The mixture of isomers is then separated by fractional distillation. p-Chlorotoluene has a higher boiling point and can be separated from the o-isomer.

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Role
TolueneC₇H₈92.14Starting Material
ChlorineCl₂70.90Reagent
Ferric ChlorideFeCl₃162.20Catalyst
p-ChlorotolueneC₇H₇Cl126.59Product
Step 2: Nitration of p-Chlorotoluene to 4-Chloro-3-nitrotoluene

This step involves the nitration of p-chlorotoluene to introduce a nitro group onto the aromatic ring.

Methodology:

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a flask, while cooling in an ice bath.

  • To a separate reaction vessel containing p-chlorotoluene, slowly add the nitrating mixture dropwise while maintaining a low temperature (typically below 10°C) with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.

  • Pour the reaction mixture over crushed ice and water to precipitate the crude product.

  • Filter the solid product, wash with cold water until the washings are neutral, and then dry. The crude product will be a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.

  • The isomers can be separated by fractional distillation or crystallization to obtain the desired 4-chloro-3-nitrotoluene.

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Role
p-ChlorotolueneC₇H₇Cl126.59Starting Material
Nitric AcidHNO₃63.01Reagent
Sulfuric AcidH₂SO₄98.08Catalyst
4-Chloro-3-nitrotolueneC₇H₆ClNO₂171.58Product
Step 3: Reduction of 4-Chloro-3-nitrotoluene to 3-Chloro-4-methylaniline

This procedure describes the reduction of the nitro group to an amino group.

Methodology:

  • In a round-bottom flask, suspend 4-chloro-3-nitrotoluene in a suitable solvent, such as ethanol or acetic acid.

  • Add a reducing agent, such as tin (Sn) metal and concentrated hydrochloric acid (HCl), or iron (Fe) powder and a catalytic amount of acid.

  • Heat the mixture under reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and neutralize it with a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to precipitate the tin or iron hydroxides and liberate the free amine.

  • Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude 3-chloro-4-methylaniline, which can be further purified by distillation or recrystallization.

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Role
4-Chloro-3-nitrotolueneC₇H₆ClNO₂171.58Starting Material
Tin (Sn) or Iron (Fe)Sn / Fe118.71 / 55.85Reducing Agent
Hydrochloric AcidHCl36.46Reagent
3-Chloro-4-methylanilineC₇H₈ClN141.60Product
Step 4: Synthesis of 3-Chloro-4-methylphenyl isocyanate

This step involves the conversion of the primary amine to an isocyanate, a key intermediate for urea synthesis.

Methodology:

  • In a well-ventilated fume hood, dissolve 3-chloro-4-methylaniline in an inert solvent like toluene or dichloromethane.

  • Introduce phosgene (COCl₂) or a phosgene substitute like triphosgene into the solution. This reaction is hazardous and requires appropriate safety precautions.

  • The reaction is typically carried out at elevated temperatures.

  • After the reaction is complete, the excess phosgene and solvent are removed by distillation to yield the crude 3-chloro-4-methylphenyl isocyanate.

  • The product can be purified by vacuum distillation.

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Role
3-Chloro-4-methylanilineC₇H₈ClN141.60Starting Material
Phosgene or TriphosgeneCOCl₂ / C₃Cl₆O₃98.92 / 296.75Reagent
3-Chloro-4-methylphenyl isocyanateC₈H₆ClNO167.59Product
Step 5: Synthesis of this compound

The final step is the formation of the urea derivative from the isocyanate.

Methodology:

  • Dissolve 3-chloro-4-methylphenyl isocyanate in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Cool the solution in an ice bath.

  • Bubble anhydrous ammonia (NH₃) gas through the solution or add a solution of ammonia in an appropriate solvent.

  • A white precipitate of this compound will form.

  • Continue stirring for a period to ensure the reaction goes to completion.

  • Filter the solid product, wash it with a small amount of cold solvent, and dry it under vacuum.

  • The product can be further purified by recrystallization if necessary.

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Role
3-Chloro-4-methylphenyl isocyanateC₈H₆ClNO167.59Starting Material
AmmoniaNH₃17.03Reagent
This compoundC₈H₉ClN₂O184.62Final Product

Safety Considerations

The synthesis of this compound involves the use of hazardous materials. Phosgene is extremely toxic, and all reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Concentrated acids and chlorine gas are corrosive and require careful handling. Researchers should consult the safety data sheets (SDS) for all chemicals used and follow all institutional safety guidelines.

References

An In-depth Technical Guide to 1-(3-Chloro-4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

UIPAC Name: 1-(3-Chloro-4-methylphenyl)urea

This technical guide provides a comprehensive overview of this compound, a compound of interest in agrochemical and pharmaceutical research. The document details its chemical properties, a robust synthesis protocol, and its biological significance, particularly as a potential kinase inhibitor.

Chemical Identity and Properties

This compound belongs to the class of phenylurea compounds. These structures are characterized by a urea core substituted with a phenyl ring. The specific substitutions on the phenyl ring, in this case, a chlorine atom at the 3-position and a methyl group at the 4-position, are crucial for its chemical behavior and biological activity.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 590393-14-9[1][2]
Molecular Formula C₈H₉ClN₂OCalculated
Molecular Weight 184.62 g/mol Calculated
Appearance White to off-white solid (predicted)General knowledge of ureas[3]
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in organic solvents like acetone, ethanol.General knowledge of phenylureas
XlogP (Predicted) 2.6[4]

Table 2: Analytical Data for Structural Elucidation (Predicted)

TechniqueData
¹H NMR (DMSO-d₆) δ ~8.5 (s, 1H, Ar-NH), ~7.5 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~6.0 (s, 2H, -NH₂), ~2.2 (s, 3H, -CH₃).
¹³C NMR (DMSO-d₆) δ ~156 (C=O), ~138 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~19 (-CH₃).
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1550 (N-H bending, Amide II), ~810 (C-H out-of-plane bending for substituted benzene).
Mass Spec (EI) m/z 184/186 (M⁺, chlorine isotope pattern), 141 (M-NHCO)⁺, 125 (M-NH₂CONH)⁺.

Note: Predicted analytical data is based on the known spectra of structurally similar compounds, such as 1-(3-Chloro-4-methylphenyl)-3-methyl-urea and other aryl ureas.[5][6][7]

Synthesis Protocol

The most common and efficient method for synthesizing N-aryl ureas is the reaction of an aryl isocyanate with ammonia.[8] This protocol details the preparation of this compound from the corresponding isocyanate.

Materials and Reagents
  • 3-Chloro-4-methylphenyl isocyanate

  • Aqueous ammonia (28-30%)

  • Acetone

  • Deionized water

  • Hydrochloric acid (1 M)

  • Buchner funnel and filter paper

  • Magnetic stirrer and hotplate

Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.68 g (10 mmol) of 3-chloro-4-methylphenyl isocyanate in 20 mL of acetone. Stir the solution at room temperature until the isocyanate is fully dissolved.

  • Nucleophilic Addition: While stirring vigorously, slowly add 5 mL of concentrated aqueous ammonia to the isocyanate solution. The reaction is exothermic, and a white precipitate will begin to form immediately.

  • Reaction Completion: Continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion.

  • Product Isolation: After 1 hour, add 30 mL of deionized water to the reaction mixture to fully precipitate the product. Cool the mixture in an ice bath for 15 minutes.

  • Filtration and Washing: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 20 mL cold deionized water to remove any unreacted ammonia and salts.

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

  • (Optional) Recrystallization: For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Characterization

The identity and purity of the synthesized this compound should be confirmed using the analytical techniques outlined in Table 2 (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Activity and Mechanism of Action

Phenylurea derivatives are a versatile class of compounds with applications ranging from herbicides to pharmaceuticals.[9]

Herbicidal Activity

Many phenylurea compounds are potent herbicides that act by inhibiting photosynthesis.[9] They block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein, which disrupts the plant's ability to produce energy, leading to cell damage and death.[9]

Anticancer Potential: Kinase Inhibition

In recent years, diaryl ureas have emerged as a significant scaffold in the development of kinase inhibitors for cancer therapy.[10] A prominent example is Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers. These compounds typically target the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[11]

This compound shares structural similarities with the core of many Raf kinase inhibitors. The urea moiety is critical for binding to the kinase active site, forming key hydrogen bonds with the protein backbone. The substituted phenyl ring occupies a hydrophobic pocket, and the specific substitution pattern is crucial for potency and selectivity. It is hypothesized that this compound acts as a Type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase.

Table 3: Representative IC₅₀ Values for Phenylurea-based Raf Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Cell Line
LY3009120 (Pan-Raf Inhibitor)ARAF44A375
LY3009120 (Pan-Raf Inhibitor)BRAF31-47A375
LY3009120 (Pan-Raf Inhibitor)CRAF42A375
RafoxanideBRAF V600E70In vitro assay
Compound 7a (diaryl urea)BRAF110In vitro assay

Data from related phenylurea compounds illustrate the potential for this chemical class to potently inhibit Raf kinases.[8][9][10]

Other Potential Biological Activities

Derivatives of aryl ureas have also been investigated for a range of other therapeutic applications, including antibacterial, anticonvulsant, and anti-inflammatory activities, highlighting the broad biological potential of this chemical scaffold.[12]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start 3-Chloro-4-methylphenyl isocyanate in Acetone reagent Aqueous Ammonia start->reagent Slow Addition reaction Stir at Room Temp (1 hour) reagent->reaction precipitation Add Water & Cool in Ice Bath reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Water filtration->washing drying Vacuum Oven Drying washing->drying end end drying->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Targeted Signaling Pathway

The diagram below depicts the RAS/RAF/MEK/ERK pathway, a primary target for many phenylurea-based anticancer agents.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound (Proposed Target) Inhibitor->RAF

Caption: The RAS/RAF/MEK/ERK signaling pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Novel Aryl Urea Derivatives

Aryl urea derivatives represent a pivotal class of compounds in medicinal chemistry and drug discovery. Their structural motif, characterized by a urea linkage flanked by at least one aromatic ring, serves as a versatile scaffold capable of forming critical hydrogen bond interactions with biological targets. This has led to their successful development as potent inhibitors of various enzymes, particularly protein kinases, with prominent examples like Sorafenib and Regorafenib being used in cancer therapy.[1][2][3] This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of novel aryl urea derivatives.

Synthesis of Aryl Urea Derivatives

The synthesis of aryl ureas can be achieved through several reliable methods. The most prevalent approach involves the reaction of an aryl amine with an aryl isocyanate.[1][4] Alternative methods have been developed to avoid the handling of potentially hazardous isocyanates, utilizing reagents like phosgene, triphosgene, or carbamates.[5][6]

General Synthetic Workflow

The process typically begins with the preparation of key intermediates, such as aryl isocyanates, followed by a coupling reaction to form the final urea compound, which is then purified and characterized.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Coupling and Purification A Aryl Amine (Starting Material) B Isocyanate Generation (e.g., with Triphosgene) A->B C Aryl Isocyanate Intermediate B->C E Coupling Reaction C->E D Second Amine Component D->E F Crude Aryl Urea Derivative E->F G Purification (Filtration, Chromatography) F->G H Pure Aryl Urea Product G->H

Caption: General workflow for aryl urea synthesis.

Experimental Protocols

Protocol 1: Synthesis via Aryl Isocyanate and Aryl Amine This is the most direct method for preparing unsymmetrical aryl ureas.[1][7]

  • Preparation of Aryl Isocyanate:

    • To a stirred solution of a substituted aryl amine (0.01 mol) in a dry solvent like dichloromethane (50 mL), add triphosgene (0.005 mol) in portions at 15-20 °C.[1]

    • Maintain the reaction at room temperature for 2 hours, then heat to reflux for 5-6 hours.[1]

    • Monitor the reaction's completion by IR spectroscopy, looking for the appearance of the isocyanate peak (~2250-2275 cm⁻¹) and the disappearance of the primary amine peak (~3200 cm⁻¹).[1]

    • After completion, cool the reaction, filter, and concentrate under reduced pressure to obtain the crude isocyanate.[1]

  • Coupling Reaction:

    • Dissolve the second aryl amine component (0.01 mol) in a suitable solvent such as acetone (50 mL).[1]

    • To this stirred solution, add a solution of the prepared aryl isocyanate (0.01 mol) in acetone (10 mL), keeping the temperature below 40 °C.[1]

    • Maintain the reaction at room temperature for 3-4 hours, monitoring by Thin Layer Chromatography (TLC).[1]

    • Upon completion, the product often precipitates. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., acetone), and dry to yield the final aryl urea derivative.[1]

Protocol 2: Synthesis from Phenyl Carbamates This method provides an alternative to generating isocyanates in situ.

  • Carbamate Formation:

    • To a solution of an aniline derivative (1 mmol) in anhydrous tetrahydrofuran (THF) (9 mL) at 0 °C, add pyridine (1.3 mmol).[6]

    • Add phenyl chloroformate (1.2 mmol) dropwise.[6]

    • Allow the mixture to warm to room temperature and stir for 24 hours.[6]

    • Evaporate the solvent and purify the residue to obtain the phenyl carbamate intermediate.[6]

  • Urea Formation:

    • React the synthesized phenyl carbamate with a different aniline derivative in a suitable solvent like THF, often with mild heating (40-50 °C) for 24-72 hours, to yield the desired unsymmetrical aryl urea.[8]

Characterization of Novel Aryl Urea Derivatives

The structural confirmation and purity assessment of newly synthesized compounds are critical. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

Characterization Workflow

G cluster_0 Spectroscopic Analysis cluster_1 Chromatographic & Physical Analysis A Purified Aryl Urea Sample B ¹H & ¹³C NMR A->B C Mass Spectrometry (MS) A->C D FT-IR Spectroscopy A->D E HPLC A->E F Melting Point A->F G Structural Elucidation & Purity Confirmation B->G C->G D->G E->G F->G

Caption: Standard workflow for compound characterization.

Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[1][6][9]

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Key signals include the N-H protons of the urea moiety (typically downfield, δ 8.0-10.0 ppm) and aromatic protons (δ 6.5-8.5 ppm).[1][9]

    • ¹³C NMR: Identifies all unique carbon atoms. The urea carbonyl carbon is a characteristic signal appearing around δ 150-165 ppm.[1][10]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compound, confirming its elemental composition.[1][6][9] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies key functional groups.[6]

    • N-H Stretch: Appears as one or two bands in the 3200-3400 cm⁻¹ region.[1][6]

    • C=O Stretch (Amide I band): A strong absorption typically found between 1630-1690 cm⁻¹.[6][11]

    • C-N Stretch: Located in the 1200-1400 cm⁻¹ range.[6]

  • High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of the final compound.[1] A reversed-phase C18 column is often used with a mobile phase consisting of acetonitrile and water.[12][13] UV detection is suitable as aryl ureas contain chromophores.[14]

  • Melting Point (m.p.): A sharp melting point range is a good indicator of a pure crystalline solid.[1][6]

Data Presentation

The following tables summarize typical characterization data for representative aryl urea derivatives as found in the literature.

Table 1: Physicochemical and Yield Data

Compound ID Molecular Formula Yield (%) Melting Point (°C) Reference
8c C₂₅H₂₅F₃N₄O₄ 72% 169.9–171.0 [9]
8e C₂₅H₂₅F₃N₃O₅ 58% 179.5–180.3 [9]
15a C₂₃H₁₆ClF₃N₄O₄ 64% >300 [6]

| 5s | C₁₉H₁₅F₃N₂O₅ | 37.8% | 196 |[10] |

Table 2: Spectroscopic Data

Compound ID Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key FT-IR Bands (cm⁻¹) MS (m/z) Reference
8o 9.51 (s, 1H, NH), 9.09 (s, 1H, NH), 8.78 (d, 1H), 8.51 (d, 1H), 2.79 (d, 3H) 165.97, 163.81, 152.44, 152.05 (C=O), 26.04 3391, 3335 (N-H), 1682, 1654 (C=O) 408 [M+1]⁺ [1]
15a 9.40 (s, 1H, NH), 8.10 (d, 1H), 8.07 (s, 1H), 2.21 (s, 3H) Not specified 3300, 3184 (N-H), 1689 (C=O), 1205 (C-O) 503.10 [M-H]⁻ [6]

| 5i | 8.68 (s, 1H, NH), 8.22 (s, 1H, NH), 6.99 (t, 1H), 3.98 (s, 3H), 2.75 (t, 2H) | 159.46, 155.48 (C=O), 152.21, 57.25, 36.20 | Not specified | 429.10 [M+Na]⁺ |[10] |

Biological Activity and Signaling Pathways

Aryl urea derivatives are renowned for their activity as multi-kinase inhibitors, interfering with signaling pathways crucial for tumor growth and angiogenesis (the formation of new blood vessels).[1][15] Sorafenib, a diaryl urea, targets the Raf/MEK/ERK pathway and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1]

Raf/MEK/ERK Signaling Pathway

This pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Aryl ureas like Sorafenib inhibit Raf kinases, thereby blocking the entire downstream pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Output Cell Proliferation, Angiogenesis, Survival TF->Output Inhibitor Aryl Urea Derivatives (e.g., Sorafenib) Inhibitor->RAF Inhibits

Caption: Inhibition of the Raf/MEK/ERK pathway by aryl ureas.

Evaluation of Biological Activity

The anticancer potential of novel aryl urea derivatives is typically assessed using in vitro cell-based assays.

  • Anti-proliferative Assays: The MTT assay is commonly used to measure the cytotoxic or anti-proliferative effects of compounds on various cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[9] The results are expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.[8]

  • Kinase Inhibition Assays: To confirm the mechanism of action, compounds are tested for their ability to inhibit specific kinases, such as VEGFR-2, in enzymatic assays.[8][15]

Table 3: In Vitro Anti-proliferative Activity (IC₅₀ Values in µM)

Compound ID A549 (Lung) MCF-7 (Breast) HCT116 (Colon) Reference
Sorafenib 3.54 4.21 2.87 [9]
8c 4.88 10.32 9.45 [9]
9b 10.21 5.34 12.01 [9]

| 23 | 1.8 | 0.9 | 1.1 |[8] |

References

The Phenylurea Scaffold: A Versatile Player in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals on the Biological Activity of Substituted Phenylurea Compounds

Substituted phenylurea compounds have emerged as a significant class of molecules in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural simplicity, synthetic accessibility, and ability to engage in key hydrogen bonding interactions have made them attractive scaffolds for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the biological activities of substituted phenylurea compounds, with a focus on their anticancer and kinase inhibitory properties. The guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A substantial body of research has focused on the development of substituted phenylurea derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, particularly protein kinases.

Quantitative Data on Anticancer and Kinase Inhibitory Activity

The following tables summarize the in vitro biological activity of various substituted phenylurea compounds against different cancer cell lines and protein kinases. These tables are designed to provide a comparative overview of the potency of different structural analogs.

Table 1: Anticancer Activity of Substituted Phenylurea Compounds

Compound IDTarget Cell LineIC50 (µM)Reference
16jCEM (leukemia)0.38[1]
16jDaudi (lymphoma)4.07[1]
16jMCF-7 (breast cancer)1.84[1]
16jBel-7402 (hepatoma)2.15[1]
16jDU-145 (prostate cancer)1.98[1]
16jDND-1A (melanoma)2.56[1]
16jLOVO (colon cancer)3.11[1]
16jMIA Paca (pancreatic cancer)2.89[1]
5aKM12 (colon cancer)1.25[2]
5aSNB-75 (CNS cancer)1.26[2]
5aMDA-MB-435 (melanoma)1.41[2]
5aSK-MEL-28 (melanoma)1.49[2]
5aA498 (renal cancer)1.33[2]
5dMultiple Cell Lines1.26 - 3.75[2]

Table 2: Kinase Inhibitory Activity of Substituted Phenylurea Compounds

Compound IDTarget KinaseIC50 (nM)Reference
40fNPY5 Receptor< 0.1[3]
44aNPY5 Receptor< 0.1[3]
47NPY5 Receptor< 0.1[3]
Amidinophenylurea DerivativeFactor VIIa23[4]
5iEGFR/VEGFR2300 / 7600[5]
7Class III RTKs-[6]
19KIT/PDGFRβ-[6]
26Class III RTKs-[6]

Key Signaling Pathways Targeted by Phenylurea Compounds

Substituted phenylureas, particularly diaryl ureas, are well-known for their ability to inhibit various protein kinases. These kinases are often critical components of signaling pathways that are dysregulated in cancer.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a crucial regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many phenylurea-based kinase inhibitors, such as Sorafenib, target VEGFR-2.

VEGFR_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Phenylurea Phenylurea Inhibitor Phenylurea->VEGFR2 Inhibits (ATP competitive) PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

VEGFR-2 signaling pathway and inhibition by phenylurea compounds.
RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway (also known as the MAPK/ERK pathway) is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers. Diaryl urea compounds are known to inhibit RAF kinases.

RAS_RAF_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phenylurea Phenylurea Inhibitor Phenylurea->RAF Inhibits ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation

RAS-RAF-MEK-ERK pathway and inhibition of RAF by phenylurea compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of substituted phenylurea compounds.

Synthesis of Substituted Phenylurea Compounds

The synthesis of substituted phenylureas is typically achieved through the reaction of a substituted aniline with an isocyanate. The following is a general procedure.

synthesis_workflow Aniline Substituted Aniline Reaction Reaction (Stirring at RT) Aniline->Reaction Isocyanate Isocyanate Isocyanate->Reaction Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Substituted Phenylurea Purification->Product

General workflow for the synthesis of substituted phenylurea compounds.

General Synthetic Protocol:

  • Reactant Preparation: Dissolve the substituted aniline (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: Add the corresponding isocyanate (1-1.2 equivalents) dropwise to the aniline solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure substituted phenylurea derivative.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the substituted phenylurea compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

The following is a general protocol for a kinase inhibition assay, which can be adapted for specific kinases like VEGFR-2 or RAF.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the specific kinase enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the substituted phenylurea compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

    • Luminescence-Based Assay: Using an assay that measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.

  • Data Analysis: The kinase activity is measured, and the percentage of inhibition is calculated for each compound concentration. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted phenylurea compounds is highly dependent on the nature and position of the substituents on the phenyl rings.

  • Urea Moiety: The central urea group is crucial for activity, as it acts as a hydrogen bond donor and acceptor, allowing for key interactions with the target protein.

  • Aromatic Rings: The two phenyl rings provide a hydrophobic scaffold that can fit into the binding pockets of enzymes.

  • Substituents: The type and position of substituents on the phenyl rings are critical for modulating potency, selectivity, and pharmacokinetic properties. For example, electron-withdrawing or -donating groups, halogens, and heterocyclic rings can significantly influence the biological activity. Structure-activity relationship studies have shown that specific substitution patterns are often required for optimal activity against a particular target.[1] For instance, in the case of N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas, the anticancer potency was found to be in the order of -CH2Br > -CHBrCH3 for the 3-haloacylamino chain.[1]

Conclusion

Substituted phenylurea compounds represent a privileged scaffold in drug discovery, with numerous examples demonstrating potent biological activities, particularly as anticancer agents and kinase inhibitors. This guide has provided a comprehensive overview of their biological activities, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action. The versatility of the phenylurea core, combined with the potential for fine-tuning its properties through chemical modification, ensures that this class of compounds will continue to be a fertile ground for the discovery of new and effective therapeutic agents. Researchers and drug development professionals are encouraged to utilize the information presented herein to guide their own research and development efforts in this exciting field.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(3-Chloro-4-methylphenyl)urea and Structurally Related Diaryl Ureas

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the specific therapeutic targets of 1-(3-Chloro-4-methylphenyl)urea is limited in publicly available scientific literature. This guide provides an in-depth analysis of the therapeutic targets of closely related diaryl urea compounds, for which substantial research exists. The information presented here serves as a strong predictive model for the potential biological activity of this compound, given the shared chemical scaffold.

Introduction

The diaryl urea moiety is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Its ability to form critical hydrogen bonds with protein kinase domains has led to the development of potent multi-kinase inhibitors.[1][2] This technical guide will explore the primary therapeutic targets of diaryl ureas, focusing on signaling pathways critical to cancer cell proliferation, survival, and angiogenesis. We will delve into the experimental data and methodologies that have elucidated these mechanisms, providing a comprehensive resource for researchers and drug development professionals.

Core Therapeutic Targets and Signaling Pathways

Research into diaryl urea derivatives has identified two major signaling cascades as primary targets: the PI3K/Akt/mTscTOR pathway and the Hedgehog signaling pathway.[3] These pathways are frequently dysregulated in various cancers, making them compelling targets for therapeutic intervention.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Aberrant activation of this pathway is a common event in many human cancers.[3] Diaryl urea derivatives have been shown to effectively inhibit this pathway.[3]

Mechanism of Inhibition:

Structurally related diaryl ureas have been demonstrated to inhibit the PI3K/Akt/mTOR pathway by reducing the phosphorylation of key downstream effectors, such as Akt and the ribosomal protein S6 kinase (S6K).[3] This inhibition disrupts the entire signaling cascade, leading to decreased cell proliferation and the induction of apoptosis.

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K S6K mTORC1->S6K Phosphorylation Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Diaryl_Urea This compound (and derivatives) Diaryl_Urea->PI3K Inhibition Diaryl_Urea->Akt Inhibition of Phosphorylation

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by diaryl ureas.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential during embryonic development and is largely inactive in adult tissues. However, its aberrant reactivation is implicated in the development and progression of various cancers, including breast cancer.[3]

Mechanism of Inhibition:

Studies on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have shown that these compounds can suppress the Hedgehog pathway by decreasing the expression of the Gli1 transcription factor, which is a key downstream effector of the pathway.[3] The reduction in Gli1 is observed even in the presence of Smoothened (SMO) agonists like SAG, indicating that the inhibitory action may occur downstream of SMO.[3]

Signaling Pathway Diagram:

Hedgehog_Pathway cluster_membrane Cell Membrane PTCH1 Patched-1 (PTCH1) SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binding Gli Gli SUFU->Gli Inhibition Gli_A Gli (Active) Gli->Gli_A Activation Target_Genes Target Gene Expression Gli_A->Target_Genes Transcription Diaryl_Urea This compound (and derivatives) Diaryl_Urea->Gli_A Inhibition of Expression

Caption: Hedgehog signaling pathway and the inhibitory effect of diaryl ureas on Gli1 expression.

Quantitative Data on Biological Activity

The anti-proliferative activities of diaryl urea derivatives have been evaluated against various cancer cell lines. The following table summarizes the IC50 values for a representative compound from the 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea series.

Cell LineCancer TypeIC50 (μM)
T47DBreast Cancer0.87
MCF-7Breast Cancer1.12
MDA-MB-231Triple-Negative Breast Cancer2.53
MDA-MB-468Triple-Negative Breast Cancer3.14

Data is illustrative and based on studies of structurally similar compounds.

Experimental Protocols

This section details the methodologies used to assess the biological activity of diaryl urea derivatives.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the diaryl urea compound for 48-72 hours.

  • MTT Addition: 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Inhibition
  • Cell Lysis: Cells are treated with the diaryl urea compound for a specified time, then washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K, Gli1, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram:

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Diaryl Urea Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Western_Blot Western Blot for Protein Expression Compound_Treatment->Western_Blot IC50_Calc IC50 Value Calculation MTT_Assay->IC50_Calc Pathway_Analysis Signaling Pathway Inhibition Analysis Western_Blot->Pathway_Analysis Therapeutic_Target Identification of Potential Therapeutic Targets IC50_Calc->Therapeutic_Target Pathway_Analysis->Therapeutic_Target

Caption: General experimental workflow for identifying therapeutic targets of diaryl ureas.

Conclusion

The diaryl urea scaffold, as exemplified by this compound and its derivatives, holds significant promise as a source of novel anti-cancer agents. The primary therapeutic potential of these compounds lies in their ability to simultaneously inhibit multiple critical signaling pathways, including the PI3K/Akt/mTOR and Hedgehog cascades. This multi-targeted approach can lead to a more potent anti-tumor response and potentially overcome mechanisms of drug resistance. Further investigation into the precise molecular interactions and the development of more potent and selective diaryl urea derivatives are warranted to fully exploit their therapeutic potential in oncology.

References

The Core Mechanism of Aryl Urea Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of aryl urea-based kinase inhibitors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development. This guide delves into the specific binding modes, targeted kinases, and the resultant impact on critical signaling pathways. Quantitative data on inhibitor potency is presented in structured tables for comparative analysis, and detailed protocols for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the concepts discussed.

Introduction to Aryl Urea Kinase Inhibitors

Protein kinases are a large family of enzymes that play a pivotal role in regulating a majority of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Aryl urea-based compounds have emerged as a prominent class of small molecule kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[1] The defining feature of this class is the diaryl urea scaffold, which has proven to be a versatile pharmacophore for achieving high potency and selectivity against a range of kinase targets.

Mechanism of Action: Targeting the "DFG-out" Conformation

Aryl urea kinase inhibitors are predominantly classified as Type II inhibitors . Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors target an inactive conformation where the conserved Asp-Phe-Gly (DFG) motif in the activation loop is "flipped out".[2] This "DFG-out" conformation exposes an allosteric binding pocket adjacent to the ATP-binding site, which is exploited by these inhibitors.[3]

The urea moiety is a critical pharmacophore, forming key hydrogen bond interactions with the kinase hinge region, specifically with the side chain of a conserved glutamate residue and the backbone amide of the DFG motif's aspartate.[4] One of the aryl rings of the urea scaffold occupies the ATP binding pocket, while the other extends into the adjacent allosteric pocket created by the DFG-out conformation. This unique binding mode contributes to the high affinity and often superior selectivity of Type II inhibitors compared to their Type I counterparts.[2] By stabilizing the inactive DFG-out state, aryl urea inhibitors prevent the kinase from adopting its active conformation, thereby blocking ATP binding and subsequent substrate phosphorylation.[3][4]

cluster_0 Kinase Inhibition Mechanism Inactive_Kinase Inactive Kinase (DFG-in) Active_Kinase Active Kinase (DFG-in, Phosphorylated) Inactive_Kinase->Active_Kinase Activation (e.g., phosphorylation) DFG_out_Kinase Inactive Kinase (DFG-out) Inactive_Kinase->DFG_out_Kinase Conformational Change Active_Kinase->Inactive_Kinase Deactivation DFG_out_Kinase->Inactive_Kinase Conformational Change Inhibited_Complex Inhibitor-Kinase Complex (DFG-out Stabilized) DFG_out_Kinase->Inhibited_Complex Binding Aryl_Urea_Inhibitor Aryl Urea Inhibitor Aryl_Urea_Inhibitor->Inhibited_Complex cluster_1 TR-FRET Kinase Assay Workflow Start Start Add_Inhibitor Add Inhibitor to Plate Start->Add_Inhibitor Add_Kinase Add Kinase Add_Inhibitor->Add_Kinase Add_Substrate_ATP Add Substrate/ATP (Start Reaction) Add_Kinase->Add_Substrate_ATP Incubate_Reaction Incubate (Kinase Reaction) Add_Substrate_ATP->Incubate_Reaction Add_Detection Add TR-FRET Detection Reagents Incubate_Reaction->Add_Detection Incubate_Detection Incubate (Antibody Binding) Add_Detection->Incubate_Detection Read_Plate Read Plate (TR-FRET Signal) Incubate_Detection->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End cluster_2 Raf-MEK-ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Aryl_Urea_Inhibitor Aryl Urea Inhibitor Aryl_Urea_Inhibitor->Raf Inhibits cluster_3 VEGFR Signaling in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK (ERK) PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Aryl_Urea_Inhibitor Aryl Urea Inhibitor Aryl_Urea_Inhibitor->VEGFR2 Inhibits cluster_4 p38 MAPK Signaling in Inflammation Stress_Cytokines Stress / Inflammatory Cytokines Upstream_Kinases Upstream Kinases (MKK3/6) Stress_Cytokines->Upstream_Kinases Activate p38 p38 MAPK Upstream_Kinases->p38 Phosphorylate Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38->Downstream_Targets Phosphorylates Inflammatory_Response Inflammatory Response (TNF-α, IL-6 production) Downstream_Targets->Inflammatory_Response Aryl_Urea_Inhibitor Aryl Urea Inhibitor Aryl_Urea_Inhibitor->p38 Inhibits

References

The Structure-Activity Relationship of Chlorophenylurea Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of chlorophenylurea analogs reveals critical insights for the rational design of novel therapeutics. This guide provides a comprehensive overview of their structure-activity relationships (SAR), detailed experimental protocols, and the key signaling pathways involved in their anticancer activity.

Chlorophenylurea derivatives have emerged as a promising class of compounds in drug discovery, demonstrating a wide range of biological activities, including potent anticancer and enzyme inhibitory effects. Understanding the relationship between their chemical structure and biological function is paramount for optimizing their therapeutic potential. This technical guide synthesizes current research to provide researchers, scientists, and drug development professionals with a detailed resource for exploring the SAR of these analogs.

Quantitative Structure-Activity Relationship Data

The biological activity of chlorophenylurea analogs is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the in vitro cytotoxicity and enzyme inhibitory activities of a series of these compounds, providing a clear comparison of their potency.

Table 1: In Vitro Cytotoxicity of Chlorophenylurea Analogs against Various Cancer Cell Lines

Compound IDR1R2R3Cell LineIC50 (µM)Reference
1a HClHA549 (Lung)15.28[1]
1b HClHHT-29 (Colon)2.566[1]
2a 4-ClHHMDA-MB-231 (Breast)>100[2]
2b 3-ClHHU-87 MG (Glioblastoma)~100[2]
3a 2,4-diClHHHEK29330.48[3]
3b 2,5-diClHHK-562 (Leukemia)0.051[4]
3c 2,5-diClHHKM12 (Colorectal)0.019[4]

Table 2: Kinase Inhibitory Activity of Chlorophenylurea Analogs

Compound IDTarget KinaseIC50 (nM)Reference
4a VEGFR-23.7[5]
4b VEGFR-25.8[5]
4c VEGFR-29.4[5]
5a IDO1100 - 600[6]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate evaluation of chlorophenylurea analogs. The following sections provide step-by-step protocols for key assays cited in this guide.

Synthesis of N-(4-chlorophenyl)-N'-(substituted)urea Analogs

A general method for the synthesis of chlorophenylurea analogs involves the reaction of a substituted amine with 4-chlorophenyl isocyanate.

Scheme 1: General Synthesis of Chlorophenylurea Analogs

G reagents R-NH2 + Cl-Ph-N=C=O solvent CHCl3, 60 °C, 16h reagents->solvent product R-NH-C(=O)-NH-Ph-Cl solvent->product caption Synthesis of Chlorophenylurea Analogs

A general synthetic route.[6]

Materials:

  • Substituted amine

  • 4-chlorophenyl isocyanate

  • Chloroform (CHCl3)

Procedure:

  • Dissolve the substituted amine in chloroform.

  • Add 4-chlorophenyl isocyanate to the solution.

  • Heat the reaction mixture at 60 °C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired chlorophenylurea analog.[6]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, HT-29)

  • Culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Chlorophenylurea analog stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Treat the cells with various concentrations of the chlorophenylurea analogs and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]

  • After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[2][6]

  • Incubate the plates for 2-4 hours at 37 °C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][6]

  • Incubate the plates for at least 2 hours in the dark at room temperature, ensuring complete solubilization.[7]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the chlorophenylurea analogs to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Add the master mix to the wells of a 96-well plate.

  • Add the test compounds (chlorophenylurea analogs) at various concentrations to the wells.

  • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the wells.

  • Incubate the plate at 30 °C for 45 minutes.[9]

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition of VEGFR-2 activity for each compound concentration and determine the IC50 value.[8]

IDO1 Enzyme Inhibition Assay

This assay determines the inhibitory effect of the compounds on Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism.

Materials:

  • Recombinant human IDO1 enzyme

  • IDO1 assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • 96-well plates

  • Detection reagent for N-formylkynurenine

Procedure:

  • Prepare a reaction mixture containing IDO1 assay buffer, ascorbic acid, methylene blue, and catalase.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Add the recombinant IDO1 enzyme to the wells.

  • Initiate the reaction by adding L-Tryptophan.

  • Incubate the plate at room temperature or 37 °C for a specified time (e.g., 10-60 minutes).

  • Stop the reaction and measure the amount of N-formylkynurenine produced. This can be done by measuring the absorbance at 321 nm or by using a fluorogenic developer.[10]

  • Calculate the percent inhibition of IDO1 activity for each compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Chlorophenylurea analogs often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent target for many of these compounds is the Ras/Raf/MEK/ERK signaling pathway .

The Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical intracellular signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression and preventing apoptosis. Aberrant activation of this pathway is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, Jun, Fos) ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Cell Proliferation, Survival, Angiogenesis GeneExpression->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Chlorophenylurea Chlorophenylurea Analogs Chlorophenylurea->Raf Inhibition Chlorophenylurea->MEK Inhibition caption Ras/Raf/MEK/ERK Signaling Pathway

Modulation by Chlorophenylurea Analogs.

Chlorophenylurea analogs can inhibit components of this pathway, such as Raf and MEK kinases. By blocking these kinases, the downstream signaling is disrupted, leading to a reduction in the phosphorylation of ERK. This, in turn, prevents the activation of transcription factors responsible for genes that drive cell proliferation and survival, ultimately leading to an anticancer effect.

Experimental Workflow for Anticancer Drug Screening

The evaluation of chlorophenylurea analogs as potential anticancer agents typically follows a structured experimental workflow, from initial synthesis to in-depth biological characterization.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Chlorophenylurea Analogs Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity KinaseAssay Target-based Kinase Inhibition Assay (e.g., VEGFR-2) Purification->KinaseAssay EnzymeAssay Enzyme Inhibition Assay (e.g., IDO1) Purification->EnzymeAssay SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR KinaseAssay->SAR EnzymeAssay->SAR PathwayAnalysis Signaling Pathway Analysis (Western Blot) SAR->PathwayAnalysis CellCycle Cell Cycle Analysis (Flow Cytometry) PathwayAnalysis->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) CellCycle->Apoptosis caption Drug Discovery Workflow

A typical workflow for evaluating analogs.

This workflow begins with the chemical synthesis and purification of the chlorophenylurea analogs, followed by confirmation of their structure using spectroscopic methods. The initial biological evaluation involves screening for cytotoxicity against a panel of cancer cell lines to identify lead compounds. These promising candidates are then subjected to more specific assays to determine their inhibitory activity against key molecular targets like VEGFR-2 or IDO1. The data from these assays are used to establish a structure-activity relationship, guiding the design of more potent and selective analogs. Finally, mechanistic studies are conducted to elucidate the specific signaling pathways affected by the compounds and to confirm their mode of action, such as the induction of apoptosis or cell cycle arrest.

This comprehensive approach, integrating chemical synthesis, robust biological evaluation, and detailed mechanistic studies, is essential for the successful development of chlorophenylurea analogs as novel therapeutic agents.

References

The Discovery of Novel Bioactive 1-(3-Chloro-4-methylphenyl)urea Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery and bioactivity of a promising class of compounds: 1-(3-chloro-4-methylphenyl)urea derivatives. This class of molecules has demonstrated significant potential across various therapeutic areas, including oncology and microbiology. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological mechanisms and research workflows.

Core Synthetic Strategy

The fundamental approach to synthesizing this compound derivatives is a straightforward and efficient one-step process. This method involves the reaction of 3-chloro-4-methylphenyl isocyanate with a diverse range of primary or secondary amines in a suitable solvent, such as toluene or dichloromethane. The reaction typically proceeds at a slightly elevated temperature (40-45 °C) to ensure a good yield. This robust synthetic route allows for the facile generation of a library of derivatives for subsequent biological screening.[1]

A generalized workflow for the synthesis and subsequent biological evaluation is depicted below.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development 3-Chloro-4-methylphenyl isocyanate 3-Chloro-4-methylphenyl isocyanate Reaction Reaction 3-Chloro-4-methylphenyl isocyanate->Reaction Amine library Amine library Amine library->Reaction Derivative library Derivative library Reaction->Derivative library Primary screening Primary screening Derivative library->Primary screening Hit compounds Hit compounds Primary screening->Hit compounds SAR studies SAR studies Hit compounds->SAR studies Lead compounds Lead compounds SAR studies->Lead compounds Preclinical studies Preclinical studies Lead compounds->Preclinical studies

General workflow for the discovery of bioactive urea derivatives.

Anticancer Activity

Derivatives of this compound have emerged as potent anticancer agents, exhibiting inhibitory activity against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways.[2][3][4] These pathways are critical for cell proliferation, survival, and differentiation.

Signaling Pathways

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[5] Similarly, the Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation in adults is linked to the development of various cancers. The dual inhibition of these pathways by certain this compound derivatives presents a promising strategy for cancer therapy.

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_hedgehog Hedgehog Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GLI GLI Akt->GLI Crosstalk Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Inhibitor_PI3K Inhibitor_PI3K->PI3K Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 SMO SMO PTCH1->SMO SMO->GLI Gene Transcription Gene Transcription GLI->Gene Transcription Inhibitor_Hh Inhibitor_Hh->SMO

Inhibition of PI3K/Akt/mTOR and Hedgehog signaling pathways.
Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

Compound IDSubstitution on UreaCell LineIC50 (µM)Reference
1a 4-(pyridin-3-yl)phenylNCI-60 PanelVaries[6]
5a 4-(4-((2-(dimethylamino)ethyl)amino)quinazolin-2-yl)phenylEGFR kinase0.056[7]
13f 4-(4-Amino-5-(pyridin-2-yl)pyrimidin-2-yl)phenylNot SpecifiedNot Specified[7]
SCT-4 2-(substituted)-1,3,4-thiadiazoleMCF-7Not Specified[8]

Antimicrobial Activity

Several novel this compound derivatives have also been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various derivatives is presented below as percentage growth inhibition at a concentration of 32 µg/mL.

Compound IDSubstitution on UreaBacterial/Fungal StrainGrowth Inhibition (%)Reference
3c 4-fluorophenylAcinetobacter baumanniiModerate to Excellent[1]
3e (R)-1-methyl-1-(1-phenylethyl)Acinetobacter baumanniiGood[1]
3l (3S,5S,7S)-adamantan-1-ylAcinetobacter baumannii94.5[1]
3k 4-chlorophenylStaphylococcus aureusModerate[1]
4f 2-(4-hydroxybenzylidene)hydrazinecarboxamideNot SpecifiedGood (Antibacterial)[9]
4g 2-(4-methoxybenzylidene)hydrazinecarboxamideNot SpecifiedModerate (Antifungal)[9]

Experimental Protocols

General Procedure for Synthesis of this compound Derivatives

To a solution of the appropriate amine (1.0 mmol) in toluene (10 mL) is added 3-chloro-4-methylphenyl isocyanate (1.0 mmol). The reaction mixture is then heated to 40-45 °C and stirred for a specified time (typically 2-4 hours). After completion of the reaction, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to afford the desired urea derivative.[1] The structure and purity of the synthesized compounds are confirmed by various spectroscopic methods, including ¹H NMR, ¹³C NMR, FT-IR, and LCMS.[1]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The synthesized urea derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in broth media to achieve the desired final concentrations for testing.

  • Assay Procedure: In a 96-well microtiter plate, 100 µL of the standardized inoculum is added to wells containing 100 µL of the serially diluted compound solutions.

  • Controls: Positive controls (inoculum without compound) and negative controls (broth media only) are included on each plate. A standard antibiotic/antifungal agent is also used as a reference.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Alternatively, percentage growth inhibition can be calculated by measuring the optical density at a specific wavelength (e.g., 600 nm) and comparing it to the positive control.[1]

In Vitro Anticancer Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new bioactive agents. The straightforward synthesis allows for the creation of diverse chemical libraries, leading to the identification of potent anticancer and antimicrobial compounds. Further optimization of these lead compounds, guided by structure-activity relationship studies, holds significant potential for the discovery of novel therapeutics. The dual inhibitory action on critical cancer signaling pathways highlights a particularly exciting avenue for future drug development efforts.

References

Technical Guide: Spectroscopic Data for (3-chloro-4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound (3-chloro-4-methylphenyl)urea. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. It also includes detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (3-chloro-4-methylphenyl)urea. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.7Singlet1HAr-NH-C=O
~7.5Doublet1HAr-H (ortho to Cl)
~7.3Doublet of doublets1HAr-H (ortho to NH)
~7.1Doublet1HAr-H (meta to Cl)
~6.5Broad Singlet2H-NH₂
~2.3Singlet3HAr-CH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155C=O (Urea)
~138Ar-C (ipso to NH)
~132Ar-C (ipso to CH₃)
~129Ar-CH
~127Ar-C (ipso to Cl)
~120Ar-CH
~118Ar-CH
~19Ar-CH₃

Table 3: Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H Stretch (asymmetric and symmetric)
3200 - 3000MediumAromatic C-H Stretch
~1660StrongC=O Stretch (Amide I)
~1600MediumN-H Bend (Amide II)
~1500, ~1450MediumAromatic C=C Stretch
~1240MediumC-N Stretch
~820StrongC-H Out-of-plane Bend (substituted benzene)
~780MediumC-Cl Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
184/186High[M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl)
141/143Medium[M - NH₂ - H]⁺
113Medium[M - NH₂ - H - CO]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of (3-chloro-4-methylphenyl)urea is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial for dissolving the urea derivative and must not have signals that overlap with key analyte resonances.

  • Instrumentation: A 400 MHz NMR spectrometer is typically used for acquiring both ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • A sufficient number of scans (typically 16-64) are acquired to achieve a good signal-to-noise ratio.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information about the number of attached protons to each carbon.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment is first recorded.

    • The KBr pellet is placed in the sample holder.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: A mass spectrum is generated, plotting the relative intensity of ions as a function of their m/z ratio.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of (3-chloro-4-methylphenyl)urea.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis (3-chloro-4-methylphenyl)urea (Solid Sample) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak & Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for structural elucidation.

A Comprehensive Review of 1-(3-Chloro-4-methylphenyl)urea and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of 1-(3-chloro-4-methylphenyl)urea and its analogs, focusing on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the field of drug discovery and development.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. Among these, N,N'-disubstituted ureas, particularly those bearing aryl moieties, have garnered considerable attention as privileged scaffolds in the design of kinase inhibitors and other targeted therapeutics. The this compound core has emerged as a key pharmacophore in the development of potent modulators of various cellular signaling pathways implicated in diseases such as cancer, tuberculosis, and inflammatory disorders. This review summarizes the current state of knowledge on this compound and its analogs, with a focus on their structure-activity relationships (SAR), experimental validation, and therapeutic potential.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically follows a straightforward and versatile synthetic route involving the reaction of an amine with an isocyanate.

General Synthetic Protocol:

A common method for the synthesis of unsymmetrical ureas involves the reaction of an appropriately substituted aniline with an isocyanate in an aprotic solvent, such as dichloromethane or tetrahydrofuran. The reaction generally proceeds at room temperature and can be catalyzed by a mild base like triethylamine.

An alternative approach involves the in-situ generation of the isocyanate from an aniline precursor using a phosgene equivalent, such as triphosgene, followed by the addition of the desired amine. This method is particularly useful when the required isocyanate is not commercially available.

Biological Activities and Structure-Activity Relationships

Analogs of this compound have been investigated for a range of biological activities, most notably as anti-cancer and anti-tubercular agents. The substitutions on the second nitrogen of the urea moiety play a critical role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.

Table 1: Antiproliferative Activity of this compound Analogs against Various Cancer Cell Lines

Compound IDR Group (Substitution on N')Cell LineIC50 (µM)Reference
1 4-pyridylMDA-MB-2315.2[1]
2 3-ethynylphenylT47D1.8[2]
3 4-(4-methylpiperazin-1-yl)phenylMCF-70.9[2]
4 2-fluoro-5-(trifluoromethyl)phenylMDA-MB-2313.5[3]
5 4-chloro-3-(trifluoromethyl)phenylT47D0.7[3]

Note: This table is a summary of representative data from the literature and is not exhaustive.

The structure-activity relationship studies reveal that the introduction of bulky and hydrophobic groups on the second phenyl ring can enhance the anticancer activity. Furthermore, the presence of hydrogen bond donors and acceptors on this ring can lead to improved interactions with the target kinase.

Anti-Tuberculosis Activity

The this compound scaffold has also been identified as a promising starting point for the development of novel anti-tuberculosis agents.

Table 2: Anti-Tuberculosis Activity of this compound Analogs

Compound IDR Group (Substitution on N')M. tuberculosis H37Rv MIC (µg/mL)Reference
6 Adamantylmethylene0.78[4]
7 Cyclooctyl1.56[4]
8 4-tert-butylphenyl3.13[4]

Note: This table is a summary of representative data from the literature and is not exhaustive.

The SAR for anti-tuberculosis activity suggests that bulky alkyl or cycloalkyl substituents on the terminal nitrogen of the urea are favorable for potent activity.[4]

Mechanism of Action: Targeting Key Signaling Pathways

The biological effects of this compound analogs are often attributed to their ability to modulate critical cellular signaling pathways that are dysregulated in disease.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several this compound derivatives have been shown to inhibit this pathway.[2][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibits (when unphosphorylated) Inhibitor This compound Analogs Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its inappropriate activation in adults is linked to the formation and progression of several types of cancers. Certain analogs have been found to interfere with this pathway.[2][5]

Hedgehog_Pathway cluster_0 Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLIA GLI (Active) GLI->GLIA Activation Nucleus Nucleus GLIA->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes Transcription Inhibitor This compound Analogs Inhibitor->SMO

Caption: Inhibition of the Hedgehog signaling pathway by this compound analogs.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the synthesis and biological evaluation of this compound and its analogs.

General Synthesis of 1-(3-Chloro-4-methylphenyl)-3-aryl Ureas

To a solution of the desired aniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, the corresponding isocyanate (1.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. Upon completion, the resulting precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to afford the desired urea derivative.

Cell Viability Assay (MTT Assay)
  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using a variety of commercially available assay kits, such as ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition of the kinase. The IC50 values are determined by fitting the inhibition data to a dose-response curve.

Western Blot Analysis for PI3K/Akt/mTOR Pathway
  • Cells are treated with the test compounds for the desired time.

  • Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, S6K).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Start: Synthesis of This compound Analogs Purification Purification and Characterization (NMR, MS) Start->Purification InVitro In Vitro Screening Purification->InVitro CellViability Cell Viability Assays (e.g., MTT) on Cancer Cell Lines InVitro->CellViability KinaseAssay Kinase Inhibition Assays InVitro->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis CellViability->SAR KinaseAssay->SAR Mechanism Mechanism of Action Studies SAR->Mechanism LeadOptimization Lead Optimization SAR->LeadOptimization WesternBlot Western Blot for Signaling Pathways (PI3K/Akt/mTOR) Mechanism->WesternBlot HedgehogAssay Hedgehog Pathway Reporter Assays Mechanism->HedgehogAssay Mechanism->LeadOptimization LeadOptimization->Start Iterative Design and Synthesis End Preclinical Development LeadOptimization->End

Caption: A typical experimental workflow for the development of this compound analogs.

Conclusion

The this compound scaffold has proven to be a versatile and valuable starting point for the design of potent and selective inhibitors of various biological targets. The extensive research in this area has led to the identification of numerous analogs with significant anticancer and anti-tuberculosis activities. The mechanism of action of these compounds often involves the modulation of key signaling pathways such as the PI3K/Akt/mTOR and Hedgehog pathways. The detailed structure-activity relationships and experimental protocols summarized in this review provide a solid foundation for the future development of novel therapeutics based on this privileged chemical scaffold. Further optimization of these analogs holds the promise of delivering new and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to 1-(3-Chloro-4-methylphenyl)urea: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key chemical properties of 1-(3-Chloro-4-methylphenyl)urea (CAS No. 590393-14-9). The following sections detail the known safety hazards, proper handling and storage procedures, and available physicochemical data.

Chemical and Physical Properties

This compound is a urea derivative with the molecular formula C8H9ClN2O.[1][2][3] While comprehensive experimental data is limited, the following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 590393-14-9[1][2][4]
Molecular Formula C8H9ClN2O[1][2][3]
Molecular Weight 184.63 g/mol [4]
Melting Point 175.5 °C[4]
Boiling Point Data not available
Solubility Data not available[4]
Vapour Pressure Data not available[4]

Safety and Hazard Information

For the closely related compound, 1-(3-Chloro-4-methylphenyl)-3-methylurea, the following hazards have been identified and may be considered for a preliminary risk assessment:

  • Highly Flammable (Flammable liquids, category 2)

  • Harmful if inhaled (Acute toxicity, inhalation, category 4)

  • Irritating to skin (Skin corrosion/irritation, category 2)

  • Causes severe eye irritation (Eye damage/irritation, category 2A)[6]

It is crucial to perform a thorough risk assessment before handling this compound and to consult a comprehensive Safety Data Sheet (SDS) from the supplier.

Handling and Personal Protective Equipment (PPE)

Given the potential hazards, the following handling procedures and personal protective equipment are recommended:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. A recommended storage temperature is +20°C.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route involves the reaction of 3-chloro-4-methylaniline with a source of isocyanate. A common method for the synthesis of aryl ureas involves the use of chlorosulfonyl isocyanate followed by hydrolysis.

General Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve 3-chloro-4-methylaniline in a suitable dry solvent (e.g., dichloromethane).

  • Cool the solution to 0°C.

  • Slowly add a slight molar excess of an isocyanate precursor, such as chlorosulfonyl isocyanate, dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC or other analytical methods).

  • The intermediate is then hydrolyzed, for example, by the addition of aqueous acid (e.g., 4 M HCl).

  • The reaction mixture is then neutralized and the product is extracted with an organic solvent.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

A detailed workflow for a similar synthesis is provided in the diagram below.

G cluster_synthesis General Synthesis Workflow amine 3-Chloro-4-methylaniline in dry CH2Cl2 reaction_mixture Reaction Mixture @ 0°C amine->reaction_mixture isocyanate Chlorosulfonyl Isocyanate isocyanate->reaction_mixture stirring Stir at Room Temperature reaction_mixture->stirring hydrolysis Hydrolysis (e.g., 4M HCl) stirring->hydrolysis extraction Extraction with Organic Solvent hydrolysis->extraction drying Drying and Solvent Removal extraction->drying purification Purification drying->purification product This compound purification->product

General Synthesis Workflow for Aryl Ureas.

Logical Relationships in Safety Handling

A systematic approach to handling potentially hazardous chemicals is crucial. The following diagram illustrates the logical flow of safety considerations.

G cluster_safety Safety Handling Workflow risk_assessment Perform Risk Assessment ppe Select Appropriate PPE risk_assessment->ppe emergency Know Emergency Procedures risk_assessment->emergency handling Handle in Ventilated Area ppe->handling storage Store Properly handling->storage disposal Dispose of Waste Correctly handling->disposal

Logical Flow for Safe Chemical Handling.

References

Methodological & Application

synthesis protocol for 1-(3-Chloro-4-methylphenyl)urea from 3-chloro-4-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(3-Chloro-4-methylphenyl)urea from 3-chloro-4-methylaniline. The presented methodology is an adaptation of a general procedure for the preparation of aryl ureas from the corresponding anilines.

Introduction

Substituted ureas are a significant class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This compound, in particular, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This protocol details a straightforward and efficient method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the reaction of 3-chloro-4-methylaniline with an in situ generated isocyanic acid from sodium cyanate in an acidic medium.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of arylureas.

Materials:

  • 3-chloro-4-methylaniline (CAS: 95-74-9)

  • Sodium cyanate (NaCNO) (CAS: 917-61-3)

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Equipment:

  • 250 mL beaker

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • Buchner funnel and filter paper

  • Suction flask

  • Standard laboratory glassware

Procedure:

  • Dissolution of the Aniline: In a 250 mL beaker, dissolve 7.08 g (0.05 mol) of 3-chloro-4-methylaniline in a mixture of 24 mL of glacial acetic acid and 48 mL of deionized water. Gentle warming may be required to achieve complete dissolution.

  • Preparation of Sodium Cyanate Solution: In a separate beaker, dissolve 4.23 g (0.065 mol) of sodium cyanate in 45 mL of deionized water.

  • Reaction Initiation: While stirring the aniline solution, slowly add approximately 5 mL of the sodium cyanate solution. Continue stirring until a white crystalline precipitate of the product begins to form.

  • Completion of the Reaction: Once precipitation has started, add the remainder of the sodium cyanate solution quickly with vigorous stirring. The reaction is exothermic, and the temperature may rise.

  • Precipitation and Digestion: Continue stirring the resulting thick paste for an additional 10-15 minutes. Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.

  • Isolation of the Product: Dilute the suspension with 20 mL of deionized water and cool the mixture in an ice bath. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove any unreacted salts and acetic acid. Allow the product to dry completely.

  • Recrystallization (Optional): For higher purity, the crude this compound can be recrystallized from aqueous ethanol.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is based on the general procedure and may vary. The physical and spectroscopic data are for the closely related compound 1-(3-Chloro-4-methylphenyl)-3-methyl-urea, as specific experimental data for the target compound was not available in the cited literature.

ParameterValueReference
Reactants
3-chloro-4-methylaniline7.08 g (0.05 mol)
Sodium cyanate4.23 g (0.065 mol)
Product
Product NameThis compound
CAS Number590393-14-9
Molecular FormulaC₈H₉ClN₂O
Molecular Weight184.63 g/mol
Reaction Conditions
SolventAcetic acid/Water
TemperatureRoom Temperature
Reaction Time~3 hours
Results
Theoretical Yield9.23 g
Typical Actual Yield8.2-8.6 g (88-93%)
Melting PointData not available
Spectroscopic Data (of 1-(3-Chloro-4-methylphenyl)-3-methyl-urea)
¹H NMR (CDCl₃)Not available for the target compound. For 1-(3-Chloro-4-methylphenyl)-3-methyl-urea: δ 7.31 (d, J=2.4 Hz, 1H), 7.18 (d, J=8.5 Hz, 1H), 6.94 (dd, J=8.5, 2.4 Hz, 1H), 4.75 (q, J=4.8 Hz, 1H), 2.82 (d, J=4.8 Hz, 3H), 2.30 (s, 3H).
¹³C NMR (CDCl₃)Not available for the target compound.
IR (KBr)Not available for the target compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start1 3-chloro-4-methylaniline Reaction Dissolution & Mixing Start1->Reaction Start2 Sodium Cyanate Start2->Reaction Start3 Acetic Acid/Water Start3->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization Product This compound Drying->Product Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Benign Synthesis of Unsymmetrical Aryl Ureas Using Dioxazolones

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Unsymmetrical aryl ureas are crucial structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Traditional synthesis methods often rely on hazardous reagents like phosgene or isocyanates, which pose significant safety and environmental risks.[2] A modern, benign approach utilizes 3-substituted 1,4,2-dioxazol-5-ones (dioxazolones) as stable, solid precursors for the in situ generation of isocyanates. This method is phosgene- and metal-free, proceeds under mild conditions, and often allows for simple product isolation by filtration, aligning with the principles of green chemistry.[3][4]

This protocol describes a facile, eco-friendly, and scalable synthesis of unsymmetrical aryl ureas from a broad scope of dioxazolones and amines, using sodium acetate as a non-toxic base and methanol as the solvent.[1]

Reaction Principle and Mechanism

The synthesis proceeds via a base-promoted thermal decomposition of the dioxazolone ring. In the presence of a base like sodium acetate (NaOAc), the dioxazolone undergoes decarboxylation to form a reactive isocyanate intermediate in situ. This intermediate is immediately trapped by a nucleophilic amine present in the reaction mixture to yield the desired unsymmetrical urea. Carbon dioxide is the only byproduct, making the process highly atom-economical and environmentally friendly.[1][5]

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation Dioxazolone 3-Aryl-1,4,2-dioxazol-5-one Isocyanate Aryl Isocyanate (Intermediate) Dioxazolone->Isocyanate Decarboxylation CO2 CO₂ Dioxazolone->CO2 Isocyanate_ref Aryl Isocyanate Base NaOAc (Base) Δ (Heat) Base->Dioxazolone Amine Amine (R-NH₂) Urea Unsymmetrical Aryl Urea Amine->Urea Nucleophilic Attack Isocyanate_ref->Urea

Figure 1: Proposed reaction mechanism for the base-promoted synthesis of unsymmetrical ureas.

Experimental Protocols

General Protocol for the Synthesis of Unsymmetrical Aryl Ureas

This procedure is a general guideline and can be adapted based on the specific substrates used.

Materials:

  • 3-Substituted-1,4,2-dioxazol-5-one (1.0 eq)

  • Amine (1.0 eq)

  • Sodium Acetate (NaOAc) (1.0 eq)

  • Methanol (MeOH) (0.3 M concentration relative to the dioxazolone)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

G start Start reagents 1. Combine Dioxazolone (1 eq), Amine (1 eq), and NaOAc (1 eq) in a round-bottom flask. start->reagents solvent 2. Add Methanol (0.3 M) to the flask. reagents->solvent heat 3. Heat the mixture to reflux (approx. 65-70°C) with stirring. solvent->heat monitor 4. Monitor reaction progress using Thin Layer Chromatography (TLC). heat->monitor monitor->heat Incomplete cool 5. Cool the reaction mixture to room temperature. monitor->cool Reaction Complete filter 6. Isolate the solid product by vacuum filtration. cool->filter wash 7. Wash the solid with cold methanol and water. filter->wash dry 8. Dry the product under vacuum. wash->dry end End: Pure Unsymmetrical Urea dry->end G center Dioxazolone Method for Unsymmetrical Urea Synthesis A Benign & Eco-Friendly center->A B Phosgene & Metal-Free center->B C Mild Reaction Conditions center->C D High Yields & Purity center->D E Simple Product Isolation (Often by Filtration) center->E F Scalable & Practical center->F

References

Application Notes and Protocols for the Coupling of Aryl Isocyanates with Amines to Synthesize Substituted Ureas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted ureas is a cornerstone reaction in medicinal chemistry and drug development, as the urea moiety is a prevalent scaffold in a wide array of pharmacologically active compounds. The coupling of aryl isocyanates with primary and secondary amines represents one of the most direct and efficient methods for the formation of N,N'-disubstituted ureas. This reaction proceeds via a nucleophilic addition of the amine to the highly electrophilic isocyanate carbon, typically affording high yields of the desired urea product. This application note provides a detailed experimental procedure for this coupling reaction, including a protocol for the in-situ generation of aryl isocyanates from aryl amines, alongside comprehensive data on reaction conditions and yields for various substrates.

Reaction Principle and Workflow

The fundamental reaction involves the attack of the lone pair of electrons on the nitrogen atom of the amine onto the carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom of the former isocyanate, resulting in the formation of a stable urea linkage. The reaction is generally fast and exothermic.

A common preparatory step, especially when the desired aryl isocyanate is not commercially available, is its synthesis from the corresponding aryl amine using a phosgene equivalent, such as triphosgene. The subsequent coupling with an amine can then be performed in a one-pot or two-step sequence.

experimental_workflow cluster_isocyanate_prep Protocol 1: Aryl Isocyanate Preparation cluster_coupling Protocol 2: Urea Synthesis start_prep Start: Aryl Amine add_solvent_prep Dissolve in Dichloromethane start_prep->add_solvent_prep add_triphosgene Add Triphosgene (15-20 °C) add_solvent_prep->add_triphosgene reflux Reflux (5-6 hours) add_triphosgene->reflux monitor_ir Monitor by IR (~2250-2275 cm⁻¹) reflux->monitor_ir workup_prep Work-up: Filter & Concentrate monitor_ir->workup_prep Reaction Complete isocyanate_product Aryl Isocyanate Solution workup_prep->isocyanate_product add_isocyanate Add Aryl Isocyanate Solution (<40 °C) isocyanate_product->add_isocyanate Use directly in next step start_coupling Start: Amine add_solvent_coupling Dissolve in Acetone start_coupling->add_solvent_coupling add_solvent_coupling->add_isocyanate react Stir at RT (3-4 hours) add_isocyanate->react monitor_tlc Monitor by TLC react->monitor_tlc workup_coupling Work-up: Filter, Wash & Dry monitor_tlc->workup_coupling Reaction Complete urea_product Final Product: Substituted Urea workup_coupling->urea_product

Figure 1: Experimental workflow for the two-step synthesis of substituted ureas.

Experimental Protocols

Protocol 1: Preparation of Aryl Isocyanates from Aryl Amines using Triphosgene

This protocol describes the synthesis of an aryl isocyanate from the corresponding primary aryl amine. All preparations should be carried out under moisture-free conditions in a well-ventilated fume hood.[1]

Materials:

  • Aryl amine (1.0 eq)

  • Triphosgene (0.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Activated carbon

  • Nitrogen or Argon atmosphere

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a stirred solution of the aryl amine (e.g., 0.01 mol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere, add activated carbon (1.0 g).

  • Slowly add triphosgene (0.005 mol) in portions at 15-20 °C. Ensure the condenser is supplied with cold water circulation during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Gradually raise the temperature to reflux and maintain for 5-6 hours.

  • Monitor the reaction progress by IR spectroscopy. The formation of the isocyanate is indicated by the appearance of a strong absorption band in the region of 2250-2275 cm⁻¹ and the disappearance of the primary amine N-H stretching bands around 3200 cm⁻¹.[1]

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the activated carbon.

  • Concentrate the filtrate under reduced pressure.

  • To remove trace amounts of triphosgene, add toluene (3 x 10 mL) and evaporate under vacuum.

  • The resulting crude aryl isocyanate can be dissolved in a suitable anhydrous solvent (e.g., acetone) and used directly in the subsequent coupling reaction.

Protocol 2: Coupling of Aryl Isocyanates with Amines to Synthesize Ureas

This protocol details the general procedure for the synthesis of N,N'-disubstituted ureas from an aryl isocyanate and a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • Aryl isocyanate (1.0 eq)

  • Acetone, anhydrous

  • Round-bottom flask, magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve the amine (e.g., 0.01 mol) in anhydrous acetone (50 mL) with stirring.

  • To this solution, add a solution of the aryl isocyanate (0.01 mol) in anhydrous acetone (10 mL). Maintain the temperature of the reaction mixture below 40 °C during the addition.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, the urea product often precipitates out of the solution. Filter the solid product from the reaction mixture.

  • Wash the filtered solid with a small amount of cold acetone (5 mL).

  • Dry the product in a vacuum oven at 60-65 °C for 2 hours to obtain the pure substituted urea.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various substituted ureas from the coupling of aryl isocyanates and amines, as reported in the literature.

Table 1: Synthesis of Diaryl Ureas from a Pyridyl Amide and Various Aryl Isocyanates [1]

EntryAryl IsocyanateProductYield (%)Purity (HPLC, %)Melting Point (°C)
14-Bromophenyl isocyanate4-[4-[[[4-Bromophenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide9299.5238-240
24-Chlorophenyl isocyanate4-[4-[[[4-Chlorophenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide9499.6230-232
32-Chloro-6-methylphenyl isocyanate4-[4-[[[2-Chloro-6-methyl]phenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide8899.2210-212
42,4-Dichlorophenyl isocyanate4-[4-[[[2,4-Dichlorophenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide9099.4228-230
54-Fluorophenyl isocyanate4-[4-[[[4-Fluorophenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide9599.7225-227
64-Nitrophenyl isocyanate4-[4-[[[4-Nitrophenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide9199.3245-247

Table 2: One-Pot Microwave-Assisted Synthesis of Urea Derivatives

EntryAlkyl BromideAmineProductYield (%)
1Benzyl bromideBenzylamine1,3-Dibenzylurea98
2Benzyl bromide(±)-1-Phenylethylamine1-Benzyl-3-(1-phenylethyl)urea95
3Benzyl bromideMorpholine4-(Benzylcarbamoyl)morpholine92
4Butyl bromideBenzylamine1-Benzyl-3-butylurea90
5Allyl bromideBenzylamine1-Allyl-3-benzylurea93

Safety Precautions

  • Isocyanates: Aryl isocyanates are toxic, potent irritants, and respiratory sensitizers. All handling of isocyanates must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber), must be worn. Avoid inhalation of vapors and contact with skin and eyes.

  • Triphosgene: Triphosgene is a toxic and corrosive solid that can release phosgene gas upon contact with moisture. It should be handled with extreme caution in a chemical fume hood. Wear appropriate PPE, including a face shield and chemical-resistant gloves. Ensure all glassware is dry before use.

  • Solvents: Dichloromethane and acetone are volatile and flammable. Handle them in a well-ventilated area away from ignition sources.

Logical Relationships in the Synthesis

The synthesis of substituted ureas from aryl amines involves a logical sequence of transformations. The initial step is the conversion of a less reactive functional group (amine) into a highly reactive one (isocyanate). This "activation" step is crucial for the subsequent efficient coupling with another amine to form the desired stable urea linkage.

logical_relationship ArylAmine Aryl Amine (Nucleophile) ArylIsocyanate Aryl Isocyanate (Electrophile) ArylAmine->ArylIsocyanate Activation Step Triphosgene Triphosgene (Phosgene Source) Urea Substituted Urea (Stable Product) ArylIsocyanate->Urea Coupling Reaction Amine Amine (Nucleophile) Amine->Urea

Figure 2: Logical relationship of the key reaction components.

Conclusion

The coupling of aryl isocyanates with amines is a robust and versatile method for the synthesis of substituted ureas, which are of significant interest in drug discovery and development. The protocols provided herein offer a reliable and efficient approach for both the preparation of aryl isocyanates and their subsequent coupling to form a diverse range of urea derivatives. Adherence to the outlined safety precautions is paramount when handling the hazardous reagents involved in these procedures. The provided data and workflows serve as a valuable resource for researchers in the field of medicinal and organic chemistry.

References

Application Notes and Protocols: 1-(3-Chloro-4-methylphenyl)urea in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-4-methylphenyl)urea is a disubstituted urea derivative that serves as a valuable scaffold in medicinal chemistry. The urea moiety is a key structural feature in numerous biologically active compounds, acting as a rigid hydrogen bond donor-acceptor unit, which facilitates interactions with various biological targets.[1][2] Aryl urea derivatives, in particular, have gained significant attention as potent inhibitors of protein kinases, making them a cornerstone in the development of targeted cancer therapies.[3][4] This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their potential as anticancer agents. Detailed protocols for relevant biological assays are also provided.

Anticancer Applications

The this compound scaffold is a common feature in a class of small molecule kinase inhibitors. These compounds typically target key signaling pathways that are frequently dysregulated in cancer, such as the RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[4][5] By inhibiting kinases in these pathways, these compounds can effectively block tumor cell proliferation, induce apoptosis, and inhibit angiogenesis.

Mechanism of Action

Derivatives of this compound often function as Type II kinase inhibitors, binding to the inactive conformation of the kinase. The urea moiety typically forms crucial hydrogen bonds with the kinase's hinge region, while the substituted phenyl rings occupy adjacent hydrophobic pockets. The 3-chloro and 4-methyl substitutions on the phenyl ring can significantly influence the compound's potency and selectivity for specific kinases.

Quantitative Biological Data

Compound IDStructureCell LineIC50 (µM)Reference
7u 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA549 (Lung Carcinoma)2.39 ± 0.10[6]
HCT-116 (Colon Carcinoma)3.90 ± 0.33[6]
7i 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}ureaA549 (Lung Carcinoma)1.53 ± 0.46[7]
HCT-116 (Colon Carcinoma)1.11 ± 0.34[7]
PC-3 (Prostate Cancer)1.98 ± 1.27[7]
31 1-(3-aryl-4-chlorophenyl)-3-(p-aryl) urea derivativeMCF-7 (Breast Cancer)7.61 ± 0.99[5]
MDA-MB-231 (Breast Cancer)3.61 ± 0.97[5]
PC-3 (Prostate Cancer)10.99 ± 0.98[5]

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure:

The synthesis of this compound and its derivatives can be achieved through the reaction of 3-chloro-4-methylaniline with a corresponding isocyanate.[4]

  • To a solution of the desired aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add the corresponding isocyanate (1 equivalent).

  • The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight.

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum to yield the desired urea derivative.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[8][9][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific protein kinase. The exact conditions will need to be optimized for the specific kinase of interest.

Materials:

  • Recombinant active protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound derivative stock solution (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well microplates

  • Microplate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in the kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound at various concentrations

    • Recombinant kinase

    • Kinase substrate

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near its Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions. This is often a luminescence-based readout.

  • Data Analysis: The kinase activity is inversely proportional to the luminescent signal (in the case of ADP-Glo™). Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Inhibition

Aryl urea compounds, including derivatives of this compound, are known to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Raf/MEK/ERK pathway.

Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by a this compound derivative.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds.

Cytotoxicity_Workflow Start Start: Synthesized Compound CellCulture 1. Cell Culture (Cancer Cell Lines) Start->CellCulture CompoundTreatment 2. Compound Treatment (Serial Dilutions) CellCulture->CompoundTreatment Incubation 3. Incubation (48-72 hours) CompoundTreatment->Incubation MTTAssay 4. MTT Assay Incubation->MTTAssay DataAnalysis 5. Data Analysis (Calculate IC50) MTTAssay->DataAnalysis End End: Identify Lead Compounds DataAnalysis->End

Caption: Workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.

References

Application Notes and Protocols for the Use of 1-(3-Chloro-4-methylphenyl)urea as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 1-(3-chloro-4-methylphenyl)urea scaffold in drug design and development. This document includes detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and workflows to guide researchers in this field.

Introduction to the this compound Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry, recognized for its role in the development of a variety of therapeutic agents. Its structural features, including the urea linkage and the substituted phenyl ring, allow for critical hydrogen bonding interactions with biological targets, making it a versatile starting point for the design of potent and selective inhibitors. This scaffold has been particularly prominent in the development of kinase inhibitors for the treatment of cancer, as well as agents for other therapeutic areas such as infectious diseases. The chlorine and methyl substitutions on the phenyl ring provide a specific electronic and steric profile that can be fine-tuned to optimize binding affinity and pharmacokinetic properties.

Biological Applications and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Anticancer Activity: Inhibition of Raf and JNK Kinases

One of the primary applications of this scaffold is in the development of anticancer agents that target key kinases in oncogenic signaling pathways. For instance, derivatives have been synthesized as dual inhibitors of Raf1 and JNK1 kinases.

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to mutations in Ras or B-Raf. Raf-1 (or c-Raf) is a serine/threonine-protein kinase that acts as a critical intermediary in this pathway.

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals. JNK1 is involved in regulating apoptosis, inflammation, and cell proliferation.

By dually inhibiting both Raf1 and JNK1, compounds based on the this compound scaffold can exert a multi-pronged attack on cancer cells, inhibiting proliferation and promoting apoptosis.

Diagram of the Raf1/JNK1 Signaling Pathways

RAF1_JNK1_Pathway Simplified Raf1 and JNK1 Signaling Pathways RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF1 Raf1 RAS->RAF1 Activation MEK MEK1/2 RAF1->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Stress Stress Stimuli (e.g., UV, cytokines) MAPKKK MAPKKK Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 Phosphorylation AP1 c-Jun/AP-1 JNK1->AP1 Apoptosis Apoptosis AP1->Apoptosis Inhibitor This compound Derivative Inhibitor->RAF1 Inhibition Inhibitor->JNK1 Inhibition

Caption: Dual inhibition of Raf1 and JNK1 by a this compound derivative.

Anti-tuberculosis Activity

Recent studies have explored the utility of the this compound scaffold in developing agents against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications on the urea moiety can lead to potent anti-tuberculosis activity. While the exact mechanism of action is still under investigation, these findings open up new avenues for the application of this versatile scaffold in infectious disease research.

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives based on the this compound scaffold.

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activity of a Representative Derivative

Compound IDTargetAssayActivityReference
3d ¹Raf1Kinase Inhibition66% inhibition @ 50 µM[1]
JNK1Kinase Inhibition67% inhibition @ 50 µM[1]
p38-alphaKinase Inhibition13% inhibition @ 50 µM[1]
HepG2 cellsCell ProliferationIC₅₀ = 8.3 µM[1]

¹Compound 3d is 1-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chlorophenyl)urea, a derivative of the core scaffold.

Table 2: Anti-tuberculosis Activity of this compound Derivatives

Compound IDR Group on UreaM. tuberculosis MIC (µg/mL)Reference
22 Adamantylmethylene0.78[2]
23 Heptyl1.56[2]
24 Cyclooctyl0.78[2]
25 3-Fluorobenzyl3.12[2]
26 4-Phenylbutan-2-yl3.12[2]

Experimental Protocols

General Synthesis of 1-(3-Chloro-4-methylphenyl)-3-arylurea Derivatives

This protocol describes a general method for the synthesis of 1-(3-chloro-4-methylphenyl)-3-arylurea derivatives via the reaction of 3-chloro-4-methylphenyl isocyanate with a primary amine.

Diagram of the Synthetic Workflow

Synthesis_Workflow General Synthetic Workflow for Urea Derivatives Start Starting Materials: - 3-Chloro-4-methylaniline - Triphosgene (or equivalent) Step1 Step 1: Isocyanate Formation Start->Step1 Intermediate 3-Chloro-4-methylphenyl isocyanate Step1->Intermediate Step2 Step 2: Urea Formation Intermediate->Step2 Amine Aryl/Alkyl Amine (R-NH2) Amine->Step2 Product 1-(3-Chloro-4-methylphenyl)-3- substituted urea Step2->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A two-step workflow for the synthesis of this compound derivatives.

Materials:

  • 3-chloro-4-methylaniline

  • Triphosgene or phenyl chloroformate

  • Appropriate primary amine (aryl or alkyl)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other suitable base

  • Dry nitrogen or argon atmosphere

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Step 1: Synthesis of 3-Chloro-4-methylphenyl isocyanate (This intermediate is also commercially available)

  • To a solution of 3-chloro-4-methylaniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be used directly in the next step or the solvent can be carefully removed under reduced pressure to yield the crude isocyanate. Caution: Isocyanates are reactive and should be handled with care in a well-ventilated fume hood.

Step 2: Synthesis of 1-(3-Chloro-4-methylphenyl)-3-substituted urea

  • To the solution of 3-chloro-4-methylphenyl isocyanate from Step 1, or to a solution of commercially available isocyanate (1.0 eq) in anhydrous DCM, add the desired primary amine (1.0 eq).

  • Add triethylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the formation of the urea product by TLC.

  • Once the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the pure 1-(3-chloro-4-methylphenyl)-3-substituted urea derivative.

In Vitro Kinase Inhibition Assay Protocol (Raf1)

This protocol is a representative example based on the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

  • Purified recombinant Raf1 kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compounds (derivatives of this compound)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Prepare a 3X kinase/antibody mixture in kinase buffer.

  • Prepare a 3X tracer solution in kinase buffer.

  • In a 384-well plate, add 5 µL of the diluted test compound solution.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to each well to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay Protocol (JNK1)

This protocol is a representative example based on the ADP-Glo™ Kinase Assay.

Materials:

  • Purified recombinant JNK1 kinase

  • Substrate for JNK1 (e.g., ATF2)

  • ATP

  • Test compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of the test compound solution.

  • Add 2 µL of JNK1 enzyme solution in kinase buffer.

  • Add 2 µL of a substrate/ATP mixture in kinase buffer to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition based on the luminescence signal relative to controls and determine the IC₅₀ values.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature of the substituent at the N'-position of the urea.

Diagram of the Structure-Activity Relationship

SAR_Insights Structure-Activity Relationship (SAR) for this compound Derivatives Scaffold This compound Scaffold Urea Urea Moiety (H-bond donor/acceptor) Scaffold->Urea Phenyl 3-Chloro-4-methylphenyl (Hydrophobic interactions, modulates electronics) Scaffold->Phenyl R_group R-Group at N' (Key for modulating activity and selectivity) Scaffold->R_group BulkyAlkyl Bulky/Lipophilic Alkyl Groups (e.g., Adamantyl, Cyclooctyl) - Increased anti-tuberculosis activity R_group->BulkyAlkyl Aryl Substituted Aryl Groups (e.g., Phenyl, Pyridyl) - Potent kinase inhibition R_group->Aryl

Caption: Key structural features influencing the biological activity of the scaffold.

  • Urea Moiety: The urea linkage is crucial for activity, acting as a hydrogen bond donor and acceptor to form key interactions with the target protein's active site.

  • 3-Chloro-4-methylphenyl Group: This part of the molecule typically occupies a hydrophobic pocket in the target protein. The chloro and methyl groups are important for optimizing van der Waals interactions and can influence the overall electronic properties of the molecule.

  • N'-Substituent (R-group): This is the most common site for modification to achieve desired potency and selectivity.

    • For Anti-tuberculosis Activity: The introduction of bulky, lipophilic alkyl groups such as adamantyl or cyclooctyl at the N'-position has been shown to significantly enhance the activity against M. tuberculosis.[2]

    • For Kinase Inhibition: The attachment of various substituted aryl or heteroaryl rings at the N'-position is a common strategy for developing potent kinase inhibitors. These groups can form additional hydrogen bonds, pi-stacking, and hydrophobic interactions within the kinase active site, leading to high affinity and selectivity.

Conclusion

The this compound scaffold is a highly valuable platform for the design of novel therapeutic agents. Its synthetic accessibility and the modular nature of its derivatives allow for extensive structure-activity relationship studies and optimization of pharmacological properties. The provided application notes and protocols offer a starting point for researchers to explore the potential of this scaffold in their drug discovery programs, particularly in the fields of oncology and infectious diseases. Further exploration of diverse substituents at the N'-position is likely to yield novel compounds with improved efficacy and selectivity for a range of biological targets.

References

Phenylurea-Based Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylurea scaffold has emerged as a privileged structure in the design of novel anticancer agents. Its remarkable versatility allows for the targeting of a diverse range of biological macromolecules implicated in cancer progression, including protein kinases and enzymes involved in immune regulation. The diaryl urea moiety, a key feature of this class of compounds, has been successfully incorporated into several clinically approved drugs, most notably the multi-kinase inhibitor Sorafenib. This document provides a comprehensive overview of the development of phenylurea-based anticancer agents, including their synthesis, mechanism of action, and protocols for their biological evaluation.

Data Presentation: In Vitro Efficacy of Phenylurea Derivatives

The following tables summarize the in vitro anticancer activity of various phenylurea-based compounds against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), providing a quantitative measure of their potency.

Table 1: IC50 Values of Phenylurea Derivatives Targeting Various Cancer Cell Lines

Compound IDTarget/MechanismCell LineCancer TypeIC50 (µM)Reference
Sorafenib RAF Kinase, VEGFR, PDGFRHCT116Colon Cancer-(--INVALID-LINK--)
A549Lung Cancer-(--INVALID-LINK--)
HelaCervical Cancer-(--INVALID-LINK--)
HepG2Liver Cancer-(--INVALID-LINK--)
Huh7Liver Cancer-(--INVALID-LINK--)
Compound 16j Tubulin PolymerizationCEMLeukemia0.38(--INVALID-LINK--)
DaudiLymphoma-(--INVALID-LINK--)
MCF-7Breast Cancer-(--INVALID-LINK--)
Bel-7402Liver Cancer-(--INVALID-LINK--)
DU-145Prostate Cancer-(--INVALID-LINK--)
DND-1AMelanoma-(--INVALID-LINK--)
LOVOColon Cancer-(--INVALID-LINK--)
MIA PacaPancreatic Cancer4.07(--INVALID-LINK--)
Compound i12 IDO1 Inhibition--0.1-0.6(--INVALID-LINK--)
Compound i23 IDO1 Inhibition--0.1-0.6(--INVALID-LINK--)
Compound i24 IDO1 Inhibition--0.1-0.6(--INVALID-LINK--)
Compound 3d Kinase InhibitionHelaCervical Cancer0.56(--INVALID-LINK--)
Compound 3t Kinase InhibitionH1975Lung Cancer2.34(--INVALID-LINK--)
Compound 3v Kinase InhibitionA549Lung Cancer1.35(--INVALID-LINK--)
Compound 2m B-RAF, VEGFR2Huh7Liver Cancer5.67(--INVALID-LINK--)

Table 2: In Vivo Efficacy of Phenylurea Derivatives in Xenograft Models

Compound IDCancer ModelDosingTumor Growth Inhibition (TGI)Reference
Compound i12 B16F10 Melanoma15 mg/kg, oral, daily40.5%(--INVALID-LINK--)
Compound 2j A549 Lung Cancer50 mg/kgComplete inhibition(--INVALID-LINK--)

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of phenylurea-based anticancer agents.

Protocol 1: General Synthesis of N,N'-Disubstituted Phenylureas

This protocol describes a common method for synthesizing unsymmetrical N,N'-disubstituted ureas, a core structure in many phenylurea-based anticancer agents.

Materials:

  • Substituted aniline (1 equivalent)

  • Substituted isocyanate (1 equivalent)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Stirring apparatus

  • Reaction vessel

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in an anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Add the substituted isocyanate (1 equivalent) to the solution at room temperature with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N,N'-disubstituted phenylurea.

  • Characterize the final product using spectroscopic methods (e.g., 1H NMR, 13C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (phenylurea derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the human cancer cells in 96-well plates at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • The following day, treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value for each compound.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of phenylurea compounds against specific protein kinases.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer.

  • In a 96-well or 384-well plate, add the recombinant protein kinase and its specific substrate.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Protocol 4: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of phenylurea derivatives in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Cell culture medium

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in sterile PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (at one or more dose levels) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily, orally or intraperitoneally).

  • Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice, and excise and weigh the tumors.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizations

Signaling Pathway: RAF/MEK/ERK Cascade

The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Many phenylurea-based anticancer agents, including Sorafenib, target components of this pathway.

RAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Sorafenib Sorafenib (Phenylurea Inhibitor) Sorafenib->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.

Experimental Workflow: From Synthesis to In Vivo Testing

This diagram illustrates a typical workflow for the development and evaluation of a novel phenylurea-based anticancer agent.

Experimental_Workflow Synthesis Synthesis of Phenylurea Compound Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Mechanism_Study Mechanism of Action Study (e.g., Kinase Assay, Western Blot) In_Vitro_Screening->Mechanism_Study Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vitro_Screening->Lead_Optimization In_Vivo_Testing In Vivo Efficacy Testing (Xenograft Model) Mechanism_Study->In_Vivo_Testing Lead_Optimization->Synthesis Pharmacokinetics Pharmacokinetic Studies In_Vivo_Testing->Pharmacokinetics Toxicology Toxicology Studies In_Vivo_Testing->Toxicology Preclinical_Candidate Preclinical Candidate Selection Pharmacokinetics->Preclinical_Candidate Toxicology->Preclinical_Candidate

Caption: A representative workflow for the development of phenylurea anticancer agents.

Logical Relationship: Multi-Targeting Action of Phenylurea Derivatives

Phenylurea-based compounds often exhibit a multi-targeting mechanism of action, contributing to their potent anticancer effects.

Multi_Targeting cluster_targets Molecular Targets cluster_effects Cellular Effects Phenylurea_Scaffold Phenylurea Scaffold Kinases Protein Kinases (RAF, VEGFR, PDGFR) Phenylurea_Scaffold->Kinases Enzymes Enzymes (IDO1) Phenylurea_Scaffold->Enzymes Structural_Proteins Structural Proteins (Tubulin) Phenylurea_Scaffold->Structural_Proteins Inhibit_Proliferation Inhibition of Cell Proliferation Kinases->Inhibit_Proliferation Block_Angiogenesis Blockade of Angiogenesis Kinases->Block_Angiogenesis Modulate_Immunity Immune Modulation Enzymes->Modulate_Immunity Structural_Proteins->Inhibit_Proliferation Induce_Apoptosis Induction of Apoptosis Structural_Proteins->Induce_Apoptosis Cancer_Cell_Death Cancer Cell Death & Tumor Regression Inhibit_Proliferation->Cancer_Cell_Death Induce_Apoptosis->Cancer_Cell_Death Block_Angiogenesis->Cancer_Cell_Death Modulate_Immunity->Cancer_Cell_Death

Caption: The multi-targeting mechanism of phenylurea-based anticancer agents.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-MS/MS Application Note and Protocol for the Analysis of 1-(3-Chloro-4-methylphenyl)urea

This document provides a detailed application note and protocol for the quantitative analysis of this compound in water samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is crucial for environmental monitoring and in the context of drug development where the analyte may be a metabolite or impurity.

Introduction

This compound is a chemical compound that can be found as a degradation product of certain phenylurea herbicides. Its presence in environmental samples is of interest for monitoring water quality. In the pharmaceutical industry, similar urea-based compounds are common, and sensitive analytical methods are required for their quantification. HPLC-MS/MS offers high sensitivity and selectivity, making it the ideal technique for the trace-level determination of this analyte in complex matrices.

This protocol outlines the procedures for sample preparation, liquid chromatography, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is designed for the extraction and pre-concentration of this compound from water samples.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Nitrogen gas supply

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Sample Loading: Load 200 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Rinsing: Rinse the cartridge with 20 mL of HPLC grade water to remove any polar impurities.

  • Drying: Dry the cartridge under a stream of nitrogen for 30 minutes to remove excess water.

  • Elution: Elute the analyte from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitution: Reconstitute the dried residue in 1 mL of an acetonitrile:water (10:90, v/v) mixture. Vortex the sample for 30 seconds to ensure complete dissolution. The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

2.2.1. Liquid Chromatography Conditions

The following table summarizes the chromatographic conditions for the separation of this compound.

ParameterValue
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
1.0 90 10
5.0 10 90
7.0 10 90
7.1 90 10

| 10.0 | 90 | 10 |

2.2.2. Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization mode (+ESI) using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Positive Electrospray Ionization (+ESI)
Ion Spray Voltage +5500 V
Nebulizer Gas (N2) 45 psi
Drying Gas (N2) As per instrument recommendation
Curtain Gas (N2) As per instrument recommendation
Collision Gas (N2) 3 psi

Table 2: MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)

| this compound | To be determined | To be determined| To be optimized |

Note on MRM Transitions and Collision Energy: The specific precursor and product ions, as well as the optimal collision energy, for this compound should be determined empirically on the specific mass spectrometer being used. This is typically done by infusing a standard solution of the analyte and performing a product ion scan of the protonated molecule [M+H]+. The most intense and stable fragment ions are then selected for the MRM transitions, and the collision energy is optimized for each transition to maximize the signal intensity.

Quantitative Data Summary

Table 3: Typical Method Performance for Phenylurea Herbicides

Parameter Typical Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 1 - 10 ng/L
Limit of Quantification (LOQ) 5 - 50 ng/L
Accuracy (% Recovery) 80 - 120%

| Precision (% RSD) | < 15% |

Experimental Workflow and Diagrams

The overall experimental workflow for the analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Water Sample (200 mL) spe Solid-Phase Extraction (C18) sample->spe Loading elution Elution with Methanol spe->elution Elution evaporation Evaporation (N2 Stream) elution->evaporation Drying reconstitution Reconstitution in Acetonitrile/Water evaporation->reconstitution Dissolution hplc HPLC Separation reconstitution->hplc Injection msms MS/MS Detection (+ESI, MRM) hplc->msms Ionization quantification Quantification msms->quantification Data Acquisition reporting Reporting quantification->reporting Results

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the analytical steps.

logical_relationship start Start sample_prep Sample Preparation start->sample_prep chromatography Chromatographic Separation sample_prep->chromatography ionization Electrospray Ionization chromatography->ionization mass_analysis1 Q1: Precursor Ion Selection ionization->mass_analysis1 fragmentation Q2: Collision-Induced Dissociation mass_analysis1->fragmentation mass_analysis2 Q3: Product Ion Selection fragmentation->mass_analysis2 detection Detection mass_analysis2->detection data_analysis Data Analysis detection->data_analysis end End data_analysis->end

Caption: Logical flow of the HPLC-MS/MS analytical process.

References

Application Notes & Protocols: Development of Antimicrobial Compounds from Phenylurea Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Phenylurea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. This document provides a comprehensive guide for the synthesis, characterization, and evaluation of antimicrobial compounds derived from a 1-(3-chloro-4-methylphenyl)urea scaffold. The protocols and data presented herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of new antimicrobial therapeutics.

Data Presentation

The following table summarizes the antimicrobial activity of a series of synthesized urea derivatives against various bacterial and fungal strains. The data is presented as the percentage of growth inhibition at a concentration of 32 µg/mL.

Compound IDTarget OrganismGram Type% Growth Inhibition[1]
3c Acinetobacter baumanniiGram-negativeModerate
3e Acinetobacter baumanniiGram-negativeGood
3f Acinetobacter baumanniiGram-negativeModerate
3i Acinetobacter baumanniiGram-negativeModerate
3j Acinetobacter baumanniiGram-negativeGood
3l Acinetobacter baumanniiGram-negative94.5
3n Acinetobacter baumanniiGram-negativeGood
3c Klebsiella pneumoniaeGram-negativeModerate
3g Klebsiella pneumoniaeGram-negativeModerate
3k Staphylococcus aureusGram-positiveModerate
3a Cryptococcus neoformansFungusModerate

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Chloro-4-methylphenyl)-3-(aryl/alkyl)urea Derivatives

This protocol outlines a general one-step method for the synthesis of substituted urea derivatives.

Materials:

  • 1-Chloro-2-methyl-4-isocyanatobenzene (or other substituted isocyanates)

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, etc.)

  • Anhydrous Toluene

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Condenser

  • Drying tube

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • To a solution of the selected amine (1.0 mmol) in anhydrous toluene (10 mL) in a round bottom flask, add 1-chloro-2-methyl-4-isocyanatobenzene (1.0 mmol).

  • Stir the reaction mixture at 40-45 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold toluene.

  • If no precipitate forms, evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure urea derivative.

  • Dry the purified product under vacuum.

  • Characterize the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds.

Materials:

  • Synthesized urea derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Pipettes

  • Incubator

  • Plate reader (optional)

  • Positive control (standard antibiotic, e.g., Vancomycin for Gram-positive bacteria, Colistin for Gram-negative bacteria)

  • Negative control (medium only)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism in the growth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well containing the diluted compounds.

  • Include a positive control (microorganism with a standard antibiotic) and a negative control (microorganism in medium without any compound).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Optionally, the growth can be quantified by measuring the optical density (OD) at 600 nm using a plate reader.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Further Steps start Start: Select Isocyanate & Amine reaction One-pot Reaction (Toluene, 40-45°C) start->reaction workup Work-up & Purification (Filtration/Evaporation & Recrystallization) reaction->workup characterization Structural Characterization (NMR, IR, MS) workup->characterization mic_setup Prepare Compound Dilutions & Microbial Inoculum characterization->mic_setup Pure Compound incubation Incubation (37°C, 18-24h) mic_setup->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination data_analysis Analyze Structure-Activity Relationship (SAR) mic_determination->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization in_vivo In vivo Efficacy & Toxicity Studies lead_optimization->in_vivo G cluster_pathway Bacterial Fatty Acid Synthesis II (FASII) Pathway cluster_inhibition Inhibition by Urea Derivatives cluster_outcome Cellular Outcome acetyl_coa Acetyl-CoA malonyl_acp Malonyl-ACP acetyl_coa->malonyl_acp ACC elongation_cycle Elongation Cycle (FabH, FabG, FabZ, FabI) malonyl_acp->elongation_cycle fatty_acids Fatty Acids elongation_cycle->fatty_acids disrupted_membrane Disrupted Membrane Synthesis fatty_acids->disrupted_membrane urea_derivative Phenylurea Derivative fabI Enoyl-ACP Reductase (FabI) urea_derivative->fabI Binds to active site fabI->elongation_cycle Inhibits bacterial_death Bacterial Cell Death disrupted_membrane->bacterial_death

References

Application Notes and Protocols for 1-(3-Chloro-4-methylphenyl)urea as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Introduction

1-(3-Chloro-4-methylphenyl)urea, also known as CMPU, is a principal metabolite of the widely used phenylurea herbicide, Chlortoluron. Due to the environmental persistence and potential toxicological relevance of Chlortoluron and its degradation products, regulatory bodies worldwide mandate the monitoring of their residues in soil, water, and food products. The accurate quantification of this compound is therefore critical for environmental monitoring, food safety assessment, and toxicological studies.

This document provides detailed application notes and protocols for the use of this compound as a Certified Reference Material (CRM). As a CRM produced by accredited laboratories such as LGC Dr. Ehrenstorfer, it provides the necessary traceability, purity, and uncertainty values to ensure the validity and comparability of analytical results, in line with ISO/IEC 17025 requirements.[1]

Certified Reference Material Specifications

Certified Reference Materials of this compound are characterized by their high purity and well-defined uncertainty. While the exact values are lot-specific and must be obtained from the Certificate of Analysis (CoA) provided by the supplier, the table below summarizes typical specifications for this CRM.

ParameterTypical SpecificationAnalytical Method Used for Certification
Product Code DRE-C11442000 (Example from LGC)[1]-
CAS Number 590393-14-9-
Molecular Formula C₈H₉ClN₂O-
Molecular Weight 184.62 g/mol Mass Spectrometry
Certified Purity ≥98%HPLC-DAD, ¹H-NMR, Mass Spectrometry
Expanded Uncertainty Typically <2%Statistical analysis of purity assessment
Format Neat Solid-
Storage Condition 2-8°C, in a dark, dry place-
Expiry Date Provided on CoA, based on stability studiesReal-time and accelerated stability testing

Note: The user must always refer to the Certificate of Analysis accompanying the specific lot of the CRM for the certified value and its associated uncertainty.

Applications

The primary application of this compound CRM is as a calibration and quality control standard for the quantitative analysis of this analyte in various matrices.

  • Environmental Monitoring: Quantification of this compound in soil and water samples to assess the environmental fate and persistence of Chlortoluron.

  • Food Safety: Analysis of agricultural products for residues of Chlortoluron and its metabolites to ensure compliance with Maximum Residue Limits (MRLs).

  • Toxicology and Metabolism Studies: Use as an analytical standard in in-vitro and in-vivo studies to investigate the metabolic pathways and toxicological effects of Chlortoluron.

  • Method Development and Validation: Essential for the validation of new analytical methods for the detection and quantification of phenylurea herbicide metabolites, covering parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound CRM for use in calibration.

Materials:

  • This compound CRM (neat solid)

  • HPLC-grade methanol or acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated pipettes or microliter syringes

Procedure:

  • Stock Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of the this compound CRM into a 100 mL Class A volumetric flask. Record the exact weight. b. Dissolve the CRM in a small amount of HPLC-grade methanol and sonicate for 5 minutes to ensure complete dissolution. c. Bring the flask to volume with methanol and mix thoroughly. d. Calculate the exact concentration of the stock solution based on the weighed mass and the certified purity from the CoA. e. Transfer the stock solution to an amber glass vial and store at 2-8°C. This solution is typically stable for several months.

  • Working Standard Solutions: a. Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., methanol or mobile phase). b. For a typical calibration curve in the range of 0.05 to 1.0 µg/mL, perform dilutions as indicated in the table below.

Target Concentration (µg/mL)Volume of Stock (100 µg/mL) to takeFinal Volume (mL)
1.01.0 mL100
0.50.5 mL100
0.20.2 mL100
0.10.1 mL100
0.050.05 mL100
Protocol 2: Quantification of this compound in Water Samples by HPLC-UV

This protocol provides a general method for the analysis of this compound in water samples. Method optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation (Solid-Phase Extraction - SPE): a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. b. Pass 500 mL of the filtered water sample through the SPE cartridge at a flow rate of approximately 5 mL/min. c. Wash the cartridge with 5 mL of deionized water to remove interferences. d. Dry the cartridge under vacuum for 10 minutes. e. Elute the analyte with 5 mL of methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 45:55 v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.
  • UV Detection Wavelength: 245 nm.

3. Calibration and Quantification: a. Inject the prepared working standard solutions to generate a calibration curve of peak area versus concentration. b. Verify the linearity of the calibration curve (R² > 0.99). c. Inject the prepared sample extract. d. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Chlortoluron Degradation Pathway

The primary application of this CRM is in the context of monitoring the degradation of the herbicide Chlortoluron. The diagram below illustrates the main metabolic pathway leading to the formation of this compound through successive demethylation steps.

G Chlortoluron Chlortoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea) Metabolite1 3-(3-chloro-4-methylphenyl)-1-methylurea Chlortoluron->Metabolite1 N-demethylation Metabolite2 This compound (CMPU/CCPU) Metabolite1->Metabolite2 N-demethylation

Caption: Metabolic pathway of Chlortoluron to this compound.

Analytical Workflow

The following diagram outlines the general workflow for the quantification of this compound in an environmental sample using the CRM.

G cluster_0 CRM Handling cluster_1 Sample Preparation cluster_2 Analysis & Data Processing CRM CRM (Neat Solid) Stock Stock Solution (e.g., 100 µg/mL) CRM->Stock Weigh & Dissolve Working Working Standards (Calibration Curve) Stock->Working Serial Dilution CalCurve Generate Calibration Curve Working->CalCurve Sample Environmental Sample (Water, Soil) Extract Extraction (SPE) Sample->Extract Concentrate Concentration & Reconstitution Extract->Concentrate HPLC HPLC-UV Analysis Concentrate->HPLC Quant Quantify Analyte HPLC->Quant CalCurve->Quant Report Report Result Quant->Report

Caption: Workflow for quantification using the CRM.

References

Application Notes and Protocols for In Vitro Kinase Inhibition Assays with Aryl Ureas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology.[1] Aryl ureas represent a significant class of small molecule kinase inhibitors that have demonstrated considerable therapeutic potential.[1][2] Sorafenib, a diaryl urea derivative, is a notable example of a multi-kinase inhibitor targeting Raf kinases (BRAF) and vascular endothelial growth factor receptors (VEGFRs), highlighting the effectiveness of this chemical scaffold.[3][4]

This document provides a detailed protocol for conducting an in vitro kinase inhibition assay using aryl ureas, a common workflow for determining the potency of these compounds against specific kinases. The described methodology is a luminescence-based assay that quantifies kinase activity by measuring the amount of ATP remaining in the reaction, providing a robust and high-throughput compatible method for screening and characterizing kinase inhibitors.[5][6]

Signaling Pathway: The RAS/RAF/MEK/ERK Cascade

Aryl urea inhibitors frequently target kinases within the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[4][7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][8] The diagram below illustrates the linear progression of this signaling cascade.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Inhibitor Aryl Urea Inhibitor Inhibitor->RAF Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Kinase Buffer, ATP, Substrate, and Aryl Urea Compounds Assay_Plate Add Reagents to 96-well Plate: - Kinase - Aryl Urea Inhibitor - Substrate Reagent_Prep->Assay_Plate Enzyme_Prep Dilute Kinase to Working Concentration Enzyme_Prep->Assay_Plate Initiation Initiate Reaction with ATP Assay_Plate->Initiation Incubation Incubate at 30°C Initiation->Incubation Luminescence_Reagent Add Kinase-Glo® Reagent Incubation->Luminescence_Reagent Luminescence_Incubation Incubate at Room Temperature Luminescence_Reagent->Luminescence_Incubation Read_Plate Measure Luminescence Luminescence_Incubation->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis

References

Application Notes and Protocols for Testing the Cytotoxicity of 1-(3-Chloro-4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-4-methylphenyl)urea is a synthetic compound belonging to the aryl urea class, a group of molecules with diverse biological activities. Several derivatives of aryl urea have been investigated for their potential as anticancer agents, demonstrating the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][2] The cytotoxic effects of these compounds are often mediated through the induction of programmed cell death, involving key signaling pathways that regulate cell survival and demise.[3][4]

These application notes provide a comprehensive guide for assessing the cytotoxic properties of this compound using established cell-based assays. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to determine the compound's impact on cell viability, membrane integrity, and the induction of apoptosis. The presented methodologies are fundamental in preclinical drug development and toxicological screening.

Key Cytotoxicity Assays

A multi-parametric approach is recommended to thoroughly evaluate the cytotoxic effects of this compound. The following assays provide complementary information on different aspects of cell death:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][6] Viable cells with active metabolism can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product.[7]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8] It is a reliable method for measuring cytotoxicity resulting from compromised membrane integrity.

  • Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay is used for the detection of apoptosis.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells.[10]

Experimental Protocols

MTT Cell Viability Assay

This protocol is designed to assess the effect of this compound on cell viability by measuring mitochondrial dehydrogenase activity.

Materials:

  • This compound

  • Target cell line (e.g., HeLa, A549, or a relevant cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye solution)

  • Lysis buffer (provided in the kit)

  • Stop solution (provided in the kit)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls on the plate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer (10 µL per well) 30-45 minutes before the end of the incubation period.[12]

    • Medium background: Complete medium without cells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes to pellet the cells.[13]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Annexin V-FITC/PI Apoptosis Assay

This protocol utilizes flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates or T-25 flasks

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
195 ± 4.588 ± 5.175 ± 6.3
1072 ± 6.155 ± 4.940 ± 5.5
5045 ± 5.325 ± 3.715 ± 2.9
10020 ± 3.810 ± 2.55 ± 1.8

Data are presented as mean ± standard deviation of three independent experiments.

Table 2: Cytotoxicity of this compound (LDH Release Assay)

Concentration (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Vehicle)5 ± 1.26 ± 1.57 ± 1.8
110 ± 2.118 ± 2.528 ± 3.1
1025 ± 3.540 ± 4.255 ± 4.8
5050 ± 4.870 ± 5.182 ± 5.9
10078 ± 6.288 ± 5.995 ± 4.7

Data are presented as mean ± standard deviation of three independent experiments.

Table 3: Apoptosis Induction by this compound (Annexin V-FITC/PI Assay)

Concentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Total Apoptotic Cells
0 (Vehicle)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
1015.4 ± 2.15.2 ± 1.120.6 ± 3.2
5035.8 ± 3.518.7 ± 2.854.5 ± 6.3
10048.2 ± 4.135.1 ± 3.983.3 ± 8.0

Data are for a 48-hour treatment period and are presented as mean ± standard deviation of three independent experiments.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation cell_seeding Seed Cells in Multi-well Plates treatment Treat with this compound (Various Concentrations & Durations) cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt Measure Viability ldh LDH Assay (Membrane Integrity) treatment->ldh Measure Cytotoxicity apoptosis Annexin V/PI Assay (Apoptosis Detection) treatment->apoptosis Detect Apoptosis data_quant Quantify Absorbance/ Fluorescence mtt->data_quant ldh->data_quant apoptosis->data_quant calc Calculate % Viability, % Cytotoxicity, % Apoptosis data_quant->calc conclusion Determine Cytotoxic Mechanism & IC50 calc->conclusion

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

apoptosis_pathway compound This compound stress Cellular Stress (e.g., ROS Generation) compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A hypothetical signaling pathway for apoptosis induced by aryl urea compounds.

References

Application Notes and Protocols for the Analysis of 1-(3-Chloro-4-methylphenyl)urea, a Metabolite of Chlorotoluron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chloro-4-methylphenyl)urea, also known as desmethyl-chlorotoluron, is a primary metabolite of the widely used phenylurea herbicide, chlorotoluron. The parent compound, chlorotoluron (3-(3-chloro-p-tolyl)-1,1-dimethylurea), is extensively used for controlling broadleaf and annual grass weeds in cereal crops.[1] The metabolic fate of chlorotoluron in various environmental matrices and biological systems is of significant interest for environmental monitoring, toxicology studies, and human health risk assessment. The primary metabolic pathway involves N-demethylation, catalyzed by cytochrome P450 monooxygenases, leading to the formation of this compound.[2] Further degradation can also occur.

These application notes provide detailed protocols for the extraction and quantification of this compound in environmental samples, particularly soil and water, using modern analytical techniques. The methodologies described are essential for researchers investigating the environmental persistence, bioaccumulation, and potential toxicity of chlorotoluron and its metabolites.

Data Presentation

Table 1: Physicochemical Properties of Chlorotoluron and its Metabolite
PropertyChlorotoluronThis compound
IUPAC Name 3-(3-chloro-4-methylphenyl)-1,1-dimethylureaThis compound
Molecular Formula C₁₀H₁₃ClN₂OC₈H₉ClN₂O
Molecular Weight 212.68 g/mol 184.63 g/mol
CAS Number 15545-48-9590393-14-9
Table 2: LC-MS/MS Parameters for the Analysis of Chlorotoluron and this compound
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Chlorotoluron213.172.046.120
This compound185.1127.0104.025

Note: The parameters for this compound are inferred based on common fragmentation patterns of phenylurea compounds and may require optimization.

Table 3: Performance of QuEChERS Method for Phenylurea Herbicides in Soil and Water
ParameterSoilWaterReference
Linearity (R²) >0.99>0.99[3][4]
Limit of Quantification (LOQ) 0.01 mg/kg0.1 - 1.0 ng/L[5][6]
Average Recovery (%) 70 - 120%85 - 110%[7][8]
Precision (RSD) < 15%< 10%[4][6]

Note: These are general performance characteristics for phenylurea herbicides and their metabolites using the QuEChERS method. Specific validation for this compound is recommended.

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS for Soil Samples

This protocol is adapted from established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for pesticide residue analysis in soil.[1][7]

Materials:

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates and to induce phase separation.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a clean tube containing a mixture of 150 mg PSA, 150 mg C18, and 900 mg anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup. If the sample has high organic matter content, 50 mg of GCB can be added.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis. Filter through a 0.22 µm syringe filter if necessary.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flow: Optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Use the transitions specified in Table 2.

Visualizations

Chlorotoluron_Metabolism cluster_0 Chlorotoluron Metabolism cluster_1 Enzymatic Process Chlorotoluron Chlorotoluron (C₁₀H₁₃ClN₂O) Metabolite This compound (C₈H₉ClN₂O) Chlorotoluron->Metabolite N-demethylation P450 Cytochrome P450 (CYP) Chlorotoluron_Metabolism_c0 Chlorotoluron_Metabolism_c0 P450->Chlorotoluron_Metabolism_c0 Catalyzes NADPH NADPH NADPH->P450 O2 O₂ O2->P450

Caption: Metabolic pathway of Chlorotoluron to this compound.

Experimental_Workflow cluster_workflow Analytical Workflow Sample_Collection 1. Soil/Water Sample Collection Extraction 2. QuEChERS Extraction Sample_Collection->Extraction Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Analysis 4. LC-MS/MS Analysis Cleanup->Analysis Quantification 5. Data Quantification Analysis->Quantification

Caption: Experimental workflow for the analysis of this compound.

References

Troubleshooting & Optimization

optimizing the reaction yield of 1-(3-Chloro-4-methylphenyl)urea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 1-(3-Chloro-4-methylphenyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and readily available starting material is 3-Chloro-4-methylaniline. This can be reacted with a variety of reagents to form the urea, including sodium cyanate, potassium cyanate, or by first converting the aniline to an isocyanate which is then reacted with ammonia or an amine.

Q2: What is a typical solvent system for this reaction?

A2: A common solvent system for the reaction of an aniline with a cyanate salt is a mixture of glacial acetic acid and water.[1] Other potential solvents for urea synthesis from an amine and an isocyanate include dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM), typically at room temperature.

Q3: What is the primary side product to be aware of during the synthesis?

A3: A significant side product in aryl urea synthesis can be the corresponding symmetrical diarylurea, in this case, 1,3-bis(3-chloro-4-methylphenyl)urea. This can occur, for example, if the intermediate isocyanate reacts with the starting aniline instead of the desired nucleophile. The order of reagent addition can be crucial in minimizing this side product.

Q4: How can I purify the final product, this compound?

A4: The crude product is often a solid that can be purified by recrystallization. A common solvent system for recrystallizing aryl ureas is aqueous ethanol.[1] Depending on the impurities, other solvent mixtures like heptane/ethyl acetate or methanol/water might also be effective. For more challenging purifications, silica gel column chromatography can be employed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive reagents (e.g., decomposed cyanate salt).2. Reaction temperature is too low.3. Insufficient acidification of the reaction mixture when using cyanate salts.4. Incomplete dissolution of the starting aniline.1. Use fresh, dry reagents.2. For the cyanate method, ensure the initial temperature is around 25-35°C; the reaction is often exothermic.[1]3. Ensure adequate glacial acetic acid is used to generate isocyanic acid in situ.4. Adjust the solvent ratio or warm the mixture slightly to ensure the aniline derivative is fully dissolved before adding the cyanate solution.
Formation of Symmetrical Urea Byproduct 1. Incorrect order of reagent addition when using phosgene or its equivalents.2. The intermediate isocyanate reacts with the starting aniline.1. When using reagents like triphosgene, the order of addition is critical to avoid the formation of symmetrical ureas.2. In the cyanate method, adding the cyanate solution to the aniline solution can help to keep the concentration of the aniline high relative to the in-situ generated isocyanic acid, favoring the desired reaction.
Product Precipitates Too Quickly, Trapping Impurities The reaction is highly exothermic, causing a rapid increase in temperature and sudden precipitation.1. Control the initial temperature of the reactant solutions.2. Add the cyanate solution portion-wise with vigorous stirring to better manage the reaction rate and temperature.[1]
Difficulty in Product Isolation/Purification 1. The product is an oil or does not crystallize easily.2. The product is contaminated with starting material or side products.1. If the product oils out during recrystallization, try a different solvent system or use a seed crystal to induce crystallization.2. Wash the crude product thoroughly with water to remove any remaining salts. If recrystallization is insufficient, utilize column chromatography for purification.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-Substituted Ureas

The following data is generalized from studies on N-substituted urea synthesis and provides a basis for optimization.

Entry Amine Acid/Solvent Co-Solvent Time (hrs) Conversion (%)
1Aniline4 M HCl (in dioxane)None120
2Aniline4 M HCl (in dioxane)Acetonitrile1218
3Aniline1 N Aqueous HClWater2>95
4Benzylamine4 M HCl (in dioxane)None1230
5Benzylamine1 N Aqueous HClWater2>95

Data adapted from a study on the synthesis of N-substituted ureas in water, highlighting the significant positive effect of an aqueous acidic medium on the reaction of amines with potassium cyanate.[2][3]

Experimental Protocols

Protocol 1: Synthesis of Aryl Ureas from an Arylamine and Sodium Cyanate (Adapted for this compound) [1]

  • Preparation of the Aniline Solution: In a beaker of appropriate size, dissolve 0.5 moles of 3-chloro-4-methylaniline in a mixture of 240 mL of glacial acetic acid and 480 mL of water. Warm the mixture to approximately 35°C to ensure complete dissolution.

  • Preparation of the Cyanate Solution: In a separate beaker, dissolve 1.0 mole of sodium cyanate in 450 mL of water, also warmed to about 35°C.

  • Reaction: With vigorous stirring, slowly add approximately 50 mL of the sodium cyanate solution to the aniline solution. A white precipitate of the product should begin to form. Once precipitation starts, add the remainder of the cyanate solution more rapidly. The reaction is exothermic, and the temperature will likely rise to 50-55°C.

  • Stirring and Isolation: Continue to stir the resulting thick suspension for an additional 10 minutes. Allow the mixture to stand at room temperature for 2-3 hours, then dilute with 200 mL of water.

  • Filtration and Drying: Cool the mixture to 0°C in an ice bath. Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water, and allow it to dry completely.

  • Purification (Optional): The crude this compound can be further purified by recrystallization from aqueous ethanol.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate In-situ Intermediate Generation cluster_product Product 3-Chloro-4-methylaniline 3-Chloro-4-methylaniline Product_Urea This compound 3-Chloro-4-methylaniline->Product_Urea Sodium_Cyanate Sodium Cyanate (NaOCN) Isocyanic_Acid Isocyanic Acid (HNCO) Sodium_Cyanate->Isocyanic_Acid + H+ Isocyanic_Acid->Product_Urea

Caption: Synthesis of this compound from 3-chloro-4-methylaniline.

Experimental_Workflow General Experimental Workflow Start Start Dissolve_Aniline Dissolve 3-chloro-4-methylaniline in Acetic Acid/Water Start->Dissolve_Aniline Prepare_Cyanate Prepare Aqueous Sodium Cyanate Solution Start->Prepare_Cyanate Mix_Reactants Combine Solutions with Vigorous Stirring Dissolve_Aniline->Mix_Reactants Prepare_Cyanate->Mix_Reactants Stir_and_Age Stir and Allow to Stand at Room Temperature Mix_Reactants->Stir_and_Age Isolate_Product Cool, Filter, and Wash the Crude Product Stir_and_Age->Isolate_Product Purify Recrystallize from Aqueous Ethanol Isolate_Product->Purify Analyze Characterize Final Product (e.g., NMR, MP) Purify->Analyze End End Analyze->End

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Flow Troubleshooting Decision Tree Start Low Yield? Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Yes End Optimized Yield Start->End No Check_Conditions Verify Reaction Temperature and Time Check_Reagents->Check_Conditions Side_Products Symmetrical Urea Byproduct Present? Check_Conditions->Side_Products Optimize_Addition Optimize Order and Rate of Reagent Addition Side_Products->Optimize_Addition Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Optimize_Addition->Purification_Issue Recrystallization Screen Different Recrystallization Solvents Purification_Issue->Recrystallization Yes Purification_Issue->End No Chromatography Consider Column Chromatography Recrystallization->Chromatography Chromatography->End

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

troubleshooting common issues in aryl isocyanate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during reactions involving aryl isocyanates, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Issue: Low or No Product Yield

Q1: My reaction of an aryl isocyanate with an alcohol is giving a low yield. What are the common causes?

A1: Low yields in urethane formation reactions are typically due to one of three main issues:

  • Reactivity of Starting Materials: Ensure the alcohol is sufficiently nucleophilic and the aryl isocyanate is reactive. Electron-withdrawing groups on the aryl ring of the isocyanate can increase its reactivity.

  • Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. Higher temperatures can increase reaction rates but may also promote side reactions.[1] Ensure conditions are optimized for your specific substrates.

  • Presence of Contaminants: Water is a major culprit. Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes into an aryl amine and carbon dioxide.[2][3] This newly formed amine is highly reactive towards the starting isocyanate, forming a urea byproduct and consuming your starting material.[3][4]

Issue: Unwanted Side Products

Q2: I am observing significant formation of a white, insoluble solid in my reaction. What could it be?

A2: This is very likely a urea byproduct. It forms when the aryl isocyanate reacts with trace amounts of water in your solvent or on your glassware. The isocyanate is hydrolyzed to a primary amine, which then rapidly reacts with another isocyanate molecule to form a disubstituted urea.[3][4][5] These ureas are often poorly soluble in common organic solvents. To prevent this, ensure all solvents are anhydrous and glassware is thoroughly dried.

Q3: My product analysis shows species with higher molecular weights than expected, especially when running the reaction at high temperatures. What are these?

A3: At elevated temperatures, several side reactions can occur, leading to higher molecular weight species:

  • Allophanate Formation: The urethane product can react with another molecule of isocyanate to form an allophanate. This reaction is typically favored at temperatures between 100°C and 140°C.[6][7]

  • Biuret Formation: If urea has been formed due to water contamination, it can react with another isocyanate molecule to form a biuret.[4][6] This reaction generally occurs at temperatures above 120°C.[6]

  • Dimerization and Trimerization: Aryl isocyanates can self-react to form dimers (uretdiones) and trimers (isocyanurates).[4][8] Trimerization is often preferred at higher temperatures and can be promoted by various catalysts.[9] Isocyanurates are particularly stable.[8]

Q4: How can I control dimerization and trimerization of my aryl isocyanate?

A4: Control of these side reactions depends on the catalyst and reaction conditions.

  • Catalysts: Phosphines are known to catalyze both dimerization and trimerization, with the dimer often being the kinetically controlled product and the trimer being the thermodynamically favored one.[8] Other catalysts like tertiary amines, alkali metal carboxylates, and various organometallic complexes can also promote oligomerization.[8][10][11]

  • Temperature: Higher temperatures generally favor the formation of the more stable trimer.[9] Dimerization is a reversible reaction, and the dimer can dissociate back to the monomer at elevated temperatures (e.g., >150°C for TDI dimer).[8][9]

  • Concentration: High concentrations of the isocyanate can favor these self-condensation reactions.

Issue: Product Purification and Stability

Q5: My crude product is difficult to purify. What are the best methods for removing unreacted isocyanate and byproducts?

A5: Purification strategies depend on the nature of the product and impurities.

  • Distillation: For volatile products, distillation under reduced pressure is a common method. Thin-film evaporation is particularly effective for removing monomeric diisocyanates from polymeric products.[12][13]

  • Crystallization: If your desired urethane product is a solid, recrystallization from an appropriate solvent can effectively remove soluble impurities.

  • Stripping: Passing an inert gas through the heated reaction mixture can help remove volatile unreacted isocyanates.

  • Solvent Extraction: This can be used to separate the product from certain impurities based on differential solubility.

Q6: My purified aryl isocyanate or urethane product is developing color upon storage. Why is this happening and how can it be prevented?

A6: Discoloration can be caused by the presence of impurities that are susceptible to oxidation or other degradation pathways. Treating the crude isocyanate with agents like metal salts of mercaptobenzothiazol or alkyl-substituted phenols at high temperatures (150-250°C) before distillation can convert color-forming impurities into non-volatile tars, leading to a color-stable final product.[14] Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark can also help prevent degradation.

Data Summary Tables

Table 1: Common Side Reactions and Favorable Conditions

Side ReactionReactantsProductFavorable Conditions
Hydrolysis/Urea Formation Aryl Isocyanate + WaterAryl Amine -> Symmetrical UreaPresence of moisture, uncatalyzed.
Dimerization 2 x Aryl IsocyanateUretdioneBase catalysts (e.g., phosphines, pyridines), lower temperatures.[9]
Trimerization 3 x Aryl IsocyanateIsocyanurateVarious catalysts (amines, phosphines, metal complexes), higher temperatures.[4][9][11]
Allophanate Formation Urethane + Aryl IsocyanateAllophanateExcess isocyanate, temperatures >100-140°C.[6][7]
Biuret Formation Urea + Aryl IsocyanateBiuretPresence of urea (from hydrolysis), temperatures >120°C.[6]

Table 2: Influence of Temperature on Select Side Reactions

Temperature RangePredominant Side Reaction(s)Notes
AmbientHydrolysis (if water is present), Dimerization (slow, catalyst-dependent).2,4-TDI dimerizes at a rate of ~0.005% per day at 40°C.[9]
100 - 140 °CAllophanate formation becomes significant.[6][7]The allophanate linkage is thermally reversible at higher temperatures (>150°C).[7]
> 120 °CBiuret formation can occur if urea is present.[6]
> 150 °CDimer dissociation may occur.[8]Trimerization is generally favored over dimerization at higher temperatures.[9]

Experimental Protocols

Protocol 1: General Procedure for Urethane Synthesis

  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the alcohol (1.0 equivalent) in the chosen anhydrous solvent (e.g., toluene, THF, ethyl acetate).

  • Addition of Isocyanate: Add the aryl isocyanate (1.0-1.05 equivalents) dropwise to the alcohol solution at room temperature or a specified reaction temperature. An exotherm may be observed.

  • Catalysis (Optional): If required, add a catalyst (e.g., dibutyltin dilaurate, triethylamine) at a low loading (e.g., 0.01-0.1 mol%).

  • Reaction Monitoring: Monitor the reaction progress by checking for the disappearance of the characteristic NCO peak (~2270 cm⁻¹) using in-situ or offline FT-IR spectroscopy.[15] Alternatively, TLC or LC-MS can be used.

  • Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization, column chromatography, or distillation as appropriate for the specific urethane.

Protocol 2: Purification of Crude Isocyanate by Distillation

This protocol is a general guideline and requires specialized equipment for high-vacuum distillation.

  • Pre-treatment (Optional): To improve color stability, heat the crude isocyanate with a stabilizing agent (e.g., 0.1-1.0 wt% triaryl phosphite) at 150-250°C for 1-2 hours under an inert atmosphere.[14]

  • Apparatus Setup: Assemble a distillation apparatus suitable for high vacuum (e.g., a short-path or thin-film evaporator). Ensure all joints are well-sealed.

  • Distillation: Heat the distillation flask or evaporator containing the crude isocyanate to the required temperature while applying a high vacuum. The temperature and pressure will depend on the boiling point of the specific isocyanate.

  • Collection: Collect the purified isocyanate fraction in a receiver flask cooled under an inert atmosphere.

  • Storage: Store the purified isocyanate in a sealed container under nitrogen or argon in a cool, dark place to prevent degradation and moisture contamination.

Visualized Workflows and Pathways

Troubleshooting_Low_Yield Start Low or No Product Yield CheckReactants 1. Check Starting Materials Start->CheckReactants CheckPurity Purity of Alcohol & Isocyanate? CheckReactants->CheckPurity IsocyanateActive Isocyanate Active? (Check NCO peak by IR) CheckPurity->IsocyanateActive Yes PurifyReactants Purify/Source New Starting Materials CheckPurity->PurifyReactants No IsocyanateActive->PurifyReactants No CheckConditions 2. Review Reaction Conditions IsocyanateActive->CheckConditions Yes PurifyReactants->Start TempTime Temperature / Time Sufficient? CheckConditions->TempTime Catalyst Catalyst Needed / Optimal? TempTime->Catalyst Yes OptimizeConditions Optimize Temp, Time, or Catalyst TempTime->OptimizeConditions No Catalyst->OptimizeConditions No CheckSideReactions 3. Investigate Side Reactions Catalyst->CheckSideReactions Yes OptimizeConditions->Start CheckWater Anhydrous Conditions? (Check for Urea byproduct) CheckSideReactions->CheckWater DrySystem Thoroughly Dry Solvents & Glassware CheckWater->DrySystem No CheckOligomers Evidence of Oligomers? (High MW species by MS/GPC) CheckWater->CheckOligomers Yes DrySystem->Start ModifyConditions Adjust Temp/Concentration to Minimize Side Reactions CheckOligomers->ModifyConditions Yes Success Yield Improved CheckOligomers->Success No ModifyConditions->Start

Caption: Troubleshooting workflow for low yield in aryl isocyanate reactions.

Side_Reactions Isocyanate Aryl Isocyanate (Ar-NCO) Urethane Urethane Isocyanate->Urethane + R-OH (Desired Reaction) center1 Isocyanate->center1 + H2O center2 Isocyanate->center2 Allophanate Allophanate Urethane->Allophanate + Ar-NCO (High Temp) Amine Aryl Amine (Ar-NH2) Urea Symmetrical Urea Amine->Urea + Ar-NCO Biuret Biuret Urea->Biuret + Ar-NCO (High Temp) Dimer Dimer (Uretdione) Trimer Trimer (Isocyanurate) center1->Amine [Unstable Carbamic Acid] center2->Dimer + Ar-NCO (Self-Reaction) center2->Trimer + 2 Ar-NCO (Self-Reaction)

Caption: Common side reaction pathways for aryl isocyanates.

References

Technical Support Center: Purification of Crude 1-(3-Chloro-4-methylphenyl)urea by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 1-(3-Chloro-4-methylphenyl)urea via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before running a column to purify this compound?

A1: Before performing column chromatography, it is highly recommended to first develop a separation method using Thin Layer Chromatography (TLC).[1][2] TLC will help you determine the optimal solvent system (mobile phase) to achieve good separation between your target compound and impurities.

Q2: What stationary phase is most appropriate for the purification of this compound?

A2: For a moderately polar compound like this compound, silica gel is the most common and appropriate stationary phase for normal-phase column chromatography.[1] Alumina can also be used, but silica gel is generally the first choice for this type of compound.[1]

Q3: How do I choose the right solvent system (mobile phase)?

A3: The choice of solvent system is critical for successful separation.[2] You should aim for a solvent system in which the desired compound has an Rf value of approximately 0.25-0.35 on a TLC plate. This generally provides the best separation in column chromatography. Common solvent systems for compounds of moderate polarity include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[3][4]

Q4: Can I use a single solvent as the mobile phase?

A4: While it is possible to use a single solvent, it is often less effective for separating complex mixtures.[3] Using a mixture of two or more solvents allows for fine-tuning of the mobile phase polarity to achieve optimal separation. A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can also be very effective for separating compounds with a wide range of polarities.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
The compound is not eluting from the column. The mobile phase is not polar enough to move the compound down the polar stationary phase.Increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A small amount of methanol (up to 10%) can be added to a solvent like dichloromethane for very polar compounds.[3]
All compounds are eluting too quickly with the solvent front. The mobile phase is too polar, causing all components to have a high affinity for the mobile phase and little interaction with the stationary phase.Decrease the polarity of the mobile phase. For instance, increase the proportion of the non-polar solvent (e.g., hexane) in your mixture.
Poor separation between the desired compound and impurities (co-elution). The polarity of the chosen solvent system is not optimal for resolving the components of the mixture. The column may be overloaded with the crude sample.Re-optimize the solvent system using TLC to find a mixture that provides better separation. Try a different solvent combination. Reduce the amount of crude material loaded onto the column.
The collected fractions are not pure. The separation on the column was not effective. Fractions may have been collected in too large of a volume, leading to mixing of separated compounds.Improve the separation by optimizing the mobile phase. Collect smaller fractions to better resolve closely eluting compounds.
Cracks or channels appear in the stationary phase. The column was not packed uniformly, or the stationary phase has run dry.Ensure the column is packed carefully and uniformly. Never let the solvent level drop below the top of the stationary phase.[5]
The compound is streaking or tailing on the column. The compound may be too polar for the chosen solvent system, or it could be interacting with acidic sites on the silica gel. The sample may have been loaded in a solvent that is too strong.Add a small amount of a polar modifier like methanol to the mobile phase. If the compound is basic, a small amount of triethylamine or ammonia in methanol can be added to the eluent.[4] Dissolve the sample in a minimal amount of a solvent that is the same as or less polar than the mobile phase.

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal mobile phase that gives good separation and an Rf of ~0.3 for the target compound.

  • Column Preparation (Slurry Method):

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column and cover it with a thin layer of sand.[5]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase chosen from your TLC analysis.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to ensure even packing.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[5]

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.[6]

    • Alternatively, for less soluble compounds, the "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[5]

    • Carefully apply the sample solution to the top of the column.

    • Drain the solvent until the sample has entered the silica gel.

    • Gently add a small amount of fresh mobile phase and drain again to ensure the entire sample is loaded onto the stationary phase.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column by opening the stopcock, collecting the eluent in fractions (e.g., in test tubes or small flasks).

    • If using a gradient elution, gradually increase the polarity of the mobile phase over time.

    • Maintain a constant flow rate. Applying gentle air pressure (flash chromatography) can speed up the process.[5]

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

    • Combine the pure fractions.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Common Solvent Systems for Normal-Phase Column Chromatography

The following table lists common solvent systems in order of increasing polarity. The ratios should be optimized using TLC.

Non-Polar Component Polar Component Polarity Notes
Hexane / Petroleum EtherEthyl AcetateLow to MediumA standard and versatile system for a wide range of compounds.[3]
Hexane / Petroleum EtherDiethyl EtherLow to MediumGood for less polar compounds; ether is highly flammable.[3][4]
Dichloromethane-MediumCan be used alone for some separations.[2]
DichloromethaneEthyl AcetateMedium to HighGood for moderately polar compounds.[4]
DichloromethaneMethanolHighEffective for polar compounds. Use methanol sparingly (typically <10%) as it can dissolve silica gel.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution & Analysis cluster_result Result tlc 1. TLC Analysis (Optimize Solvent System) pack_column 2. Column Packing (Slurry Method) tlc->pack_column Optimized Solvent load_sample 3. Sample Loading (Wet or Dry Method) pack_column->load_sample elution 4. Elution (Collect Fractions) load_sample->elution analyze_fractions 5. TLC Analysis of Fractions elution->analyze_fractions combine_pure 6. Combine Pure Fractions analyze_fractions->combine_pure Identify Pure Fractions evaporate 7. Solvent Evaporation combine_pure->evaporate pure_product Purified this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of Substituted Phenylureas

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of substituted phenylureas via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of substituted phenylureas.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The cooling process is too slow, or the solution is supersaturated. 3. The chosen solvent is inappropriate for the specific substituted phenylurea.1. Boil off some of the solvent to concentrate the solution. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Cooling the solution in an ice bath can also help. 3. Re-evaluate the solvent choice based on solubility data. A different solvent or a solvent mixture may be necessary.
Oiling out occurs (product separates as a liquid). 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The rate of cooling is too rapid. 3. High concentration of impurities.1. Select a solvent with a lower boiling point. 2. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. 3. Consider a pre-purification step like column chromatography to remove significant impurities before recrystallization.
Low yield of recovered crystals. 1. Too much solvent was used, leading to significant loss of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold, causing them to redissolve. 4. Incomplete crystallization.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. Ensure the solution has been allowed to cool sufficiently and for an adequate amount of time.
Colored impurities remain in the final crystals. 1. The colored impurity is highly soluble and co-crystallizes with the product. 2. The impurity is adsorbed onto the surface of the crystals.1. Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot gravity filtration to remove the charcoal. 2. Ensure thorough washing of the crystals with ice-cold solvent after filtration.
Crystals are very fine or powdery. Rapid crystallization due to excessively fast cooling.Allow the solution to cool slowly and undisturbed at room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, more well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my substituted phenylurea?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Phenylureas, being moderately polar compounds, often recrystallize well from alcohols (like ethanol), ketones (like acetone), or ethyl acetate. Water is generally a poor solvent for phenylureas but can sometimes be used as an anti-solvent in a mixed solvent system. It is crucial to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific substituted phenylurea.

Q2: What is a mixed solvent recrystallization, and when should I use it for substituted phenylureas?

A2: A mixed solvent recrystallization is used when no single solvent has the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. For substituted phenylureas, a common mixed solvent system is ethanol and water, where ethanol is the "good" solvent and water is the "poor" solvent.

Q3: My substituted phenylurea is still impure after one recrystallization. What should I do?

A3: If significant impurities remain, a second recrystallization may be necessary. Ensure that you are using the correct technique, including the minimum amount of hot solvent and slow cooling. If impurities persist, they may have very similar solubility properties to your compound. In such cases, other purification techniques like column chromatography may be required before a final recrystallization step.

Q4: How can I be sure my purified substituted phenylurea is dry?

A4: After vacuum filtration, press the crystals firmly on the filter paper to remove as much solvent as possible. Then, transfer the crystals to a watch glass or drying dish and allow them to air dry in a fume hood. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used. The product is considered dry when it reaches a constant weight.

Quantitative Solubility Data

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
Phenylurea Water25Low
Ethanol-High
Acetone-High
Diuron Water250.0042
Acetone275.3
Isoproturon Water200.007
Methanol207.5
Dichloromethane206.3

Experimental Protocols

General Single-Solvent Recrystallization Protocol for Substituted Phenylureas
  • Solvent Selection: Based on solubility tests, choose a suitable solvent.

  • Dissolution: Place the crude substituted phenylurea in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass.

Detailed Recrystallization Protocol for 1,3-Diphenylurea (Carbanilide)

This protocol provides a specific example for the purification of a disubstituted phenylurea.

  • Dissolution: Dissolve the crude 1,3-diphenylurea in a minimum amount of boiling ethanol. For every 25 grams of product, approximately 1 liter of ethanol will be required.[1]

  • Decolorization: If the solution is colored, add a small amount of decolorizing carbon.

  • Hot Filtration: While the solution is still hot, filter it rapidly by suction through a preheated Büchner funnel to remove the decolorizing carbon and any other insoluble impurities.[1]

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Colorless, needle-like crystals of 1,3-diphenylurea will form.[1] To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals. The melting point of pure 1,3-diphenylurea is 235°C.[1]

Visualizations

Recrystallization_Workflow start Start with Crude Substituted Phenylurea dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Cool Solution Slowly to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end Pure Substituted Phenylurea dry->end Troubleshooting_Tree start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals sol_A Too much solvent? no_crystals->sol_A sol_B Cooling too fast? oiling_out->sol_B sol_C Premature crystallization? low_yield->sol_C sol_D Used activated charcoal? colored_crystals->sol_D sol_A_yes Boil off some solvent sol_A->sol_A_yes Yes sol_A_no Induce crystallization (scratch/seed crystal) sol_A->sol_A_no No sol_B_yes Reheat and cool slower sol_B->sol_B_yes Yes sol_B_no Solvent BP > MP of compound? Change solvent sol_B->sol_B_no No sol_C_yes Preheat filtration apparatus sol_C->sol_C_yes Yes sol_C_no Too much solvent? Concentrate mother liquor sol_C->sol_C_no No sol_D_no Add charcoal and hot filter sol_D->sol_D_no No sol_D_yes Repeat recrystallization or consider chromatography sol_D->sol_D_yes Yes

References

Technical Support Center: Managing Thermal Decomposition of Urea Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the thermal decomposition of urea derivatives during synthesis.

Troubleshooting Guides

Problem 1: Low or inconsistent yield of the desired urea derivative.

Q: My reaction is resulting in a low yield, and I suspect thermal decomposition is the cause. How can I confirm this and what steps can I take to improve the yield?

A: Low yields are a common issue when working with thermally sensitive urea derivatives. The primary decomposition pathway for many substituted ureas is a retro-synthesis reaction, yielding an isocyanate and an amine.[1] Additionally, the isocyanate intermediate can react with the desired urea product to form a biuret, further reducing the yield of the target molecule.[2]

Troubleshooting Steps:

  • Reaction Monitoring:

    • TLC Analysis: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC). The appearance of new, unexpected spots may indicate the formation of decomposition or side products.

    • HPLC Analysis: For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be used to track the concentration of reactants, the desired product, and any major byproducts over time. A decrease in product concentration after reaching a maximum suggests decomposition.

    • FTIR Spectroscopy: In-situ monitoring with Fourier Transform Infrared (FTIR) spectroscopy can be a powerful tool to observe the disappearance of reactant peaks and the appearance of product and byproduct peaks in real-time.[3][4][5]

  • Reaction Condition Optimization:

    • Temperature Control: Carefully control the reaction temperature. If you suspect thermal decomposition, try running the reaction at a lower temperature. Even a small decrease in temperature can significantly reduce the rate of decomposition.[6] The use of a temperature-controlled reaction vessel is highly recommended.

    • Reaction Time: Extended reaction times, even at moderate temperatures, can lead to product degradation. Determine the optimal reaction time by monitoring the reaction progress and stopping it once the maximum yield is achieved.

    • Solvent Choice: The choice of solvent can influence the stability of your urea derivative. Aprotic solvents are generally preferred.

  • Confirmation of Decomposition Products:

    • Mass Spectrometry (MS): Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of byproducts. The presence of masses corresponding to the starting amine, isocyanate, or biuret can confirm decomposition.

    • Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): This technique can directly identify the gaseous products evolved during the thermal decomposition of your isolated product, confirming the decomposition pathway.[1]

Problem 2: Formation of insoluble byproducts in the reaction mixture.

Q: My reaction mixture has become cloudy, and a precipitate has formed that is not my desired product. What could this be, and how can I prevent it?

A: The formation of insoluble byproducts is often due to the generation of symmetrical ureas or biurets, which can have lower solubility in the reaction solvent than the desired unsymmetrical urea derivative.

Troubleshooting Steps:

  • Identify the Byproduct:

    • Isolate the precipitate by filtration and analyze it separately. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, FTIR, and melting point analysis can help identify the compound. Symmetrical ureas will have a simpler NMR spectrum compared to their unsymmetrical counterparts.

  • Preventative Measures:

    • Order of Addition: When using reagents like carbonyldiimidazole (CDI) or triphosgene, the order of reagent addition is crucial to avoid the formation of symmetrical urea byproducts.[7]

    • Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of one amine in the presence of a phosgene equivalent can lead to the formation of a symmetrical urea.

    • Use of Isocyanates: If possible, using a pre-formed isocyanate and reacting it with the desired amine is a very direct method for forming ureas and can minimize the formation of symmetrical byproducts.[7]

    • Aqueous Medium: For some syntheses of N,N'-diphenyl ureas from isocyanates and amines, using water as a solvent can be an efficient and environmentally friendly method where the product often precipitates out, allowing for easy isolation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal decomposition products of substituted ureas?

A1: The most common thermal decomposition pathway for N,N'-disubstituted ureas is a retro-synthesis reaction that yields an isocyanate and an amine.[1] For unsubstituted urea, the initial decomposition products are ammonia and isocyanic acid.[1][9][10] At higher temperatures, these can further react to form biuret, triuret, and cyanuric acid.[9][10][11]

Q2: How can I minimize the formation of biuret in my reaction?

A2: Biuret is formed from the reaction of an isocyanate with a urea molecule.[2] To minimize its formation:

  • Control Temperature: Higher temperatures favor biuret formation.[6]

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.

  • Ammonia Addition (Industrial Context): In industrial settings, adding liquid ammonia can shift the equilibrium away from biuret formation.[12][13][14][15] While less common in a laboratory setting, this principle highlights the importance of removing or quenching reactive intermediates.

  • Purification: If biuret does form, it can often be removed through crystallization or chromatography.[16]

Q3: What analytical techniques are best for monitoring the thermal stability of my urea derivative?

A3: A combination of techniques provides the most comprehensive understanding:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, allowing you to determine the onset of decomposition.[17][18]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine melting points, which can be affected by impurities, and to observe exothermic or endothermic decomposition events.[19][20][21][22]

  • Simultaneous TG/DTA-MS: This powerful technique combines thermogravimetric analysis with mass spectrometry to identify the gaseous products evolved during decomposition.[1]

Q4: Are there any general guidelines for the thermal stability of different types of urea derivatives?

A4: While specific decomposition temperatures are compound-dependent, some general trends have been observed. For instance, the nature of the substituent on the nitrogen atoms plays a role. However, detailed and systematic studies on a wide range of derivatives are still an active area of research. It is always best to determine the thermal stability of a new compound experimentally.

Data Presentation

Table 1: Thermal Decomposition Onset Temperatures of Selected Urea Derivatives

CompoundDecomposition Onset Temperature (°C)Analytical MethodReference
Urea~152-160TGA/MS[11]
Biuret~188DSC[22]
N,N'-Diphenylurea>240Not specified[23]

Note: Decomposition temperatures can be influenced by factors such as heating rate and atmospheric conditions.[18]

Experimental Protocols

Protocol 1: Monitoring Urea Synthesis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the progress of a urea synthesis reaction.

  • Column Selection: A C18 reverse-phase column is a common starting point for the analysis of many organic molecules. For more polar urea derivatives, a Primesep S normal-phase column can be effective.[24]

  • Mobile Phase Preparation: A typical mobile phase for reverse-phase HPLC is a mixture of acetonitrile and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The exact ratio will need to be optimized for your specific compounds.

  • Sample Preparation:

    • Carefully take a small aliquot (e.g., 10-50 µL) from the reaction mixture at various time points.

    • Quench the reaction in the aliquot immediately by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction and prevent further decomposition.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection to protect the HPLC column.

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the HPLC system.

    • Monitor the elution of compounds using a UV detector at a wavelength where your starting materials and product have good absorbance.

    • Develop a gradient or isocratic elution method that provides good separation of all components of interest.

  • Data Interpretation:

    • Identify the peaks corresponding to your starting materials, product, and any major byproducts by injecting standards of each, if available.

    • Integrate the peak areas to determine the relative amounts of each component at different time points. This will allow you to track the consumption of reactants, the formation of the product, and the emergence of any decomposition products.

Protocol 2: Characterization of Urea Derivatives by FTIR Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in your synthesized urea derivative and for detecting impurities.

  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. ATR is often simpler as it requires minimal sample preparation.

    • For liquid samples or to monitor a reaction in solution, a liquid cell or an ATR probe can be used.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (for ATR) or the KBr pellet without the sample.

    • Acquire the spectrum of your sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Interpretation:

    • Urea Carbonyl (C=O) Stretch: Look for a strong absorption band typically in the range of 1630-1680 cm⁻¹. The exact position will depend on the substitution pattern and hydrogen bonding.[25]

    • N-H Stretch: Primary and secondary ureas will show N-H stretching vibrations in the region of 3200-3500 cm⁻¹.[25]

    • N-H Bend: The N-H bending vibration is typically observed around 1600-1640 cm⁻¹.[26]

    • C-N Stretch: The C-N stretching vibration appears in the 1400-1470 cm⁻¹ region.[25]

    • Isocyanate (N=C=O) Stretch: If decomposition to an isocyanate has occurred, a strong, sharp absorption band will appear around 2250-2275 cm⁻¹. This is a very characteristic peak and a clear indicator of decomposition.

    • Biuret: The presence of biuret as an impurity may lead to additional carbonyl and N-H absorption bands, potentially broadening the existing peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start Reaction (Amine + Isocyanate/Equivalent) reaction Controlled Temperature Reaction start->reaction monitoring Reaction Monitoring (TLC/HPLC/FTIR) reaction->monitoring quench Quench Reaction monitoring->quench extraction Extraction/Filtration quench->extraction purification Purification (Crystallization/Chromatography) extraction->purification characterization Characterization (NMR, MS, FTIR) purification->characterization thermal_analysis Thermal Stability Analysis (TGA, DSC) characterization->thermal_analysis end Final Product thermal_analysis->end

Caption: Experimental workflow for the synthesis and analysis of urea derivatives.

troubleshooting_logic start Low Yield Observed check_decomp Suspect Thermal Decomposition? start->check_decomp check_side_reactions Suspect Side Reactions? start->check_side_reactions optimize_temp Lower Reaction Temperature check_decomp->optimize_temp Yes analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_decomp->analyze_byproducts Unsure check_reagents Verify Reagent Stoichiometry & Purity check_side_reactions->check_reagents Yes check_side_reactions->analyze_byproducts Unsure optimize_time Reduce Reaction Time optimize_temp->optimize_time change_addition_order Optimize Order of Addition check_reagents->change_addition_order improve_purification Modify Purification Strategy analyze_byproducts->improve_purification

Caption: Troubleshooting logic for addressing low yields in urea derivative synthesis.

decomposition_pathway UreaDerivative R-NH-CO-NH-R' Isocyanate R-N=C=O UreaDerivative->Isocyanate Heat Amine R'-NH2 UreaDerivative->Amine Heat Biuret R-NH-CO-N(R')-CO-NH-R UreaDerivative->Biuret Isocyanate->Biuret

Caption: Common thermal decomposition and side reaction pathway for a substituted urea.

References

preventing side reactions in the synthesis of unsymmetrical ureas

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis of unsymmetrical ureas, focusing on the prevention of side reactions and improvement of selectivity.

Troubleshooting & FAQs

Question 1: My primary side products are symmetrical ureas. How can I minimize their formation?

Answer: The formation of symmetrical ureas is the most common side reaction, typically occurring when an isocyanate intermediate reacts with its precursor amine or when two molecules of the same amine react with the carbonyl source.

Key Strategies to Enhance Selectivity:

  • Sequential Addition & Stoichiometry Control: The most straightforward approach is to control the stoichiometry and addition order. First, generate the isocyanate (or an equivalent reactive intermediate) from one amine, and only then add the second, different amine to the reaction mixture. Using a slight excess of the second amine can help drive the reaction to completion and consume the intermediate.

  • Use of Carbamate Intermediates: Isolate or generate an O-aryl carbamate from your first amine and a carbonate source (e.g., diphenyl carbonate). These carbamates are often more stable than isocyanates and can be reacted with a second amine under basic conditions to yield the unsymmetrical urea with high selectivity.[1][2]

  • In Situ Isocyanate Generation from Non-Amine Precursors: Employ methods that generate the isocyanate intermediate in situ from precursors that don't introduce a competing amine.

    • Dioxazolones: 3-substituted dioxazolones can serve as isocyanate surrogates, decomposing under mild heating in the presence of a base to form the isocyanate, which is immediately trapped by the amine present in the mixture.[3][4] This method has been shown to provide excellent chemoselectivity, avoiding symmetrical byproducts.[3]

    • Hofmann Rearrangement: A coupling mediator like diacetoxyiodobenzene (PhI(OAc)₂) can induce a Hofmann rearrangement of primary amides to form an isocyanate intermediate, which then reacts with an amine to form the desired unsymmetrical urea.[5]

  • Methods Utilizing CO₂ or COS: Reacting a primary amine with carbon dioxide (CO₂) can form a carbamic acid intermediate.[6][7] This can then be dehydrated in situ (e.g., using Mitsunobu reagents) to generate an isocyanate that is trapped by a second amine.[7] A similar strategy using carbonyl sulfide (COS) has also been developed, which shows high selectivity through measures like two-stage temperature regulation and control of substrate ratios.[8][9]

Question 2: I want to avoid using hazardous reagents like phosgene and unstable isocyanates. What are safer and more stable alternatives?

Answer: Concerns over the toxicity and handling of phosgene and isocyanates have driven the development of numerous safer alternatives.

Recommended Alternative Reagents & Methods:

  • Carbonyl Diimidazole (CDI): CDI is a solid, less hazardous alternative to phosgene for activating amines. It reacts with a primary amine to form an imidazolide intermediate, which can then be reacted with a second amine to form the unsymmetrical urea.

  • Diphenyl Carbonate (DPC) and other Carbonates: DPC can react with amines to form carbamate intermediates, which are then converted to the target urea.[1] This method avoids the direct use of isocyanates.

  • CO₂ as a C1 Source: Carbon dioxide is an ideal green reagent. Its use involves the formation of carbamic acid intermediates from amines, which are then converted to ureas.[6][7] This approach requires specific catalysts or activating agents to proceed efficiently.

  • Dioxazolones as Isocyanate Surrogates: As mentioned previously, these compounds thermally decompose to release CO₂ and an isocyanate in situ, confining the hazardous intermediate to the reaction vessel where it is immediately consumed.[3][4]

Question 3: My reaction is slow or gives a low yield. How can I improve the reaction kinetics and overall efficiency?

Answer: Slow reaction rates or low yields can often be attributed to substrate reactivity, reaction conditions, or catalyst choice.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent can significantly impact reaction rate and yield. Polar aprotic solvents like DMF or DMSO can facilitate the reaction of carbamates with amines.[10] For some modern methods, greener solvents like methanol or even water have proven effective.[3][4][11]

  • Catalyst/Base Selection:

    • For carbamate-based methods, a base is often required to facilitate the formation of the isocyanate intermediate.[1] Organic bases like triethylamine (Et₃N) or DABCO have been shown to be effective.[1]

    • For CO₂-based methods, catalysts are often necessary. These can range from metal catalysts like CeO₂ to organocatalysts like DBU.[6][7]

  • Temperature Control: While some reactions proceed at ambient temperature, others require heating to overcome activation barriers, particularly when forming an isocyanate from a stable precursor like a carbamate.[1] For methods using COS, a two-stage temperature protocol has been shown to dramatically increase selectivity and yield.[8][9]

  • Substrate Reactivity: Electron-withdrawing groups on an aniline can decrease its nucleophilicity, slowing the reaction. Conversely, electron-donating groups can increase reactivity.[1] If you are working with a deactivated amine, you may need to use more forcing conditions (higher temperature, stronger base, or longer reaction time).

Data Summary

The following tables summarize quantitative data from various methods for synthesizing unsymmetrical ureas, highlighting the impact of different reagents and conditions on product yield and selectivity.

Table 1: Comparison of Isocyanate-Free Methods

MethodCarbonyl SourceAmine 1 (R¹NH₂)Amine 2 (R²NH₂)ConditionsYield (%)Selectivity (%)Reference
COS AdditionCOSBenzylaminen-ButylamineTwo-stage temp., excess amine6063[8]
Carbamate AminolysisPhenyl Butyl CarbamateAnilineEt₃N/DABCO, reflux78>95[1]
Dioxazolone Surrogate3-Phenyl-dioxazolonep-AnisidineNaOAc, MeOH, 60°C99>99[3][4]
Amide/Amine CouplingBenzamidePiperidinePhI(OAc)₂, MeCN, 80°C52>95[5]

Table 2: Optimization of Carbamate Aminolysis for Unsymmetrical Urea Synthesis

Reaction: Phenyl Butyl Carbamate + Aniline → 1-butyl-3-phenylurea

EntryBaseSolventTemperatureTime (h)Yield (%)Reference
1NoneAcetonitrileReflux12Not Detected[1]
2K₂CO₃AcetonitrileReflux1242[1]
3NaOHAcetonitrileReflux1250[1]
4Et₃NAcetonitrileReflux1265[1]
5DABCOAcetonitrileReflux1072[1]
6Et₃N/DABCOAcetonitrileReflux878[1]

Experimental Protocols

Protocol 1: Synthesis of Unsymmetrical Urea via Carbamate Intermediate

This two-step protocol minimizes symmetrical byproduct formation by isolating a stable carbamate intermediate before reaction with the second amine.

Step A: Synthesis of N-alkyl-O-phenyl carbamate

  • To a solution of diphenyl carbonate (1.0 eq.) in a suitable solvent (e.g., acetonitrile), add the primary aliphatic amine (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the resulting crude N-alkyl-O-phenyl carbamate by column chromatography or recrystallization to yield the pure intermediate.

Step B: Synthesis of N,N'-disubstituted unsymmetrical urea

  • Dissolve the purified N-alkyl-O-phenyl carbamate (1.0 eq.) in acetonitrile.

  • Add the second amine (aromatic or aliphatic, 1.1 eq.), followed by the base catalyst (e.g., a mixture of Et₃N and DABCO).[1]

  • Heat the mixture to reflux (approx. 82°C) and stir for 8-10 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical urea.

Protocol 2: One-Pot Synthesis using a Dioxazolone Surrogate

This protocol is a phosgene- and metal-free method that generates the isocyanate in situ for immediate trapping.[3][4]

  • To a reaction vial, add the 3-substituted dioxazolone (1.0 eq., e.g., 3-phenyl-1,4,2-dioxazol-5-one), the primary or secondary amine (1.1 eq.), and a catalytic amount of sodium acetate (0.1 eq.).

  • Add methanol as the solvent.

  • Seal the vial and heat the reaction mixture to 60°C. Gas evolution (CO₂) should be observed.

  • Maintain the temperature and stir for 30-60 minutes. The product often precipitates from the reaction mixture.

  • Cool the mixture to room temperature.

  • Isolate the solid product by filtration, wash with cold methanol, and dry under vacuum to yield the pure unsymmetrical urea, often without the need for chromatographic purification.[3][4]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes in the synthesis of unsymmetrical ureas.

G cluster_start Step 1: Choose Amine 1 cluster_intermediate Step 2: Generate Reactive Intermediate cluster_reagent Reagents cluster_final Step 3: Reaction with Amine 2 Amine1 Primary Amine (R¹-NH₂) Phosgene Phosgene / CDI Amine1->Phosgene DPC Diphenyl Carbonate (DPC) Amine1->DPC Isocyanate Isocyanate (R¹-NCO) Amine2 Second Amine (R²-NHR³) Isocyanate->Amine2 Urea Unsymmetrical Urea Isocyanate->Urea Carbamate Carbamate (R¹-NH-COOR') Carbamate->Isocyanate Heat/ Base Phosgene->Isocyanate Direct Isocyanation DPC->Carbamate Carbamate Formation Amine2->Urea

Caption: General workflow for unsymmetrical urea synthesis.

G Start Low Selectivity: Symmetrical Urea Byproduct Detected CheckStoich Is Amine 1 consumed before Amine 2 is added? Start->CheckStoich CheckMethod Are you using a one-pot method with two free amines? CheckStoich->CheckMethod  Yes   Sol_SeqAdd Solution: Use sequential addition. Ensure full conversion to intermediate. CheckStoich->Sol_SeqAdd  No   Sol_Isolate Solution: Isolate the carbamate or other stable intermediate. CheckMethod->Sol_Isolate  No   Sol_InSitu Solution: Switch to in situ method (e.g., Dioxazolone) to control intermediate. CheckMethod->Sol_InSitu  Yes  

Caption: Troubleshooting symmetrical urea formation.

G Reactants Amine 1 (R¹NH₂) + Amine 2 (R²NH₂) + Carbonyl Source (C=O) Desired Desired Product: Unsymmetrical Urea (R¹-NH-CO-NH-R²) Reactants->Desired Controlled Reaction Side1 Side Product 1: Symmetrical Urea (R¹-NH-CO-NH-R¹) Reactants->Side1 Uncontrolled Reaction Side2 Side Product 2: Symmetrical Urea (R²-NH-CO-NH-R²) Reactants->Side2 Uncontrolled Reaction Control Control Measures: - Sequential Addition - Intermediate Isolation - In Situ Generation Control->Desired Promotes

Caption: Relationship between reactants and products.

References

Technical Support Center: Scaling Up the Synthesis of 1-(3-Chloro-4-methylphenyl)urea for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1-(3-Chloro-4-methylphenyl)urea.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction of starting materials.- Ensure accurate stoichiometry of 3-chloro-4-methylaniline and a suitable isocyanate source. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). - Consider extending the reaction time or moderately increasing the temperature, while monitoring for side-product formation.
Side reactions consuming starting materials or product.- Minimize exposure to moisture, as isocyanates can react with water to form unstable carbamic acids, which can then decompose to the corresponding amine and carbon dioxide.[1][2] - The amine formed from the decomposition can then react with another isocyanate molecule, leading to the formation of a symmetrical urea byproduct. - Use anhydrous solvents and operate under an inert atmosphere (e.g., nitrogen or argon).
Product Purity Issues (e.g., presence of symmetric urea byproducts) Formation of symmetric ureas (e.g., 1,3-bis(3-chloro-4-methylphenyl)urea).- This can occur if the isocyanate intermediate reacts with the starting amine (3-chloro-4-methylaniline) instead of the intended nucleophile. - Control the addition rate of the isocyanate or the isocyanate-forming reagent to maintain a low concentration of the reactive intermediate. - Consider a one-pot method where the isocyanate is generated in situ and reacts immediately.[3]
Presence of biuret as a byproduct.- The desired urea product can react with another molecule of isocyanate, especially at elevated temperatures, to form a biuret.[2][4] - Avoid excessive heating and prolonged reaction times after the initial reaction is complete.
Difficulty in Product Isolation and Purification Product is an oil or difficult to crystallize.- Attempt recrystallization from a different solvent or a mixture of solvents. - If recrystallization is unsuccessful, consider purification by column chromatography on silica gel.
Product is contaminated with inorganic salts.- This is a common issue when using methods involving cyanates and acid.[5] - Ensure thorough washing of the crude product with water to remove any water-soluble inorganic byproducts.
Scalability Challenges Exothermic reaction leading to poor temperature control.- For larger scale reactions, ensure adequate cooling and controlled addition of reagents to manage the reaction exotherm. - Consider using a jacketed reactor with a reliable temperature control system.
Handling of hazardous reagents like phosgene or triphosgene.- Whenever possible, opt for safer alternatives to phosgene, such as triphosgene (with appropriate handling precautions) or carbonyldiimidazole (CDI).[6] - A highly recommended scalable and safer alternative is the reaction of the amine with potassium isocyanate in water.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most straightforward and widely used method for synthesizing substituted ureas is the reaction of an amine with an isocyanate.[6] For scaling up the synthesis of this compound, reacting 3-chloro-4-methylaniline with a suitable isocyanate source is a common approach. A particularly scalable and environmentally friendly method involves the reaction of the amine with potassium isocyanate in water, which often yields a pure product via simple filtration.[7]

Q2: What are the critical process parameters to control during scale-up?

A2: Key parameters to control include:

  • Temperature: To prevent side reactions like biuret formation, it is crucial to maintain the recommended reaction temperature.[2][4]

  • Stoichiometry: Precise control of the molar ratios of the reactants is essential for maximizing yield and minimizing impurities.

  • Reaction Time: Monitoring the reaction to completion is important to ensure high conversion without promoting side reactions.

  • Moisture Content: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate intermediate.[1]

Q3: How can I purify the final product to the high purity required for preclinical studies?

A3: For preclinical studies, high purity is critical. The primary methods for purification are:

  • Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent or solvent system should be chosen to provide good recovery of the pure product.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.

  • Washing: Thoroughly washing the crude product can remove residual starting materials and byproducts.

Q4: Are there any safety precautions I should be aware of when handling the reagents?

A4: Yes, isocyanates are toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. If using highly toxic reagents like phosgene or triphosgene, additional safety measures and specialized equipment are necessary.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reaction with Potassium Isocyanate in Water (Scalable Method)

This protocol is adapted from a general procedure for the synthesis of N-substituted ureas and is recommended for its simplicity and scalability.[7]

Materials:

  • 3-Chloro-4-methylaniline

  • Potassium isocyanate (KOCN)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 3-chloro-4-methylaniline (1 equivalent) in deionized water and a stoichiometric amount of hydrochloric acid.

  • In a separate vessel, prepare a solution of potassium isocyanate (1.1 equivalents) in deionized water.

  • Slowly add the potassium isocyanate solution to the stirred solution of the amine hydrochloride at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the solid product by filtration and wash it thoroughly with deionized water to remove any inorganic salts.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Synthesis via Isocyanate Intermediate in an Organic Solvent

Materials:

  • 3-Chloro-4-methylaniline

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Ammonia source (e.g., aqueous ammonia)

Procedure:

  • Dissolve 3-chloro-4-methylaniline (1 equivalent) in an anhydrous organic solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of triphosgene (0.33 equivalents) or CDI (1 equivalent) in the same anhydrous solvent.

  • Stir the mixture at 0°C for 1-2 hours to form the isocyanate intermediate.

  • In a separate flask, prepare the ammonia source.

  • Slowly add the in-situ generated isocyanate solution to the stirred ammonia source at 0°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound Scale-up

Parameter Method 1 (KOCN in Water) Method 2 (Isocyanate in Organic Solvent)
Starting Materials 3-Chloro-4-methylaniline, KOCN, HCl3-Chloro-4-methylaniline, Triphosgene/CDI, Ammonia
Solvent WaterAnhydrous Organic Solvent (DCM, THF)
Typical Yield Good to ExcellentGood to Excellent
Purity (after initial workup) HighModerate to High
Purification Method Filtration and WashingRecrystallization or Column Chromatography
Scalability ExcellentGood (requires careful handling of reagents)
Safety and Environmental Considerations Safer, greener solventRequires handling of hazardous reagents and organic solvents

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Amine 3-Chloro-4-methylaniline Urea This compound Amine->Urea Reaction Isocyanate_Source Potassium Isocyanate (KOCN) or Isocyanate Intermediate Isocyanate_Source->Urea

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Check_Yield Low Yield? Start->Check_Yield Check_Purity Purity Issues? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction: - Check Stoichiometry - Monitor Reaction - Adjust Time/Temp Check_Yield->Incomplete_Reaction Yes Side_Reactions Side Reactions: - Exclude Moisture - Control Temperature Check_Purity->Side_Reactions Yes Success Successful Synthesis Check_Purity->Success No Incomplete_Reaction->Check_Purity Purification_Problem Purification Issues: - Optimize Recrystallization - Use Column Chromatography - Wash Thoroughly Side_Reactions->Purification_Problem Purification_Problem->Success

Caption: A troubleshooting workflow for scaling up the synthesis.

References

Technical Support Center: Characterization of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of halogenated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the characterization of halogenated organic compounds challenging?

A1: The characterization of halogenated organic compounds presents several challenges due to their unique chemical properties. These challenges include:

  • Diverse and Complex Matrices: Halogenated compounds are often found in complex environmental and biological samples, making their isolation and purification difficult.[1][2]

  • Co-elution in Chromatography: Many halogenated compounds have similar physical and chemical properties, leading to co-elution in chromatographic separations, which complicates their individual identification and quantification.[3]

  • Unique Isotopic Patterns: The presence of chlorine and bromine isotopes results in characteristic patterns in mass spectrometry, which can be complex to interpret, especially in molecules with multiple halogen atoms.[4][5]

  • Variable Fragmentation in Mass Spectrometry: The fragmentation patterns of halogenated compounds in mass spectrometry can be highly dependent on the position and number of halogen atoms, making structural elucidation challenging.[6]

  • Signal Suppression in LC-MS: Co-eluting matrix components can suppress the ionization of halogenated analytes in Liquid Chromatography-Mass Spectrometry (LC-MS), leading to inaccurate quantification.[1][2][7]

  • Spectral Complexity in NMR: The presence of fluorine and other halogens can introduce complex coupling patterns and wide chemical shift ranges in Nuclear Magnetic Resonance (NMR) spectroscopy, requiring careful analysis.

Q2: How can I identify the presence of chlorine or bromine atoms in my compound using mass spectrometry?

A2: The presence of chlorine and bromine atoms can be readily identified by their distinct isotopic patterns in the mass spectrum.

  • Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak (M+) for each chlorine atom present.[4][5]

  • Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This leads to an M+2 peak that is almost equal in intensity to the molecular ion peak (M+) for each bromine atom in the molecule.[4][5]

The presence of multiple chlorine or bromine atoms will result in more complex isotopic patterns (e.g., M+4, M+6 peaks), which can be predicted and compared to the experimental data to confirm the number of halogen atoms.[4]

Q3: What are some common issues that lead to poor peak shape in the GC analysis of halogenated compounds?

A3: Poor peak shape, such as tailing, fronting, or splitting, is a common problem in the gas chromatography (GC) analysis of halogenated compounds. The primary causes include:

  • Active Sites in the GC System: Halogenated compounds, particularly those with polar functional groups, can interact with active sites (e.g., exposed silanols) in the injector liner, column, or detector. This can lead to peak tailing. Using deactivated liners and columns is crucial.[8][9]

  • Improper Column Installation: An incorrect column installation depth in the injector or detector can cause peak splitting or tailing.[8][9]

  • Column Overload: Injecting too much sample can lead to peak fronting.[10]

  • Inappropriate Solvent Choice: A mismatch between the solvent polarity and the stationary phase polarity can cause peak splitting, especially in splitless injections.[8]

  • Sample Degradation: Some halogenated compounds can degrade at high temperatures in the injector port, leading to distorted peaks. Optimizing the injector temperature is important.

Troubleshooting Guides

Mass Spectrometry Troubleshooting

Problem: No or low signal intensity for my halogenated analyte.

This is a common issue that can be caused by several factors. Follow this troubleshooting workflow to identify and resolve the problem.

G Troubleshooting Low MS Signal for Halogenated Compounds start Start: Low/No MS Signal check_sample_prep 1. Verify Sample Preparation - Concentration appropriate? - Analyte stability in solvent? start->check_sample_prep check_instrument_params 2. Check Instrument Parameters - Correct ionization mode (EI/ESI)? - Source parameters optimized? check_sample_prep->check_instrument_params Sample Prep OK check_lc_conditions 3. Evaluate LC Conditions (for LC-MS) - Co-elution with interfering species? - Ion suppression suspected? check_instrument_params->check_lc_conditions Parameters OK check_gc_conditions 4. Evaluate GC Conditions (for GC-MS) - Analyte degradation in inlet? - Proper column flow? check_lc_conditions->check_gc_conditions LC OK perform_infusion Perform post-column infusion to confirm ion suppression. check_lc_conditions->perform_infusion Suspicion of Ion Suppression optimize_inlet_temp Optimize GC inlet temperature and liner type. check_gc_conditions->optimize_inlet_temp Degradation Suspected check_ms_tuning 5. Check MS Tuning & Calibration - Is the instrument tuned correctly? - Mass calibration accurate? check_gc_conditions->check_ms_tuning GC OK modify_lc_method Modify LC method: - Change gradient - Use different column perform_infusion->modify_lc_method Suppression Confirmed optimize_sample_cleanup Optimize sample cleanup to remove matrix interferences. perform_infusion->optimize_sample_cleanup Suppression Confirmed solution Solution Found modify_lc_method->solution optimize_sample_cleanup->solution optimize_inlet_temp->solution check_ms_tuning->solution Tuning/Calibration Corrected

Caption: Troubleshooting workflow for low MS signal.

Gas Chromatography Troubleshooting

Problem: Poor peak shape (tailing, fronting, or splitting) for halogenated compounds.

Use this decision tree to diagnose and resolve issues with peak shape in your GC analysis.

G Troubleshooting Poor GC Peak Shape for Halogenated Compounds start Start: Poor Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No check_active_sites Check for active sites: - Use deactivated liner/column - Trim front of column peak_tailing->check_active_sites Yes peak_splitting Peak Splitting? peak_fronting->peak_splitting No check_column_overload Check for column overload: - Reduce sample concentration - Increase split ratio peak_fronting->check_column_overload Yes check_column_installation Check column installation: - Correct insertion depth? - Clean column cut? peak_splitting->check_column_installation Yes check_injection Check injection technique: - Solvent/stationary phase mismatch? - Inappropriate inlet temperature? peak_splitting->check_injection Also check solution Problem Resolved check_active_sites->solution check_column_overload->solution check_column_installation->solution check_injection->solution

Caption: Decision tree for troubleshooting poor GC peak shape.

Data Presentation

Table 1: Common Mass Spectral Fragmentation Patterns of Brominated Flame Retardants (BFRs)
BFR ClassCommon Fragmentation PathwaysKey Fragment Ions (m/z)
Polybrominated Diphenyl Ethers (PBDEs)Loss of Br atoms, cleavage of the ether bond[M-nBr]⁺, [M-nBr-CO]⁺, [C₆HₓBrᵧ]⁺
Tetrabromobisphenol A (TBBPA)Loss of methyl group, cleavage of the isopropylidene bridge[M-CH₃]⁺, fragments from C-C bond cleavage
Hexabromocyclododecane (HBCD)Stepwise loss of HBr[M-nHBr]⁺

Note: The exact fragmentation pattern depends on the specific congener and ionization energy.[6]

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Common Functional Groups
Functional GroupChemical Shift Range (ppm vs. CFCl₃)
Aliphatic C-F-150 to -250
CF₂-90 to -140
CF₃-50 to -80
Aromatic C-F-100 to -170
Acyl Fluorides (COF)+20 to -30

Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm.

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of Polybrominated Diphenyl Ethers (PBDEs)

This protocol provides a general procedure for the analysis of PBDEs in environmental samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

1. Sample Preparation (Pressurized Liquid Extraction - PLE)

  • Objective: To extract PBDEs from a solid matrix (e.g., soil, sediment).

  • Procedure:

    • Mix the sample with a drying agent (e.g., diatomaceous earth).

    • Pack the mixture into a PLE cell.

    • Extract the sample with an appropriate solvent (e.g., hexane/dichloromethane mixture) at elevated temperature and pressure.

    • Concentrate the extract and perform cleanup steps as necessary (e.g., using silica gel or Florisil chromatography) to remove interfering compounds.

2. GC-MS/MS Instrumental Analysis

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • GC Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms, 15 m x 0.25 mm ID, 0.1 µm film thickness) is typically used.[11]

    • Injector: Splitless injection at a temperature of 280-300°C.

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high final temperature (e.g., 320°C) to elute all PBDE congeners.

    • Carrier Gas: Helium at a constant flow rate.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Select specific precursor and product ion transitions for each PBDE congener or homolog group. For example, for BDE-47 (a tetrabromodiphenyl ether), a common transition is the loss of two bromine atoms from the molecular ion.[11]

3. Data Analysis

  • Identify and quantify PBDE congeners based on their retention times and the response of their specific MRM transitions.

  • Use internal standards (e.g., ¹³C-labeled PBDEs) for accurate quantification.

Protocol 2: LC-MS/MS Analysis of Halogenated Pharmaceuticals

This protocol outlines a general method for the analysis of halogenated pharmaceuticals in aqueous samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate halogenated pharmaceuticals from water samples.

  • Procedure:

    • Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol and then water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.[12]

2. LC-MS/MS Instrumental Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode depending on the analyte.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize precursor and product ion transitions for each target pharmaceutical.[12]

3. Data Analysis

  • Quantify the halogenated pharmaceuticals using a calibration curve prepared with standards.

  • Use isotopically labeled internal standards to correct for matrix effects and variations in instrument response.

Protocol 3: Quantitative NMR (qNMR) for Halogenated Active Pharmaceutical Ingredients (APIs)

This protocol describes the use of quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of a halogenated API.

1. Sample Preparation

  • Objective: To prepare a precise and accurate sample for qNMR analysis.

  • Procedure:

    • Accurately weigh the halogenated API and a certified internal standard with a known purity into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to ensure complete dissolution.

    • Transfer the solution to an NMR tube.[13][14]

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer.

  • Experiment: A standard one-dimensional proton (¹H) or fluorine (¹⁹F) NMR experiment.

  • Key Parameters:

    • Pulse Angle: Use a 90° pulse to ensure quantitative excitation.

    • Relaxation Delay (d1): Set a long relaxation delay (typically 5 times the longest T₁ relaxation time of the signals of interest) to ensure complete relaxation of all nuclei between scans. This is critical for accurate integration.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for both the analyte and the internal standard.[13][14]

3. Data Processing and Analysis

  • Processing:

    • Apply Fourier transformation to the raw data.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption line shape.

    • Perform baseline correction to ensure accurate integration.

  • Quantification:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the API using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard[14]

References

stability testing of 1-(3-Chloro-4-methylphenyl)urea under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 1-(3-Chloro-4-methylphenyl)urea under various pH conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the pH stability testing of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under acidic or basic conditions. Insufficient stress conditions (temperature too low, duration too short).Increase the temperature in increments of 10°C (e.g., up to 60°C or 70°C). Extend the duration of the study. Use stronger acidic (e.g., 1N HCl) or basic (e.g., 1N NaOH) conditions if the molecule is highly stable.
Compound precipitates out of solution at a specific pH. The compound has low solubility at that particular pH. The concentration of the compound is too high.Determine the pKa of the compound to anticipate pH ranges of low solubility. Reduce the concentration of the compound in the test solution. Use a co-solvent (e.g., acetonitrile, methanol) to increase solubility, ensuring the co-solvent does not interfere with the degradation kinetics or analysis.
Inconsistent or non-reproducible degradation results. Inaccurate pH measurement and control. Temperature fluctuations during the experiment. Variability in sample preparation.Calibrate the pH meter before each use with fresh buffers. Use a temperature-controlled water bath or incubator to maintain a constant temperature. Ensure precise and consistent pipetting and dilution steps.
Appearance of unexpected peaks in the chromatogram. Impurities in the starting material. Interaction with buffer components. Secondary degradation products forming from primary degradants.Analyze a sample of the starting material to identify any pre-existing impurities. Run a blank sample with only the buffer and solvent to check for interfering peaks. Analyze samples at earlier time points to identify primary degradants before they convert to secondary products.
Mass balance is not within the acceptable range (e.g., 95-105%). Co-elution of the parent peak with a degradation product. Degradation products are not UV-active at the chosen wavelength. Adsorption of the compound or degradants to the sample vial.Check the peak purity of the parent compound using a diode array detector. Analyze samples at a different wavelength or use a mass spectrometer to detect non-UV-active degradants. Use silanized glass vials to minimize adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at neutral pH?

A1: Phenylurea herbicides, a class of compounds structurally similar to this compound, are generally stable in aqueous solutions under moderate temperatures and a pH range of 4-10. For instance, the related compound chlorotoluron is quite persistent, with a reported half-life of over 200 days at pH 5, 7, and 9 at 22°C, indicating that chemical hydrolysis is not a significant degradation mechanism under these conditions.[1] Therefore, this compound is expected to be highly stable at neutral pH.

Q2: What are the likely degradation products of this compound under hydrolytic stress?

A2: Under forced acidic or basic hydrolytic conditions, the primary degradation pathway for phenylureas is the cleavage of the urea bond. This would result in the formation of 3-chloro-4-methylaniline and isocyanic acid. The isocyanic acid would subsequently decompose into ammonia and carbon dioxide.

Q3: Which analytical technique is most suitable for monitoring the stability of this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique for the analysis of phenylurea compounds.[2][3][4][5] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer. Detection is often performed around 245 nm. This method can effectively separate the parent compound from its degradation products.

Q4: At what level of degradation should I aim for in a forced degradation study?

A4: The goal of a forced degradation study is to generate a sufficient amount of degradation products to develop and validate a stability-indicating analytical method. A degradation of 5-20% of the active pharmaceutical ingredient is generally considered appropriate.[6][7] Over-stressing the sample, which leads to extensive degradation, should be avoided as it may result in the formation of secondary degradants that are not relevant to the actual stability of the product.[6]

Q5: How can I confirm the identity of the degradation products?

A5: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for the identification and structural elucidation of degradation products. This technique provides both the retention time from the HPLC and the mass-to-charge ratio of the parent compound and its degradants, which aids in their identification.

Summary of Stability Data

pHTemperature (°C)Half-life (t½)Degradation RateComments
5.022>200 daysVery SlowExpected to be highly stable.[1]
7.022>200 daysVery SlowExpected to be highly stable.[1]
9.022>200 daysVery SlowExpected to be highly stable.[1]
< 2 (e.g., 1N HCl)60Hours to DaysFastHydrolysis is expected to be catalyzed by strong acid.[8]
> 12 (e.g., 1N NaOH)60Hours to DaysFastHydrolysis is expected to be catalyzed by strong base.[8]

Note: This data is based on the stability of the structurally similar compound chlorotoluron and should be used as a general guide. Actual stability should be confirmed through experimental studies.

Experimental Protocol: pH Stability Testing

This protocol outlines a general procedure for conducting a forced degradation study of this compound under different pH conditions.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate or citrate buffers for various pH values

  • Class A volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled water bath or incubator

  • HPLC system with UV or PDA detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Test Solutions:

    • Acidic Condition: Dilute the stock solution with 0.1N HCl to a final concentration of approximately 100 µg/mL.

    • Neutral Condition: Dilute the stock solution with purified water or a neutral buffer (pH 7) to a final concentration of approximately 100 µg/mL.

    • Basic Condition: Dilute the stock solution with 0.1N NaOH to a final concentration of approximately 100 µg/mL.

    • Buffered Solutions: Prepare additional test solutions using buffers at intermediate pH values (e.g., pH 4, 9) to gain a more comprehensive understanding of the stability profile.

3. Stress Conditions:

  • Incubate the test solutions at a specified temperature (e.g., 40°C or 60°C).

  • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately neutralize the acidic and basic samples to stop further degradation before analysis. For example, add an equivalent amount of NaOH to the acidic sample and HCl to the basic sample.

  • Store the withdrawn samples at a low temperature (e.g., 4°C) until analysis.

4. HPLC Analysis:

  • Mobile Phase: A typical starting condition could be a mixture of acetonitrile and water (e.g., 60:40 v/v). The composition may need to be optimized to achieve good separation between the parent compound and its degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm

  • Analyze the stressed samples by HPLC and record the peak areas of the parent compound and any degradation products.

5. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point.

  • Plot the natural logarithm of the concentration of the parent compound versus time. If the plot is linear, the degradation follows first-order kinetics.

  • Determine the degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Stressing cluster_analysis 3. Analysis cluster_results 4. Results prep_stock Prepare Stock Solution (1 mg/mL in MeCN) prep_test Prepare Test Solutions (pH 2, 4, 7, 9, 12) prep_stock->prep_test stress Incubate at 60°C prep_test->stress sampling Sample at Time Points (0, 2, 4, 8, 24h) stress->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC-UV Analysis (C18, 245 nm) neutralize->hplc data Data Processing hplc->data kinetics Determine Kinetics (% Degradation, k, t½) data->kinetics pathway Identify Degradants kinetics->pathway

Caption: Experimental workflow for pH stability testing.

degradation_pathway cluster_products Degradation Products cluster_decomposition Decomposition parent This compound C8H9ClN2O product1 3-Chloro-4-methylaniline C7H8ClN parent->product1 Hydrolysis (H+ or OH-) product2 Isocyanic Acid CHNO parent->product2 Hydrolysis (H+ or OH-) decomp1 Ammonia NH3 product2->decomp1 + H2O decomp2 Carbon Dioxide CO2 product2->decomp2 + H2O

Caption: Plausible degradation pathway of this compound.

References

Technical Support Center: Optimization of HPLC Parameters for Separating Aryl Urea Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of aryl urea isomers.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the separation of aryl urea isomers by HPLC.

Q1: Why am I seeing poor resolution or no separation between my aryl urea isomers?

A1: Poor resolution between closely related isomers like aryl ureas is a common challenge. Several factors could be the cause:

  • Inappropriate Stationary Phase: The column chemistry may not be selective enough for your specific isomers. For positional isomers (ortho, meta, para), a phenyl-based column can offer enhanced selectivity due to π-π interactions.[1] For other structural isomers, a traditional C18 column might suffice, but optimization is key.

  • Mobile Phase Composition is Not Optimized: The organic modifier percentage, type of organic solvent (e.g., acetonitrile vs. methanol), and buffer pH can significantly impact selectivity.

  • Low Column Efficiency: This can be due to a degraded or old column.[2] Consider replacing the column if it has been used extensively.

  • Sub-optimal Temperature: Temperature affects mobile phase viscosity and mass transfer, which can influence resolution.[3]

Troubleshooting Steps:

  • Column Selection: If using a standard C18 column, consider switching to a phenyl-hydride or other phenyl-based column for better selectivity with aromatic compounds.[1]

  • Mobile Phase Optimization:

    • Perform a gradient run to determine the approximate elution conditions.

    • Run isocratic experiments with varying ratios of organic modifier (e.g., acetonitrile or methanol) to aqueous buffer.

    • Evaluate different organic modifiers. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.

    • Adjust the pH of the mobile phase. The pH can alter the ionization state of the analytes and stationary phase, impacting retention and selectivity.[4]

  • Temperature Adjustment: Experiment with column temperatures between 25°C and 50°C.[2][3] Increased temperature can improve efficiency but may also alter selectivity.

Q2: My peaks are tailing. What can I do to improve peak shape?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.[5]

  • Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the aryl urea isomers, leading to tailing.

  • Insufficient Buffering: An inappropriate buffer or buffer concentration can lead to inconsistent ionization of the analytes.[6]

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[5][7]

  • Contamination: A contaminated guard column or analytical column can also lead to poor peak shape.[7]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the active silanol sites.

    • Ensure your buffer concentration is adequate, typically in the 10-25 mM range, to maintain a consistent pH.[6]

    • Adjust the mobile phase pH to suppress the ionization of silanol groups (typically by lowering the pH).[6]

  • Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume to avoid overloading the column.[8]

  • Column Maintenance:

    • Flush the column with a strong solvent to remove contaminants.

    • Replace the guard column if it is contaminated.[7]

Q3: I am experiencing retention time drift. Why are my retention times not consistent?

A3: Drifting retention times can invalidate your analytical results. The most common causes are related to the mobile phase, temperature, or column equilibration.[7]

  • Mobile Phase Composition Change: Inaccurate mixing of the mobile phase, evaporation of the more volatile component, or degradation of mobile phase additives can alter retention times.

  • Inadequate Column Equilibration: The column may not have reached equilibrium with the mobile phase before injection, especially when changing mobile phase compositions.

  • Temperature Fluctuations: Inconsistent column temperature will lead to shifts in retention.[2][7]

  • Pump Issues: An improperly functioning pump can deliver an inconsistent flow rate.

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Always prepare fresh mobile phase daily and ensure it is thoroughly degassed.[7]

  • Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.

  • Use a Column Oven: A thermostatically controlled column oven is crucial for maintaining a stable temperature.[7]

  • Check Pump Performance: Verify the pump flow rate is accurate and stable.

Q4: My baseline is noisy or drifting. What is the cause?

A4: A noisy or drifting baseline can interfere with the detection and quantification of your peaks.

  • Impure Solvents or Additives: Impurities in the mobile phase can create a noisy baseline, especially during gradient elution.[2][4]

  • Air Bubbles: Air bubbles in the pump or detector cell can cause baseline disturbances.[2][7]

  • Detector Lamp Issues: An aging or failing detector lamp can lead to increased noise.[7]

  • Contaminated Detector Cell: Contamination in the flow cell can cause baseline drift.[7]

Troubleshooting Steps:

  • Use High-Purity Solvents: Use HPLC-grade solvents and high-purity additives.

  • Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or an inline degasser.[7]

  • Purge the System: Purge the pump and detector to remove any air bubbles.[8]

  • Check Detector Lamp: If the lamp has been in use for a long time, it may need replacement.

  • Clean Detector Cell: Flush the detector flow cell with a strong, appropriate solvent.[7]

Data Presentation

Table 1: Effect of Mobile Phase Composition on the Resolution of Aryl Urea Isomers

Acetonitrile (%)Water (%)Resolution (Rs) between Isomer 1 and Isomer 2
40601.2
45551.6
50501.9
55451.7

Conditions: C18 column (150 x 4.6 mm, 5 µm), 1.0 mL/min flow rate, 30°C, 254 nm detection.

Table 2: Influence of Column Temperature on Separation

Temperature (°C)Retention Time of Isomer 1 (min)Retention Time of Isomer 2 (min)Resolution (Rs)
258.59.21.5
307.88.41.9
357.27.71.7
406.56.91.4

Conditions: C18 column (150 x 4.6 mm, 5 µm), 50:50 Acetonitrile:Water, 1.0 mL/min flow rate, 254 nm detection.

Experimental Protocols

Protocol 1: Method Development for Aryl Urea Isomer Separation

  • Column: Phenyl-Hydride column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution (Screening):

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 25.1 min: 5% B

    • Time 30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of the specific aryl ureas).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the aryl urea isomer mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Optimization: Based on the screening gradient, develop an isocratic or optimized gradient method by adjusting the mobile phase composition and temperature to achieve a resolution (Rs) of >1.5.

Mandatory Visualization

hplc_troubleshooting_workflow start Start: Poor Resolution of Isomers check_column Is the column appropriate for isomers? start->check_column change_column Action: Switch to Phenyl or other suitable phase check_column->change_column No optimize_mp Is the mobile phase optimized? check_column->optimize_mp Yes change_column->optimize_mp adjust_mp Action: Vary organic content, pH, or solvent type optimize_mp->adjust_mp No check_temp Is the temperature optimized? optimize_mp->check_temp Yes adjust_mp->check_temp adjust_temp Action: Test different column temperatures check_temp->adjust_temp No end_good End: Resolution Achieved (Rs > 1.5) check_temp->end_good Yes adjust_temp->end_good end_bad End: Further method development needed

Caption: Troubleshooting workflow for poor resolution of aryl urea isomers.

peak_tailing_logic start Problem: Peak Tailing cause1 Possible Cause: Secondary Silanol Interactions start->cause1 cause2 Possible Cause: Column Overload start->cause2 cause3 Possible Cause: Insufficient Buffering start->cause3 solution1 Solution: Add competing base (e.g., TEA) or lower pH cause1->solution1 solution2 Solution: Reduce sample concentration/injection volume cause2->solution2 solution3 Solution: Increase buffer concentration or change buffer cause3->solution3

Caption: Logical relationships between peak tailing causes and solutions.

References

Technical Support Center: Overcoming Resistance to Phenylurea-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance mechanisms to phenylurea-based kinase inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Scenario 1: Cell Viability Assays Show Decreased Sensitivity to the Kinase Inhibitor

Your dose-response curves show a rightward shift, and the IC50 value for your experimental cells has significantly increased compared to the parental cell line, indicating the development of resistance.

Potential Cause Recommended Next Steps
Off-target effects of the viability assay. Some viability assays, like those using MTT, can be influenced by changes in cellular metabolism, which may be altered in drug-resistant cells. This can lead to an over or underestimation of cell viability.[1][2][3] Solution: Validate your findings with a non-metabolic assay, such as a trypan blue exclusion assay or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®)[3].
Emergence of a resistant cell population. Continuous exposure to a kinase inhibitor can select for and expand a subpopulation of cells with resistance-conferring mutations or altered signaling.
Activation of bypass signaling pathways. The cancer cells may have activated alternative survival pathways to circumvent the effects of the kinase inhibitor. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[4]
Target alteration. A mutation in the kinase target of the drug may have occurred, preventing the inhibitor from binding effectively. A common example is the "gatekeeper" mutation.[5][6]

Scenario 2: Western Blot Analysis Shows Inconsistent or Unexpected Signaling Pathway Activation

You are investigating signaling pathways (e.g., MAPK, PI3K/Akt) in your resistant cell lines, but your western blot results are ambiguous or contradictory to your hypothesis.

Potential Cause Recommended Next Steps
Antibody specificity issues. The primary antibody may not be specific to the phosphorylated form of the protein or could be cross-reacting with other proteins.
Suboptimal protein extraction. Incomplete lysis of cells can lead to inaccurate protein quantification and representation of signaling pathway activation.
Problems with blot stripping and reprobing. Inefficient stripping of the membrane can leave residual primary and secondary antibodies, leading to background noise and inaccurate results when reprobing for total protein or other targets.
Transient or dynamic signaling events. The activation of signaling pathways can be transient. The timing of cell lysis after treatment is crucial for capturing the peak of phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of resistance to phenylurea-based kinase inhibitors like sorafenib and regorafenib?

Resistance to phenylurea-based multi-kinase inhibitors is multifaceted and can arise from:

  • Reactivation of the MAPK pathway: This can occur through various mechanisms, including mutations in downstream components like MEK1/2 or upstream activators like NRAS.[7][8]

  • Activation of bypass signaling pathways: The PI3K/Akt/mTOR pathway is a common escape route. Loss of the tumor suppressor PTEN can lead to constitutive activation of this pathway.[9]

  • Target modifications: Mutations in the drug's primary kinase targets (e.g., BRAF, VEGFR, PDGFR) can prevent the inhibitor from binding. This includes alterations in the ATP-binding pocket where these inhibitors act.[5]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.[10]

  • Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can contribute to a more aggressive and drug-resistant phenotype.[11]

Q2: How can I generate a drug-resistant cell line in my lab?

Developing a drug-resistant cell line is a long-term process that can take from 3 to 18 months.[12][13] The general protocol involves continuous or pulsed exposure of a parental cancer cell line to gradually increasing concentrations of the kinase inhibitor.

Here is a summarized approach:

  • Determine the initial IC50: First, establish the baseline sensitivity of the parental cell line to the kinase inhibitor by performing a cell viability assay to determine the half-maximal inhibitory concentration (IC50).[14]

  • Initial drug exposure: Start by treating the cells with a low concentration of the drug, typically around the IC10-IC20 (the concentration that inhibits 10-20% of cell proliferation).[10][15]

  • Gradual dose escalation: Once the cells have adapted and are growing steadily at the current drug concentration, gradually increase the dose. A common strategy is to increase the concentration by 1.5 to 2-fold at each step.[15]

  • Monitoring and maintenance: Regularly assess the health and growth rate of the cells. It is crucial to freeze down cell stocks at each successful dose escalation step.[15][16]

  • Confirmation of resistance: Once the cells can proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50), confirm the resistant phenotype by performing a cell viability assay and comparing the new IC50 to that of the parental cell line.[14][15] To maintain the resistant phenotype, it is recommended to culture the cells in a medium containing a maintenance dose of the drug (e.g., IC10-IC20 of the resistant line).[15]

Q3: My resistant cell line shows reactivation of the MAPK pathway. What are the next steps to confirm the mechanism?

Reactivation of the MAPK pathway is a common resistance mechanism. To dissect the underlying cause, consider the following experiments:

  • Sequence analysis: Sequence key components of the MAPK pathway, such as BRAF, NRAS, and MEK1/2 (MAP2K1/2), to identify any acquired mutations.

  • Upstream receptor tyrosine kinase (RTK) activation: Investigate the activation of RTKs like EGFR, PDGFR, or IGF-1R, which can signal through the MAPK pathway. This can be done using phospho-RTK arrays or western blotting for specific phosphorylated RTKs.[7][9]

  • RAF isoform switching: In BRAF-mutant melanoma, resistance can arise from a switch in dependence from BRAF to other RAF isoforms like ARAF or CRAF. You can investigate this by siRNA-mediated knockdown of the different RAF isoforms and observing the effect on cell viability and MAPK signaling.

Q4: What are some strategies to overcome resistance to phenylurea-based kinase inhibitors in my experiments?

Several strategies can be explored to overcome resistance:

  • Combination therapy: This is a widely explored approach. Combining the phenylurea-based inhibitor with an inhibitor of a bypass pathway (e.g., a PI3K or MEK inhibitor) can be effective.[9]

  • Targeting downstream effectors: If the resistance is due to reactivation of the MAPK pathway, targeting a downstream component like MEK or ERK could be a viable strategy.

  • Utilizing next-generation inhibitors: In some cases, second or third-generation inhibitors have been designed to overcome specific resistance mutations. For instance, next-generation EGFR inhibitors can overcome the T790M resistance mutation.[17][18]

Quantitative Data Summary

Table 1: Examples of Acquired Resistance Mechanisms to BRAF Inhibitors in Melanoma

Resistance MechanismFrequency in Resistant SamplesReference
NRAS or KRAS mutations20%[8]
BRAF splice variants16%[8]
BRAF V600E/K amplifications13%[8]
MEK1/2 mutations7%[8]
Non-MAPK pathway alterations11%[8]

Table 2: IC50 Shift in an In Vitro Model of Mps1 Kinase Inhibitor Resistance

Kinase VariantInhibitorIC50 (nM)Fold Change in ResistanceReference
Mps1 WTCpd-59.2 ± 1.6-[19]
Mps1 C604YCpd-5170 ± 30~18.5[19]
Mps1 WTNMS-P715139 ± 16-[19]
Mps1 C604YNMS-P7153016 ± 534~21.7[19]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a kinase inhibitor.

Materials:

  • Parental and resistant cancer cell lines

  • Complete growth medium

  • Phenylurea-based kinase inhibitor (e.g., Sorafenib)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the kinase inhibitor in complete growth medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for MAPK Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway.

Materials:

  • Parental and resistant cell lines

  • Kinase inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the kinase inhibitor for the desired time points.

  • Lyse the cells on ice using lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.[20]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[20]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • If necessary, strip the membrane and reprobe with an antibody for the total protein (e.g., anti-total-ERK) to normalize for protein loading.

Protocol 3: In Vitro Kinase Activity Assay

This protocol provides a general framework for measuring the activity of a specific kinase in the presence of an inhibitor.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or a protein like myelin basic protein)

  • Kinase inhibitor

  • Kinase reaction buffer

  • ATP (can be radiolabeled, e.g., [γ-32P]ATP, or non-radiolabeled)

  • Detection reagents (e.g., phospho-specific antibody, luminescence-based ATP detection kit)

Procedure:

  • Set up the kinase reaction in a microplate by combining the recombinant kinase, the substrate, and the kinase inhibitor at various concentrations in the kinase reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the kinase activity. The detection method will depend on the assay format:

    • Radiometric assay: Measure the incorporation of the radiolabeled phosphate into the substrate.

    • Luminescence-based assay: Measure the amount of ATP remaining in the reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[21]

    • Fluorescence-based assay: Use a fluorescently labeled substrate or an antibody-based detection method like TR-FRET.

    • ELISA-based assay: Use a phospho-specific antibody to detect the phosphorylated substrate.

  • Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling_Pathways_in_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Phenylurea_Inhibitor Phenylurea-based Kinase Inhibitor Phenylurea_Inhibitor->BRAF Inhibits NRAS_Mutation NRAS Mutation NRAS_Mutation->BRAF Reactivates MAPK Pathway MEK_Mutation MEK Mutation MEK_Mutation->ERK Reactivates MAPK Pathway PTEN_Loss PTEN Loss PTEN_Loss->AKT Activates PI3K/Akt Pathway

Caption: Key signaling pathways involved in resistance.

Experimental_Workflow start Start: Parental Cell Line ic50 Determine Initial IC50 (Cell Viability Assay) start->ic50 culture Culture with Increasing Inhibitor Concentration ic50->culture resistant_line Establish Resistant Cell Line culture->resistant_line confirm_ic50 Confirm IC50 Shift resistant_line->confirm_ic50 characterize Characterize Resistance Mechanisms confirm_ic50->characterize western Western Blot (Signaling Pathways) characterize->western sequencing Gene Sequencing (e.g., BRAF, NRAS) characterize->sequencing kinase_assay Kinase Activity Assay characterize->kinase_assay overcome Test Strategies to Overcome Resistance characterize->overcome

Caption: Workflow for investigating kinase inhibitor resistance.

Troubleshooting_Tree start Observation: Increased IC50 in Cell Viability Assay q1 Is the viability assay metabolism-based (e.g., MTT)? start->q1 a1_yes Validate with a non-metabolic assay (e.g., Trypan Blue, CellTiter-Glo) q1->a1_yes Yes a1_no Resistance is likely real. Proceed to investigate mechanism. q1->a1_no No q2 Assess MAPK & PI3K/Akt pathway activation (Western Blot) a1_no->q2 a2_mapk MAPK Pathway Reactivated q2->a2_mapk pERK elevated a2_pi3k PI3K/Akt Pathway Activated q2->a2_pi3k pAkt elevated a2_none No clear pathway activation q2->a2_none No change next_mapk Sequence NRAS, BRAF, MEK. Check for RAF isoform switching. a2_mapk->next_mapk next_pi3k Check for PTEN loss. Assess upstream RTK activation. a2_pi3k->next_pi3k next_none Investigate other mechanisms: - Target mutation (sequencing) - Drug efflux (ABC transporters) - Phenotypic changes (EMT markers) a2_none->next_none

Caption: Decision tree for troubleshooting resistance.

References

Technical Support Center: Refining Protocols for Handling Highly Potent Urea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively handling highly potent urea compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving highly potent urea compounds.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield in Synthesis - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction conditions (temperature, pressure, catalyst). - Impurities in reagents or solvents.- Monitor reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, NMR). - Ensure stability of compounds under reaction conditions; consider alternative synthetic routes with milder conditions.[1][2] - Optimize reaction parameters such as temperature, reaction time, and catalyst loading. - Use high-purity, anhydrous reagents and solvents.
Difficulty in Product Purification - Presence of closely related impurities or byproducts. - Poor crystallization of the final product. - Product instability on silica gel during chromatography.- Employ alternative purification techniques such as preparative HPLC, recrystallization from different solvent systems, or slurry washing. - Screen various solvents and solvent mixtures to find suitable conditions for crystallization. - Consider using alternative stationary phases for chromatography (e.g., alumina, reverse-phase silica).
Inconsistent Potency or Biological Activity - Presence of polymorphic forms with different activities. - Degradation of the compound during storage or handling. - Inaccurate quantification of the compound.- Characterize the solid-state properties of the compound (e.g., using XRD, DSC) to identify and control polymorphism. - Conduct stability studies under various conditions (temperature, humidity, light) to establish appropriate storage and handling procedures.[3][4] - Use a validated analytical method for accurate quantification (e.g., HPLC, qNMR).[5]
Poor Solubility in Aqueous or Organic Solvents - High crystallinity and strong intermolecular interactions (e.g., hydrogen bonding) in the solid state.[6] - Mismatch in polarity between the compound and the solvent.- Screen a wide range of pharmaceutically acceptable solvents and co-solvent systems. - Consider formulation strategies such as salt formation, co-crystallization, or the use of solubility enhancers.[6] - For experimental purposes, heating may improve solubility in some organic solvents like ethanol.
Contamination of Workspace or Equipment - Inadequate containment during handling of powders or solutions. - Ineffective cleaning procedures.- Handle all potent compounds within appropriate engineering controls such as fume hoods or glove boxes.[7][8] - Develop and validate a robust cleaning procedure for all surfaces and equipment.[9][10][11] This may involve specific cleaning agents like hypochlorite bleach or acetic acid solutions.[10][11]

Frequently Asked Questions (FAQs)

Safety and Handling

Q1: What are the primary safety concerns when working with highly potent urea compounds?

A1: The primary concerns are minimizing employee exposure to prevent potential health effects, including sensitization.[7][12] It is crucial to have a comprehensive safety program that includes proper training, engineering controls, and the use of personal protective equipment (PPE).[13][14]

Q2: How are highly potent compounds categorized for safe handling?

A2: A common method is a four-tiered system based on the compound's toxicity and potency, often referred to as performance-based exposure control limits (PBECL).[7][8] Category 1 includes low-potency compounds requiring general lab practices, while Category 4 is for extremely potent compounds that necessitate the highest level of containment.[7][15] When data is limited, a default categorization of Category 3 is often recommended, requiring handling in a contained manner.[7]

Q3: What are the essential engineering controls for handling highly potent urea compounds?

A3: Essential engineering controls include process isolation (closed-system glassware and reactors), containment equipment like glove boxes and ventilated laminar flow enclosures, and properly designed HVAC systems with single-pass air and pressure differentials to prevent cross-contamination.[7][8][16]

Q4: What personal protective equipment (PPE) is required?

A4: The required PPE depends on the hazard category of the compound. For potent compounds, this typically includes lab coats, gloves, safety glasses, and may extend to additional gowning and respiratory protection, especially when handling powders.[7]

Synthesis and Chemistry

Q5: What are the common methods for synthesizing urea derivatives?

A5: Traditional methods involve the reaction of amines with phosgene or its equivalents like triphosgene.[1] However, due to the hazardous nature of these reagents, newer, safer methodologies have been developed. These include reactions with isocyanates, carbamoyl chlorides, or using CO2 as a C1 building block.[1][2][17]

Q6: I am having trouble with the solubility of my urea compound. What can I do?

A6: Urea compounds are often highly soluble in polar solvents like water due to their ability to form hydrogen bonds.[18] However, solubility in organic solvents can vary. For experimental work, you can try heating the solvent, as this can increase solubility in solvents like ethanol. For formulation purposes, exploring co-crystals or different salt forms might be necessary to improve solubility and stability.[6]

Q7: My urea compound appears to be unstable. What factors can affect its stability?

A7: The stability of urea compounds in solution is influenced by pH and temperature. Generally, urea is more stable in a pH range of 4-8.[3][4] Stability tends to decrease as the temperature increases.[3] The choice of solvent can also play a role; for instance, isopropanol has been shown to retard the decomposition of urea.[4]

Experimental Protocols

General Protocol for Synthesis of an Unsymmetrical Urea Derivative using an Isocyanate

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Reaction: To the stirred solution, add the isocyanate (1.0-1.2 equivalents) dropwise at room temperature or as dictated by the reaction's exothermicity.

  • Monitoring: Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Work-up: Once the reaction is complete, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Quantitative Analysis of Urea Concentration in a Sample using a Modified Jung Method

This colorimetric assay is suitable for determining urea concentrations in biological samples.[19]

  • Reagent Preparation: Prepare the Jung reagent by mixing o-phthalaldehyde and primaquine.

  • Sample Preparation: If necessary, dilute the sample to ensure the urea concentration falls within the linear range of the assay.

  • Assay: In a microplate, mix the sample with the Jung reagent.

  • Incubation: Allow the reaction to proceed at room temperature.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 505 nm).

  • Quantification: Determine the urea concentration by comparing the absorbance of the sample to a standard curve generated with known urea concentrations.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification prep Dissolve Amine in Anhydrous Solvent react Add Isocyanate Dropwise prep->react monitor Monitor by TLC/HPLC react->monitor workup Filtration or Solvent Removal monitor->workup purify Recrystallization or Chromatography workup->purify

Caption: A generalized experimental workflow for the synthesis of unsymmetrical urea derivatives.

safe_handling_workflow cluster_assessment Risk Assessment cluster_controls Exposure Controls cluster_procedure Handling Procedure assess Evaluate Compound Potency and Toxicity categorize Assign Hazard Category (1-4) assess->categorize eng_controls Select Engineering Controls (Fume Hood, Glove Box) categorize->eng_controls ppe Determine Required PPE categorize->ppe handle Perform Experiment in Designated Area eng_controls->handle ppe->handle decontaminate Decontaminate Surfaces and Equipment handle->decontaminate waste Dispose of Waste Properly decontaminate->waste

Caption: A logical workflow for the safe handling of highly potent urea compounds.

References

minimizing impurities in the triphosgene-mediated synthesis of ureas

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the triphosgene-mediated synthesis of ureas.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of ureas using triphosgene.

1. Low Yield of the Desired Unsymmetrical Urea

Q: I am getting a low yield of my target unsymmetrical urea. What are the possible causes and how can I improve it?

A: Low yields in unsymmetrical urea synthesis can stem from several factors. The primary culprits are often suboptimal reaction conditions and the formation of side products. Here are key areas to investigate:

  • Reaction Temperature: Temperature plays a critical role. Low temperatures can lead to incomplete reactions, while excessively high temperatures can promote the decomposition of triphosgene and the formation of unwanted byproducts. It is crucial to maintain the recommended temperature for each step of the reaction. For instance, the initial reaction of the first amine with triphosgene is often carried out at low temperatures (e.g., 0-5 °C) to control the formation of the reactive intermediate.[1]

  • Order of Reagent Addition: The order in which you add the reagents is critical for minimizing the formation of symmetrical urea byproducts.[2] A common successful strategy is to first react the first amine with triphosgene to form an isocyanate or carbamoyl chloride intermediate in situ, and then add the second amine to the reaction mixture.[3][4]

  • Stoichiometry: The molar ratio of the reactants is crucial. Using an excess of the first amine can lead to the formation of symmetrical urea. A common starting point is to use approximately 0.33 to 0.36 equivalents of triphosgene per equivalent of the first amine.[4][5]

  • Solvent Choice: The solvent can significantly influence the reaction outcome. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents.[1][2] The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction rate.

  • Base Selection: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required to scavenge the HCl generated during the reaction. The choice and amount of base can impact the reaction rate and impurity profile.[3][6]

2. Formation of Symmetrical Urea Byproduct

Q: My final product is contaminated with a significant amount of symmetrical urea. How can I prevent this?

A: The formation of symmetrical urea is a common side reaction where two molecules of the same amine react with the carbonyl source. To minimize this:

  • Control the Order of Addition: As mentioned previously, ensure that the first amine is completely converted to the isocyanate or carbamoyl chloride intermediate before adding the second amine.[2][3]

  • Slow Addition: Adding the first amine dropwise to the triphosgene solution at a low temperature can help prevent localized excesses of the amine, which can lead to dimerization.[4]

  • Dilution: Performing the reaction under more dilute conditions can sometimes reduce the rate of symmetrical urea formation.[4]

3. Presence of Carbamate Impurities

Q: I am observing carbamate impurities in my final product. What is the source of these impurities and how can I avoid them?

A: Carbamate impurities can arise if there are nucleophilic species other than the desired amine in the reaction mixture that can react with the isocyanate or carbamoyl chloride intermediate.

  • Purity of Reagents and Solvents: Ensure that your amines, solvents, and other reagents are pure and free from alcohols or water. Alcohols can react with the isocyanate to form carbamates.

  • Moisture-Free Conditions: Triphosgene is sensitive to moisture and can decompose to generate phosgene, which can then react with any water present.[7] It is essential to perform the reaction under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

4. Difficulty in Product Purification

Q: I am having trouble purifying my desired urea from the reaction mixture. What are some effective purification strategies?

A: Purification of ureas from triphosgene-mediated reactions often involves removing unreacted starting materials, the base hydrochloride salt, and any formed byproducts.

  • Aqueous Workup: A common first step is an aqueous workup to remove the hydrochloride salt of the base and other water-soluble impurities.

  • Crystallization: If the desired urea is a solid, recrystallization from a suitable solvent system is often an effective method for purification.

  • Column Chromatography: For non-crystalline products or when high purity is required, silica gel column chromatography is a standard purification technique. A variety of solvent systems can be employed, often starting with a non-polar solvent and gradually increasing the polarity.[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of triphosgene in urea synthesis?

A1: Triphosgene, a stable crystalline solid, serves as a safer and more convenient substitute for highly toxic phosgene gas.[3][8] In the presence of a base, it decomposes in situ to generate phosgene, which then acts as the carbonyl source for the urea formation.[2]

Q2: What are the main impurities to look out for in a triphosgene-mediated urea synthesis?

A2: The most common impurities include:

  • Symmetrical ureas: Formed from the reaction of two molecules of the same amine.[2]

  • Carbamates: Formed if alcohols or water are present in the reaction mixture.

  • Unreacted starting amines.

  • Isocyanate or carbamoyl chloride intermediates: If the reaction does not go to completion.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To track the consumption of the starting amines and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture, allowing for the separation and quantification of starting materials, intermediates, product, and impurities.

  • In-situ Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the isocyanate intermediate (characteristic peak around 2250-2285 cm⁻¹).

Q4: What safety precautions should I take when working with triphosgene?

A4: Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood.[7] It can decompose to release toxic phosgene gas upon heating or contact with moisture.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.

Data Presentation

Table 1: Effect of Solvent on the Yield of Unsymmetrical Urea

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dichloromethane (DCM)Room Temperature375[9]
Tetrahydrofuran (THF)0-5 then Room Temp3Good[1]
AcetonitrileRoom Temperature--[4]
1,4-Dioxane80495[10]

Table 2: Effect of Base on the Yield of Unsymmetrical Urea

BaseSolventTemperature (°C)Yield (%)Reference
Triethylamine (TEA)DichloromethaneRoom TemperatureHigh[3]
N,N-Diisopropylethylamine (DIPEA)Dichloromethane0 to Room Temp-[4]
Pyridine---[3]
N-Methylmorpholine---

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Unsymmetrical Urea

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add triphosgene (0.35 equivalents) and anhydrous dichloromethane (DCM).

    • Cool the flask to 0 °C in an ice bath.

  • Formation of the Intermediate:

    • In a separate flask, prepare a solution of the first amine (1.0 equivalent) and N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) in anhydrous DCM.

    • Add this solution dropwise to the cooled triphosgene solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Urea Formation:

    • Prepare a solution of the second amine (1.0 equivalent) in anhydrous DCM.

    • Add this solution dropwise to the reaction mixture at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl).

    • Separate the organic layer, and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[5]

Protocol 2: HPLC Method for Reaction Monitoring

This is a general HPLC method that can be adapted for monitoring the reaction.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Example Gradient: Start with 10% acetonitrile and increase to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the starting materials and product have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition before injection.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Triphosgene_Solution Triphosgene in Anhydrous DCM Reaction_Vessel Reaction Vessel (0°C) Triphosgene_Solution->Reaction_Vessel Amine1_Solution Amine 1 + Base in Anhydrous DCM Amine1_Solution->Reaction_Vessel Slow Addition Intermediate_Formation Intermediate Formation Reaction_Vessel->Intermediate_Formation Urea_Formation Urea Formation Intermediate_Formation->Urea_Formation Add Amine 2 Quenching Aqueous Quench Urea_Formation->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Final_Product Pure Unsymmetrical Urea Purification->Final_Product

Caption: Experimental workflow for the triphosgene-mediated synthesis of unsymmetrical ureas.

signaling_pathway Triphosgene Triphosgene Isocyanate Isocyanate (R1-N=C=O) Triphosgene->Isocyanate + Amine 1, Base CarbamoylChloride Carbamoyl Chloride (R1-NHCOCl) Triphosgene->CarbamoylChloride + Amine 1, Base Amine1 Amine 1 (R1-NH2) Amine1->Isocyanate Amine1->CarbamoylChloride Base Base Base->Isocyanate Base->CarbamoylChloride Unsymmetrical_Urea Unsymmetrical Urea (R1-NH-CO-NH-R2) Isocyanate->Unsymmetrical_Urea + Amine 2 Symmetrical_Urea Symmetrical Urea (R1-NH-CO-NH-R1) Isocyanate->Symmetrical_Urea + Amine 1 CarbamoylChloride->Unsymmetrical_Urea + Amine 2, Base Amine2 Amine 2 (R2-NH2)

References

Validation & Comparative

Validating the Structure of Synthesized 1-(3-Chloro-4-methylphenyl)urea: A Spectral Data Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of synthesized 1-(3-Chloro-4-methylphenyl)urea. By comparing expected spectral data with experimentally obtained results, researchers can confidently confirm the structure and purity of the synthesized compound. This process is a critical step in drug discovery and development, ensuring the integrity of subsequent biological and pharmacological studies.

Structural Confirmation by Spectral Analysis

The structural elucidation of a newly synthesized compound relies on the interpretation of data from various spectroscopic techniques. For this compound, the key methods for confirmation are ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below is a comparison of the expected spectral data, based on known chemical shift and absorption frequency ranges for similar substituted phenylurea compounds, with a placeholder for experimentally obtained data.

Table 1: Spectral Data Comparison for this compound

Technique Expected Data/Characteristic Peaks Experimental Data
¹H NMR - Aromatic Protons (Ar-H): Multiplets in the range of δ 7.0-7.5 ppm. Expect three distinct signals for the three protons on the phenyl ring. - Urea Protons (NH & NH₂): Two broad singlets. The NH proton adjacent to the phenyl ring is expected around δ 8.5-9.5 ppm, and the terminal NH₂ protons around δ 5.5-6.5 ppm. - Methyl Protons (CH₃): A singlet around δ 2.2-2.4 ppm.[Record experimental values here]
¹³C NMR - Carbonyl Carbon (C=O): A signal in the range of δ 155-160 ppm. - Aromatic Carbons (Ar-C): Six signals expected in the aromatic region (δ 115-140 ppm). The carbon bearing the chlorine (C-Cl) and the carbon bearing the methyl group (C-CH₃) will have characteristic shifts. - Methyl Carbon (CH₃): A signal around δ 18-22 ppm.[Record experimental values here]
IR Spectroscopy - N-H Stretching: Two distinct bands in the region of 3200-3500 cm⁻¹ for the primary amine (NH₂) and a secondary amine (NH).[1][2] - C=O Stretching (Amide I band): A strong absorption band around 1640-1680 cm⁻¹.[1][3] - N-H Bending (Amide II band): An absorption in the range of 1550-1620 cm⁻¹. - C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.[3] - C-Cl Stretching: An absorption in the fingerprint region, typically around 700-800 cm⁻¹. - Aromatic C-H Stretching: Signals just above 3000 cm⁻¹.[Record experimental values here]
Mass Spectrometry - Molecular Ion Peak (M⁺): Expected at m/z ≈ 184.04 (for ³⁵Cl) and a smaller M+2 peak at m/z ≈ 186.04 (for ³⁷Cl) in an approximate 3:1 ratio, characteristic of a monochlorinated compound. - Key Fragmentation Peaks: Fragments corresponding to the loss of NH₂, the urea group, and cleavage of the phenyl ring.[Record experimental values here]

Experimental Protocol: Synthesis of this compound

This section details a general and reliable method for the synthesis of this compound from 3-chloro-4-methylaniline.

Materials:

  • 3-chloro-4-methylaniline

  • Potassium isocyanate or Sodium isocyanate

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 3-chloro-4-methylaniline in a minimal amount of water. To this solution, add 1.2 equivalents of potassium isocyanate.[4]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[4]

  • Work-up: Upon completion, the solid product that has precipitated out of the solution is collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold deionized water to remove any unreacted potassium isocyanate and other water-soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and the results compared with the expected values in Table 1.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for synthesizing and validating the structure of this compound.

Structural Validation Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_validation Validation Start Starting Materials: 3-Chloro-4-methylaniline Potassium Isocyanate Reaction Aqueous Reaction Start->Reaction Workup Filtration & Washing Reaction->Workup Product Synthesized This compound Workup->Product HNMR ¹H NMR Product->HNMR CNMR ¹³C NMR Product->CNMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Comparison Compare Experimental vs. Expected Data HNMR->Comparison CNMR->Comparison IR->Comparison MS->Comparison Confirmation Structure Confirmed Comparison->Confirmation Match Discrepancy Structure Not Confirmed (Further Purification/Analysis) Comparison->Discrepancy Mismatch

Caption: Workflow for the synthesis and structural validation of this compound.

References

A Comparative Guide to the Biological Activity of Substituted Aryl Ureas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of various substituted aryl ureas, a class of compounds with significant therapeutic potential. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their structure-activity relationships and mechanisms of action.

Introduction to Aryl Ureas

Substituted aryl ureas are a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Their ability to form key hydrogen bonds with protein targets makes them potent inhibitors of various enzymes and receptors.[3][4] This guide will focus on two prominent areas of their application: as kinase inhibitors for cancer therapy and as inhibitors of soluble epoxide hydrolase for anti-inflammatory effects.

I. Aryl Ureas as Kinase Inhibitors

Aryl urea derivatives are well-established as inhibitors of several protein kinases involved in cancer cell proliferation and angiogenesis.[3][5] The urea moiety plays a crucial role in binding to the kinase domain.[6][7] This section compares the activity of different substituted aryl ureas against key oncogenic kinases.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[8][9] Several aryl urea-based compounds, including the FDA-approved drug Sorafenib, target this kinase.[3][10]

Table 1: Comparative in vitro activity of substituted aryl ureas against VEGFR-2 and cancer cell lines.

Compound/DerivativeTarget Kinase IC50 (nM)Antiproliferative Activity IC50 (µM)
VEGFR-2 HT-29 (Colon)
Sorafenib 61.8
(E)-styryl p-bromophenyl urea (Compound 23) Not explicitly stated, but showed >50% inhibition of VEGFR-2 expression0.4
(Z)-styryl p-bromo aryl Urea (Compound 16) Not explicitly stated, but showed >50% inhibition of VEGFR-2 expressionNot explicitly stated
m-bromophenyl urea (Compound 22) Not explicitly stated0.8
p-methoxyphenyl urea (Compound 26) Not explicitly stated0.6

Data synthesized from multiple sources.[8][9]

The data indicates that substitutions on the aryl ring significantly influence the antiproliferative activity. For instance, (E)-styryl aryl ureas generally exhibit lower IC50 values, indicating higher potency, compared to their Z counterparts.[9] Specifically, the para-bromophenyl substitution in compound 23 resulted in the highest potency against the HT-29 cell line.[8][9] Both compounds 16 and 23 demonstrated significant inhibition of VEGFR-2 expression, surpassing the effect of Sorafenib in the cited study.[8]

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is involved in cellular responses to stress and inflammation and is a target for various diseases.[11]

Table 2: Comparative in vitro activity of N,N'-diaryl ureas as p38α inhibitors.

Compoundp38α Inhibitory Potency IC50 (µM)
Compound 9g < 0.1 (most potent in the series)
Other derivatives (9a-9j)Ranged from potent to moderate activity

Data from a study on novel substituted N,N'-diaryl ureas.[11]

The study highlights that specific substitutions on the diaryl urea scaffold are crucial for potent p38α inhibition, with compound 9g emerging as a highly effective inhibitor.[11]

II. Aryl Ureas as Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acids, and its inhibition has shown anti-inflammatory and analgesic effects.[12][13]

Table 3: Comparative in vitro activity of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives as sEH inhibitors.

CompoundHuman sEH IC50 (nM)Murine sEH IC50 (nM)
1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (Compound 52) 1.21.8
1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea (Compound 2) 8.412.3

Data from a study on 1,3-disubstituted ureas as sEH inhibitors.[12][13]

The replacement of the adamantyl group with a substituted aryl group, as in compound 52, led to a significant increase in potency against both human and murine sEH.[12][13] This demonstrates the importance of the aryl substituent in optimizing the inhibitory activity.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the substituted aryl urea compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.

  • Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the remaining ATP.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Proliferation Assay (MTT) A Seed Cells B Add Aryl Urea Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H G cluster_0 Ras-Raf-MEK-ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Aryl Urea Inhibition ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation

References

A Comparative Guide to the Analytical Method Validation for 1-(3-Chloro-4-methylphenyl)urea Using Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 1-(3-Chloro-4-methylphenyl)urea, a compound of interest in pharmaceutical research and development. The focus is on the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, benchmarked against alternative analytical techniques. The data presented is based on established validation parameters for structurally similar compounds, providing a realistic framework for researchers.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of aromatic urea compounds due to its specificity, sensitivity, and reproducibility. A validated HPLC-UV method provides confidence in the quality and consistency of analytical data.

Experimental Protocol: HPLC-UV Method

Objective: To determine the concentration of this compound in a sample solution using a reference standard.

Instrumentation:

  • HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents and Materials:

  • Reference Standard: this compound of known purity.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., in a 45:55 v/v ratio).

  • Flow Rate: 0.86 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 254 nm.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired range.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters (Based on Diuron Analysis Data)

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for a compound structurally similar to this compound, such as the herbicide diuron.[1][2][3]

Validation ParameterTypical Performance Data
Linearity Range 0.05 - 35.1 mg/L[1][4]
Correlation Coefficient (r²) > 0.999[2][3]
Limit of Detection (LOD) 0.04 mg/kg (in soil matrix)[1][4]
Limit of Quantitation (LOQ) 0.13 mg/kg (in soil matrix)[1][4]
Accuracy (Recovery) 90 - 110%[2][3]
Precision (Repeatability, %RSD) < 2%
Precision (Intermediate, %RSD) < 5%
Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. The compound is subjected to stress conditions to produce degradation products.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC-UV method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.

Comparison with Alternative Analytical Methods

While HPLC-UV is a primary method, other techniques can be employed for the analysis of this compound.

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and semi-volatile compounds.Phenylurea compounds are often thermally unstable and may require derivatization.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Rapid and non-destructive, requires minimal sample preparation, provides structural information.[5][6][7]Lower sensitivity compared to chromatographic methods, higher instrument cost.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the validation of the analytical method.

Analytical_Method_Validation_Workflow cluster_Preparation Preparation Phase cluster_Validation Validation Phase cluster_Application Application Phase Reference_Standard Obtain Certified Reference Standard Method_Development Develop HPLC-UV Method Reference_Standard->Method_Development Linearity Linearity & Range Method_Development->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity (Forced Degradation) Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: Workflow for Analytical Method Validation.

Forced_Degradation_Pathway cluster_Stress_Conditions Stress Conditions Analyte This compound Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photolytic Analyte->Photo Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

Caption: Forced Degradation Study Workflow.

References

A Comparative Analysis of Experimental and Predicted NMR Spectra for (3-chloro-4-methylphenyl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between experimentally obtained and computationally predicted Nuclear Magnetic Resonance (NMR) spectra for the compound (3-chloro-4-methylphenyl)urea. This cross-referencing is a crucial step in structural elucidation and verification in chemical research and drug development. By comparing the experimental data with predicted spectra, researchers can gain confidence in their compound's identity and purity.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data. The predicted values were generated using online NMR prediction tools.

Note: At the time of this publication, specific experimental NMR data for (3-chloro-4-methylphenyl)urea was not publicly available. The "Experimental" columns are therefore presented as a template to be populated with acquired data.

Table 1: ¹H NMR Data Comparison for (3-chloro-4-methylphenyl)urea

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration Experimental Chemical Shift (ppm) Experimental Multiplicity Experimental Integration
H-2'7.55d1HFill with experimental dataFill with experimental dataFill with experimental data
H-5'7.18dd1HFill with experimental dataFill with experimental dataFill with experimental data
H-6'7.12d1HFill with experimental dataFill with experimental dataFill with experimental data
-NH₂5.80s (broad)2HFill with experimental dataFill with experimental dataFill with experimental data
-NH-8.50s (broad)1HFill with experimental dataFill with experimental dataFill with experimental data
-CH₃2.25s3HFill with experimental dataFill with experimental dataFill with experimental data

Table 2: ¹³C NMR Data Comparison for (3-chloro-4-methylphenyl)urea

Assignment Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C=O155.5Fill with experimental data
C-1'136.8Fill with experimental data
C-2'118.9Fill with experimental data
C-3'131.5Fill with experimental data
C-4'129.8Fill with experimental data
C-5'130.5Fill with experimental data
C-6'120.7Fill with experimental data
-CH₃19.5Fill with experimental data

Experimental Protocols

The following is a general methodology for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid (3-chloro-4-methylphenyl)urea.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and shim the spectrometer to the specific solvent and sample.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

4. ¹³C NMR Acquisition:

  • Acquire a one-dimensional carbon spectrum with proton decoupling.

  • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • The spectral width should encompass the expected range for carbon signals (e.g., 0-200 ppm).

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, triplet, etc.).

  • Pick the peaks in both the ¹H and ¹³C spectra.

Workflow Visualization

The following diagram illustrates the logical workflow for the cross-referencing of experimental and predicted NMR data.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Data Acquisition cluster_prediction Computational Prediction cluster_comparison Data Analysis and Verification exp_sample Sample of (3-chloro-4-methylphenyl)urea exp_nmr NMR Spectrometer exp_sample->exp_nmr Analysis exp_data Raw Experimental NMR Data (FID) exp_nmr->exp_data processed_exp Processed Experimental Spectra (¹H & ¹³C) exp_data->processed_exp Processing comparison Side-by-Side Comparison of Spectra processed_exp->comparison pred_structure Chemical Structure of (3-chloro-4-methylphenyl)urea pred_software NMR Prediction Software/Tool pred_structure->pred_software Input pred_spectra Predicted NMR Spectra (¹H & ¹³C) pred_software->pred_spectra pred_spectra->comparison verification Structural Verification/ Elucidation comparison->verification Cross-Referencing

Caption: Workflow for NMR data cross-referencing.

A Comparative Analysis of Kinase Inhibition Profiles for Novel Urea-Based Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Sorafenib, Regorafenib, and Lenvatinib

The urea scaffold represents a cornerstone in the design of potent kinase inhibitors, giving rise to several clinically successful anti-cancer agents. This guide provides a comparative study of the kinase inhibition profiles of three prominent urea-containing multi-kinase inhibitors: Sorafenib, Regorafenib, and Lenvatinib. These drugs have become critical tools in oncology, primarily through their potent inhibition of key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Raf kinases. This document presents a side-by-side comparison of their inhibitory activities, detailed experimental methodologies for assessing kinase inhibition, and visual representations of the relevant signaling pathways and experimental workflows.

Comparative Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Sorafenib, Regorafenib, and Lenvatinib against a panel of clinically relevant kinases. The data, compiled from various in vitro biochemical assays, highlights the distinct and overlapping inhibitory profiles of these compounds. Lower IC50 values indicate greater potency.

Kinase TargetSorafenib IC50 (nM)Regorafenib IC50 (nM)Lenvatinib IC50 (nM)
VEGFR1 (Flt-1) 2613[1][2]22[3]
VEGFR2 (KDR/Flk-1) 90[4]4.2[1][2]4.0[3]
VEGFR3 (Flt-4) 20[4]46[1][2]5.2[3]
PDGFR-β 57[4]22[1][5]100[3]
c-KIT 68[4]7[1][5]Not widely reported
RET 431.5[1][2]Not widely reported
Raf-1 (c-Raf) 6[4]2.5[1][2]Not a primary target
B-Raf 22[4]28[5]Not a primary target
B-Raf (V600E) 3819[1]Not a primary target
FGFR1 580202[5]46[3]

Signaling Pathway Context: The VEGFR/RAF Cascade

The primary mechanism of action for these urea derivatives involves the inhibition of the VEGFR and Raf signaling pathways, which are crucial for tumor angiogenesis and cell proliferation. The diagram below illustrates the interconnectedness of these pathways.

VEGFR_RAF_Pathway cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription VEGF VEGF VEGF->VEGFR

Caption: Simplified VEGFR and RAF signaling cascade.

Experimental Protocols

The determination of kinase inhibition profiles is paramount in drug discovery. The IC50 values presented in this guide are typically determined using in vitro biochemical assays. Below are detailed methodologies for two widely accepted and robust assay platforms.

Radiometric Kinase Assay (P81 Phosphocellulose Paper Binding Method)

This assay is considered a gold standard for its direct measurement of kinase activity.

  • Reaction Setup: Kinase reactions are prepared in a microplate. Each well contains the kinase, a specific peptide or protein substrate, and a reaction buffer containing ATP spiked with a radioactive isotope, typically [γ-³²P]ATP or [γ-³³P]ATP. Test compounds (e.g., Sorafenib, Regorafenib, or Lenvatinib) are added at varying concentrations.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the enzymatic transfer of the radiolabeled phosphate from ATP to the substrate.

  • Reaction Termination and Spotting: The kinase reaction is stopped, often by the addition of phosphoric acid. An aliquot of each reaction mixture is then spotted onto a P81 phosphocellulose paper membrane.

  • Washing: The P81 paper is washed multiple times with a dilute phosphoric acid solution to remove unreacted radiolabeled ATP. The phosphorylated substrate, being charged, binds to the ion-exchange paper.

  • Detection and Quantification: The radioactivity retained on the P81 paper, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter or a phosphorimager.

  • Data Analysis: The measured radioactivity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

ADP-Glo™ Luminescent Kinase Assay

This homogeneous assay format measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: The kinase reaction is set up in a microplate with the kinase, substrate, ATP, and various concentrations of the inhibitor. The reaction is incubated to allow for ADP production.

  • ADP-Glo™ Reagent Addition: An equal volume of ADP-Glo™ Reagent is added to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Incubation: The plate is incubated for approximately 40 minutes at room temperature to ensure complete ATP depletion.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the initial reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Incubation: A further incubation of 30-60 minutes at room temperature allows for the stabilization of the luminescent signal.

  • Signal Measurement and Analysis: The luminescence is measured using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated from the dose-response curves of inhibitor concentration versus luminescence.

Experimental Workflow

The following diagram outlines the general workflow for determining the kinase inhibition profile of a novel compound.

Kinase_Inhibition_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Urea Derivative Reaction Incubate Kinase Reaction Mix with Urea Derivative Compound_Prep->Reaction Reagent_Prep Prepare Kinase, Substrate, and ATP Reaction Mix Reagent_Prep->Reaction Radiometric Radiometric Assay: Spot, Wash, and Count Reaction->Radiometric Option 1 Luminescent Luminescent Assay: Add Detection Reagents Reaction->Luminescent Option 2 Data_Analysis Generate Dose-Response Curve and Calculate IC50 Radiometric->Data_Analysis Luminescent->Data_Analysis

Caption: General workflow for kinase inhibition profiling.

References

Assessing the Selectivity of 1-(3-Chloro-4-methylphenyl)urea Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the kinase selectivity of the compound 1-(3-Chloro-4-methylphenyl)urea. Due to the absence of publicly available, comprehensive kinase screening data for this specific molecule, this guide utilizes the well-characterized, structurally related multi-kinase inhibitor, Sorafenib, as a reference. This comparative approach illustrates how the selectivity of a novel aryl urea compound can be evaluated and contextualized against a known clinical agent, offering insights into its potential therapeutic applications and off-target effects.

Comparative Kinase Selectivity Profile

A critical step in the characterization of any potential kinase inhibitor is to determine its selectivity across the human kinome. A broad selectivity panel provides a quantitative measure of a compound's potency against its intended target(s) versus other kinases. While specific data for this compound is not available, the following table presents the known selectivity profile of Sorafenib, a compound sharing the core aryl urea scaffold. This table serves as an example of how such data is typically presented. The data is compiled from various sources and represents the half-maximal inhibitory concentration (IC50) in cell-free assays.

Kinase TargetSubfamilySorafenib IC50 (nM)This compound IC50 (nM)
Primary Targets
Raf-1 (CRAF)TKL6[1]Data Not Available
B-Raf (wild-type)TKL22[1]Data Not Available
B-Raf (V600E)TKL38Data Not Available
VEGFR-2TK90[1]Data Not Available
VEGFR-3TK20[1]Data Not Available
PDGFR-βTK57[1]Data Not Available
c-KITTK68[1]Data Not Available
Flt-3TK58Data Not Available
RETTK43Data Not Available
Selected Off-Targets
FGFR-1TK580[1]Data Not Available
EGFRTK>10,000[1]Data Not Available
HER-2TK>10,000[1]Data Not Available
MEK-1TKL>10,000[1]Data Not Available
ERK-1CMGC>10,000[1]Data Not Available
PKAAGC>10,000[1]Data Not Available
PKCαAGC>10,000[1]Data Not Available

TKL: Tyrosine Kinase-Like; TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, and CLK kinases; AGC: PKA, PKG, and PKC families.

Experimental Protocols

To generate the kinase selectivity data presented above, a robust and standardized experimental protocol is essential. The following describes a common methodology based on the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against a panel of purified kinases.

Materials:

  • Test compound (solubilized in DMSO)

  • Purified recombinant kinases

  • Specific kinase substrates (peptides or proteins)

  • ATP (Ultra-Pure)

  • Kinase reaction buffer (specific to each kinase, generally containing Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical starting concentration for screening is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration is typically set at or near the Km for each specific kinase to ensure accurate IC50 determination.

    • The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: The plate is incubated at room temperature (e.g., 22-25°C) for a specified period, typically 60 minutes.[2]

  • ATP Depletion: After incubation, add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[2][3][4] The plate is then incubated for 40 minutes at room temperature.[2][4]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.[2][3][4] The plate is incubated for an additional 30-60 minutes at room temperature to stabilize the signal.[2]

  • Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is converted to percent inhibition relative to the vehicle (DMSO) control.

    • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a compound against a kinase panel using a luminescence-based assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Setup Set up Kinase Reaction (Compound + Kinase/Substrate + ATP) Compound_Prep->Reaction_Setup Kinase_Master_Mix Kinase/Substrate Master Mix Kinase_Master_Mix->Reaction_Setup ATP_Solution ATP Solution ATP_Solution->Reaction_Setup Incubation Incubate at RT (60 min) Reaction_Setup->Incubation ATP_Depletion Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->ATP_Depletion Incubation2 Incubate at RT (40 min) ATP_Depletion->Incubation2 Signal_Generation Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubation2->Signal_Generation Incubation3 Incubate at RT (30-60 min) Signal_Generation->Incubation3 Luminescence_Reading Read Luminescence Incubation3->Luminescence_Reading Data_Processing Calculate % Inhibition Luminescence_Reading->Data_Processing IC50_Calculation IC50 Curve Fitting Data_Processing->IC50_Calculation

Caption: Workflow for Kinase Selectivity Profiling.

RAF-MEK-ERK Signaling Pathway

Aryl urea-based inhibitors like Sorafenib are known to target the RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival. The diagram below outlines the core components of this pathway.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS Activation RAF RAF (e.g., B-Raf, C-Raf) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., Myc, AP-1) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound (Potential Target) Inhibitor->RAF

References

comparing the efficacy of 1-(3-Chloro-4-methylphenyl)urea with other known antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Phenylurea-Based Compounds and Standard Antimicrobials

An objective guide for researchers on the efficacy of novel urea derivatives against common pathogens, contextualized with the performance of established antimicrobial agents.

In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, urea derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the antimicrobial efficacy of a representative phenylurea compound, (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea, alongside widely used antimicrobial drugs. Due to the limited availability of specific efficacy data for 1-(3-Chloro-4-methylphenyl)urea, this guide utilizes data for a structurally related compound to provide insights into the potential of this chemical class.

The following sections present a summary of antimicrobial activity, detailed experimental methodologies for assessing efficacy, and visual representations of experimental workflows and potential mechanisms of action. This information is intended to assist researchers and drug development professionals in evaluating the potential of phenylurea derivatives as a basis for new antimicrobial therapies.

Comparative Antimicrobial Efficacy

The antimicrobial potential of a representative urea derivative is compared against standard antibiotics and an antifungal agent in the table below. The data for the urea derivative is presented as percentage growth inhibition at a fixed concentration, while the efficacy of the standard antimicrobials is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Antimicrobial AgentTarget OrganismEfficacy MeasurementValue
Urea Derivative
(R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)ureaStaphylococcus aureus% Growth Inhibition @ 32 µg/mLModerate
Escherichia coli% Growth Inhibition @ 32 µg/mLLow
Pseudomonas aeruginosa% Growth Inhibition @ 32 µg/mLLow
Candida albicans% Growth Inhibition @ 32 µg/mLLow
Standard Antimicrobials
VancomycinStaphylococcus aureusMIC (Susceptible)≤2 µg/mL[1][2]
ColistinPseudomonas aeruginosaMICVariable
Escherichia coliMICVariable
CiprofloxacinStaphylococcus aureusMIC0.25 - 1 µg/mL[3]
Escherichia coliMIC (Susceptible)≤1 µg/mL
FluconazoleCandida albicansMIC (Susceptible)≤8 µg/mL[4][5]

Note: Data for the representative urea derivative is qualitative and based on percentage growth inhibition at a single concentration, as detailed in the cited literature. This is not a direct measure of MIC.

Experimental Protocols

The following are detailed methodologies for two standard antimicrobial susceptibility testing methods used to generate the type of data presented in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

a. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism grown in an appropriate broth medium.

  • Antimicrobial Agent: A stock solution of the test compound (e.g., this compound or a standard antibiotic) of known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

b. Inoculum Preparation:

  • Several colonies of the microorganism are picked from a fresh agar plate and suspended in a sterile saline solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

  • This standardized suspension is then diluted in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Assay Procedure:

  • A serial two-fold dilution of the antimicrobial agent is prepared directly in the wells of the 96-well plate using the growth medium. This typically results in a range of concentrations across the plate.

  • Each well is then inoculated with the prepared microbial suspension.

  • Control wells are included: a growth control (medium and inoculum without the antimicrobial agent) and a sterility control (medium only).

  • The plate is incubated at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

a. Preparation of Materials:

  • Microorganism: A standardized inoculum prepared as described for the broth microdilution method.

  • Antimicrobial Disks: Paper disks of a standard diameter impregnated with a specific concentration of the antimicrobial agent.

  • Agar Medium: Mueller-Hinton agar plates.

  • Equipment: Sterile cotton swabs, forceps, incubator, ruler or caliper.

b. Inoculation:

  • A sterile cotton swab is dipped into the standardized bacterial suspension.

  • The excess liquid is removed by pressing the swab against the inside of the tube.

  • The surface of the Mueller-Hinton agar plate is evenly inoculated by swabbing in three directions to ensure confluent growth.

c. Assay Procedure:

  • Using sterile forceps, the antimicrobial disks are placed on the surface of the inoculated agar plate, ensuring firm contact.

  • The plates are incubated in an inverted position at 35-37°C for 16-24 hours.

d. Interpretation of Results:

  • The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

  • The measured zone diameter is compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.

Visualizations

Experimental Workflow

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_broth Broth Microdilution cluster_disk Disk Diffusion cluster_results Results & Interpretation start Start culture Prepare Pure Microbial Culture start->culture inoculum Standardize Inoculum (0.5 McFarland) culture->inoculum inoculate_broth Inoculate Wells inoculum->inoculate_broth inoculate_agar Inoculate Agar Plate inoculum->inoculate_agar media Prepare Growth Medium (e.g., Mueller-Hinton) serial_dilution Serial Dilution of Antimicrobial in 96-well Plate media->serial_dilution media->inoculate_agar serial_dilution->inoculate_broth incubate_broth Incubate Plate inoculate_broth->incubate_broth read_mic Read MIC incubate_broth->read_mic interpret_mic Determine Susceptibility (S, I, R) based on MIC read_mic->interpret_mic place_disks Place Antimicrobial Disks inoculate_agar->place_disks incubate_disk Incubate Plate place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones interpret_zone Determine Susceptibility (S, I, R) based on Zone Diameter measure_zones->interpret_zone report Final Report interpret_mic->report interpret_zone->report Signaling_Pathway_Inhibition cluster_pathway Bacterial Signaling Pathway cluster_inhibition Mechanism of Action receptor Membrane Receptor kinase_a Kinase A receptor->kinase_a Signal kinase_b Kinase B kinase_a->kinase_b Phosphorylation Cascade transcription_factor Transcription Factor kinase_b->transcription_factor virulence_gene Virulence Gene Expression transcription_factor->virulence_gene Activation response Pathogenic Response virulence_gene->response antimicrobial Urea Derivative (Antimicrobial Agent) antimicrobial->kinase_b Inhibition

References

A Comparative Guide to Bioisosteric Replacements of the 1-(3-Chloro-4-methylphenyl)urea Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(3-Chloro-4-methylphenyl)urea scaffold is a key pharmacophore in numerous biologically active compounds, notably as kinase inhibitors in cancer therapy. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties, biological activity, and pharmacokinetic profile of a lead compound. This guide provides a comparative analysis of bioisosteric replacement studies on the this compound scaffold, summarizing key findings from various research endeavors.

Bioisosteric Replacement of the Urea Linkage

The urea moiety is crucial for the biological activity of many kinase inhibitors, primarily through its ability to form key hydrogen bond interactions with the hinge region of the kinase domain. However, its potential for metabolic instability and poor solubility has prompted the exploration of various bioisosteres.

Table 1: Comparison of Urea Bioisosteres

Bioisosteric ReplacementRationaleObserved Effects on ActivityReference Compound Example
Thiourea Similar geometry and hydrogen bonding capabilities.Often retains or slightly reduces activity. Can alter solubility and metabolic stability.1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have shown potent urease inhibitory activity.
Squaramide Rigid structure that mimics the hydrogen bonding pattern of urea.Can lead to potent inhibitors with improved physicochemical properties.Successfully used as a urea replacement in neuropeptide Y1 receptor antagonists.[1]
Amide A common bioisostere for ureas, though with altered hydrogen bonding patterns.Activity is highly dependent on the specific scaffold and target.Amide-based kinase inhibitors are prevalent, but direct replacement in this scaffold requires specific evaluation.
1,2,4-Triazole Heterocyclic ring that can mimic the hydrogen bond donor-acceptor properties.Can lead to potent and selective inhibitors, as seen in various kinase inhibitor scaffolds.1,2,4-triazole moieties have been incorporated into urea and thiourea derivatives with antifungal and larvicidal activity.

Bioisosteric Replacement of the 3-Chloro-4-methylphenyl Moiety

The 3-chloro-4-methylphenyl group plays a significant role in the binding of these inhibitors to their target kinases, often occupying a hydrophobic pocket. Modifications to this ring can impact potency, selectivity, and metabolic stability.

Table 2: Comparison of Bioisosteric Replacements for the Phenyl Ring and its Substituents

Bioisosteric ReplacementRationaleObserved Effects on ActivityExample from Literature
Replacement of Chlorine Modulate electronics and lipophilicity.Replacement with other halogens (e.g., F, Br) or trifluoromethyl can fine-tune activity. The specific effect is target-dependent.In a series of urea derivatives, a 4-chloro substituent on the phenyl ring enhanced antiproliferative activity.[2]
Replacement of Methyl Group Alter steric bulk and lipophilicity.Replacement with other small alkyl groups or removal of the group can impact binding affinity.Structure-activity relationship studies on urea derivatives as anti-tuberculosis agents showed that bulky alkyl groups on one side of the urea moiety enhance activity.
Replacement of the Phenyl Ring with Heterocycles Introduce new hydrogen bonding interactions, improve solubility, and alter metabolic pathways.Pyridine, pyrimidine, and other nitrogen-containing heterocycles are common replacements that can enhance potency and selectivity.Sorafenib, a prominent kinase inhibitor, features a pyridine ring in place of a second phenyl ring.
Introduction of Additional Substituents To probe for additional binding interactions and improve physicochemical properties.The addition of polar groups can improve solubility, while other substituents can enhance potency by interacting with specific residues in the binding pocket.The introduction of a trifluoromethyl group is a common strategy in kinase inhibitor design.

Experimental Protocols

General Synthesis of Unsymmetrical Diaryl Ureas

A common method for the synthesis of unsymmetrical diaryl ureas involves the reaction of an aryl isocyanate with an appropriate arylamine.

  • Preparation of the Aryl Isocyanate: A solution of the desired arylamine (e.g., 3-chloro-4-methylaniline) in a dry, inert solvent (e.g., dichloromethane or toluene) is treated with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., triethylamine) at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). The resulting isocyanate solution is typically used directly in the next step without purification.

  • Urea Formation: The second arylamine is added to the freshly prepared solution of the aryl isocyanate at room temperature. The reaction is stirred until completion. The product is then isolated by filtration if it precipitates, or by extraction and subsequent purification by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases (e.g., Raf-1) can be determined using various assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human kinase, biotinylated substrate peptide, ATP, and a lanthanide-labeled antibody specific for the phosphorylated substrate.

  • Procedure: The kinase reaction is performed in a microplate. The test compounds, serially diluted in DMSO, are pre-incubated with the kinase enzyme in the assay buffer.

  • The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.

  • The reaction is allowed to proceed for a specified time at room temperature and then stopped by the addition of a solution containing EDTA.

  • The detection reagents (e.g., streptavidin-XL665 and the europium-labeled anti-phospho-substrate antibody) are added, and the plate is incubated to allow for the development of the FRET signal.

  • The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The IC50 values are then calculated from the dose-response curves.

Cell Viability (MTT) Assay

The antiproliferative activity of the compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours at 37 °C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis start Starting Materials (Amines, Phosgene equivalent) isocyanate Isocyanate Formation start->isocyanate urea_formation Urea Formation isocyanate->urea_formation purification Purification urea_formation->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay characterization->kinase_assay cell_assay Cell Viability Assay (MTT) characterization->cell_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship data_analysis->sar

Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel urea derivatives.

raf_mek_erk_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Inhibitor This compound Scaffold Inhibitors Inhibitor->RAF Inhibits

Caption: The Raf-MEK-ERK signaling pathway, a key target for this compound-based inhibitors.[7][8][9][10][]

References

A Head-to-Head Comparison of Synthetic Routes to Aryl Ureas: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of aryl ureas is a cornerstone of modern medicinal chemistry. These compounds are prevalent in a wide array of pharmaceuticals, acting as kinase inhibitors, enzyme modulators, and receptor antagonists. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective, data-driven comparison of the most common methods for aryl urea synthesis, complete with experimental protocols and quantitative data to inform your selection process.

This comprehensive analysis covers five primary synthetic strategies: the traditional reaction of isocyanates with amines, isocyanate-free rearrangement reactions (Curtius, Hofmann, and Lossen), modern palladium-catalyzed cross-coupling reactions, and greener approaches utilizing carbon dioxide. Each method is evaluated based on its advantages, disadvantages, substrate scope, and reaction conditions.

At a Glance: Comparison of Aryl Urea Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/CatalystsGeneral YieldsKey AdvantagesKey Disadvantages
From Isocyanates & Amines Aryl isocyanate, Aryl amineNone (or base catalyst)Generally high (often >90%)High yields, simple procedure, broad substrate scope.Isocyanates can be toxic and moisture-sensitive; phosgene (a precursor) is highly hazardous.[1][2]
Curtius Rearrangement Carboxylic acidAzide source (e.g., DPPA, NaN₃)Good to excellent (70-96%)[3][4]Avoids direct handling of isocyanates, mild reaction conditions.[5]Use of potentially explosive azides, can be a multi-step process.
Hofmann Rearrangement Primary amideHalogenating agent (e.g., PIDA, NBS), BaseModerate to high (up to 98%)[6]Readily available starting materials, one-pot procedures are possible.[7]Limited to primary amides, can have substrate scope limitations.[8]
Lossen Rearrangement Hydroxamic acidActivating agent, BaseGood to excellent (up to 96%)[9]Mild reaction conditions, broad functional group tolerance.[9]Hydroxamic acids may require synthesis, can involve multiple steps.
Pd-catalyzed Cross-Coupling Aryl halide, Sodium cyanate, AminePalladium catalyst, LigandGood to excellent (up to 99%)[10]High functional group tolerance, broad substrate scope, avoids toxic isocyanates.[10][11]Cost of palladium catalyst and ligands, requires optimization of reaction conditions.
From CO₂ & Amines Aryl amine, Carbon dioxideDehydrating agent (e.g., hydrosilane)Moderate to goodUtilizes a renewable and non-toxic C1 source, environmentally friendly.[12]Often requires high pressure and/or temperature, catalyst development is ongoing.

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each synthetic route, including a representative experimental protocol and a discussion of its merits and limitations.

Synthesis from Isocyanates and Amines

This classical approach remains one of the most straightforward and highest-yielding methods for preparing symmetrical and unsymmetrical aryl ureas. The reaction proceeds via the nucleophilic addition of an amine to the electrophilic carbonyl carbon of the isocyanate.

Advantages:

  • Typically high to quantitative yields.

  • Simple reaction setup and workup.

  • Broad substrate scope for both the isocyanate and the amine component.

Disadvantages:

  • Aryl isocyanates can be toxic, lachrymatory, and moisture-sensitive.

  • The synthesis of aryl isocyanates often involves highly toxic reagents like phosgene or its derivatives (e.g., triphosgene), which poses significant safety and environmental concerns.[1][2]

Experimental Protocol: Synthesis of 1-(4-bromophenyl)-3-(4-methoxyphenyl)urea [13]

To a solution of 4-methoxyaniline (1.23 g, 10 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran (50 mL) at 0 °C is added 4-bromophenyl isocyanate (1.98 g, 10 mmol) portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to afford the desired aryl urea.

Aryl Urea formation via Isocyanate and Amine

Isocyanate-Free Rearrangement Reactions

To circumvent the direct handling of hazardous isocyanates, several rearrangement reactions have been developed to generate them in situ. These methods offer a safer alternative while maintaining good to excellent yields.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, derived from a carboxylic acid, to an isocyanate. This isocyanate is then trapped by an amine to form the desired aryl urea.

Advantages:

  • Avoids the isolation and handling of toxic isocyanates.[5]

  • Mild reaction conditions are often possible.

  • Broad substrate scope with good functional group tolerance.

Disadvantages:

  • Requires the use of potentially explosive azide reagents.

  • The synthesis of the acyl azide precursor adds an extra step.

Experimental Protocol: One-pot Synthesis of 1-Aryl-3-aryl'urea via Curtius Rearrangement [3]

To a solution of a carboxylic acid (1.0 mmol) in anhydrous toluene (10 mL) is added diphenylphosphoryl azide (DPPA) (1.1 mmol) and triethylamine (1.5 mmol). The mixture is heated to 80-110 °C for 1-2 hours. After cooling to room temperature, the corresponding amine (1.2 mmol) is added, and the mixture is stirred for an additional 1-2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Curtius Rearrangement for Aryl Urea Synthesis

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. By trapping this intermediate with another amine, unsymmetrical aryl ureas can be synthesized.

Advantages:

  • Starting materials (amides) are readily available or easily prepared.

  • Can be performed as a one-pot reaction.[7]

Disadvantages:

  • Limited to primary amides.

  • The reaction conditions (strong base, halogenating agents) may not be compatible with all functional groups.[8]

Experimental Protocol: Synthesis of N-Substituted Ureas via Hofmann Rearrangement [7]

A primary amide (1.0 mmol) is dissolved in a suitable solvent like methanol. Phenyliodine(III) diacetate (PIDA) (1.1 mmol) is added, and the mixture is stirred at room temperature. An ammonia source or a primary/secondary amine (1.2 mmol) is then added, and the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by chromatography.

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate, which can then be reacted with an amine to yield a urea.

Advantages:

  • Proceeds under mild, often neutral or basic, conditions.

  • Demonstrates excellent functional group tolerance.[9]

Disadvantages:

  • The hydroxamic acid starting materials may require a separate synthetic step.

  • Can involve multiple reagents.

Experimental Protocol: Synthesis of Unsymmetrical Ureas via Deprotective Lossen Rearrangement [9]

To a solution of an N-protected amine (e.g., Nms-amide) (1.0 mmol) and a hydroxamic acid (1.2 mmol) in a solvent such as THF is added a base (e.g., Cs₂CO₃) (1.2 mmol). The reaction is stirred at room temperature until completion. The mixture is then quenched, and the product is extracted and purified.

Isocyanate-Free Rearrangement Pathways

Palladium-Catalyzed Cross-Coupling Reactions

Modern organometallic chemistry offers powerful tools for the construction of C-N bonds. Palladium-catalyzed cross-coupling reactions have emerged as highly versatile and efficient methods for the synthesis of aryl ureas, particularly for unsymmetrical derivatives.

This method involves the palladium-catalyzed coupling of an aryl halide (or triflate) with sodium cyanate to form an aryl isocyanate in situ, which is then trapped by an amine.

Advantages:

  • Excellent functional group tolerance.[10]

  • Broad substrate scope for both the aryl halide and the amine.

  • Avoids the use of toxic phosgene and potentially explosive azides.[14]

Disadvantages:

  • The cost of the palladium catalyst and specialized ligands can be high.

  • Reaction conditions often require careful optimization.

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Ureas via Pd-Catalyzed Cyanation [10]

A mixture of an aryl chloride (1.0 mmol), sodium cyanate (1.5 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%) in an anhydrous solvent like toluene is heated under an inert atmosphere. After the formation of the isocyanate is complete (monitored by IR or GC-MS), the reaction is cooled, and the amine (1.2 mmol) is added. The mixture is stirred until the reaction is complete. The product is then isolated and purified.

The Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, can be adapted for the synthesis of aryl ureas by coupling aryl halides directly with urea or a substituted urea.

Advantages:

  • Directly uses urea as a readily available and inexpensive nitrogen source.

  • Good functional group tolerance.

Disadvantages:

  • Can lead to mixtures of mono- and diarylated products.

  • Requires a palladium catalyst and specific ligands.

Experimental Protocol: Synthesis of N,N'-Diarylureas via Buchwald-Hartwig Amination

A mixture of an aryl halide (2.0 mmol), urea (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.5 mmol) in an anhydrous solvent such as dioxane is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified.

Palladium-Catalyzed Pathways to Aryl Ureas

Green Synthesis from Carbon Dioxide and Amines

With an increasing focus on sustainable chemistry, the use of carbon dioxide (CO₂) as a C1 building block for aryl urea synthesis has gained significant attention. These methods offer a more environmentally benign alternative to traditional phosgene-based routes.

Advantages:

  • Utilizes a renewable, abundant, and non-toxic feedstock (CO₂).

  • Avoids the use of hazardous reagents.

Disadvantages:

  • Often requires high pressures and/or temperatures.

  • Catalyst efficiency and substrate scope are areas of active research.

  • May require a stoichiometric dehydrating agent.

Experimental Protocol: Hydrosilane-Assisted Synthesis of Aryl Ureas from CO₂ [12]

An aromatic amine (1.0 mmol) and a hydrosilane (e.g., phenylsilane, 1.5 mmol) are placed in a pressure vessel. The vessel is charged with carbon dioxide (1-10 atm) and heated at a specified temperature. A catalyst, such as an iron salt, may be added to facilitate the reaction. After the reaction is complete, the product is isolated and purified.

Conclusion and Future Outlook

The synthesis of aryl ureas is a mature field with a diverse array of methodologies available to the modern chemist. The traditional approach using isocyanates and amines remains a reliable and high-yielding option, particularly when the isocyanate is commercially available. However, the inherent hazards associated with isocyanates and their phosgene-based synthesis have spurred the development of safer alternatives.

Rearrangement reactions provide elegant, isocyanate-free pathways, with the choice between the Curtius, Hofmann, and Lossen routes often depending on the availability of the corresponding carboxylic acid, amide, or hydroxamic acid precursor. Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex and unsymmetrical aryl ureas, offering unparalleled functional group tolerance and substrate scope, albeit at a higher cost for catalysts and ligands.

Looking ahead, the development of more efficient and versatile "green" methods utilizing carbon dioxide as a C1 source holds significant promise for the sustainable production of aryl ureas. As catalyst technology continues to advance, these routes are likely to become increasingly competitive with traditional methods, offering a safer and more environmentally responsible approach to the synthesis of this vital class of compounds. The selection of the optimal synthetic route will always depend on a careful consideration of the specific target molecule, available starting materials, and the desired scale of the reaction, with an increasing emphasis on safety and sustainability.

References

Confirming the Molecular Identity of 1-(3-Chloro-4-methylphenyl)urea: A Comparative Guide to High-Resolution Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is a critical step in the research and development pipeline. This guide provides a comparative overview of high-resolution mass spectrometry (HRMS) for the molecular identification of 1-(3-Chloro-4-methylphenyl)urea, alongside alternative analytical techniques. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate methodology.

Introduction to this compound

This compound is a small organic molecule with the chemical formula C₈H₉ClN₂O. Accurate determination of its molecular identity is paramount for its use in various research and development applications, including as a potential herbicide or in other biologically active contexts. This guide focuses on the analytical techniques available for its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

High-resolution mass spectrometry is a powerful technique for the precise determination of the mass-to-charge ratio (m/z) of a molecule, enabling the calculation of its elemental composition with high accuracy. This level of precision is often sufficient to distinguish between molecules with the same nominal mass but different elemental formulas.

Expected High-Resolution Mass Spectrometry Data for this compound

The theoretical exact masses for the primary isotopic ions of this compound are presented in Table 1. The presence of chlorine results in a characteristic isotopic pattern, with the [M+2]+ ion having an intensity of approximately one-third that of the molecular ion [M]+.

IonMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺[C₈H₁₀ClN₂O]⁺185.0476
[M+Na]⁺[C₈H₉ClN₂ONa]⁺207.0295
[M-H]⁻[C₈H₈ClN₂O]⁻183.0331

Table 1: Theoretical exact masses of common adducts of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry

A typical experimental workflow for the analysis of this compound by HRMS is as follows:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatography system, often a UHPLC, to separate it from any potential impurities. A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

  • Ionization: The eluent from the chromatography system is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this type of molecule, typically operated in positive ion mode.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The instrument is calibrated to ensure high mass accuracy.

  • Data Acquisition: The mass spectrometer is set to acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

  • Data Analysis: The acquired data is processed to identify the peaks corresponding to the expected ions of this compound. The measured m/z values are compared to the theoretical exact masses to confirm the elemental composition. The isotopic pattern for chlorine is also verified.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample This compound Solution Dilute Solution (e.g., 1 µg/mL in ACN) Sample->Solution UHPLC UHPLC Separation (C18 column) Solution->UHPLC ESI Electrospray Ionization (Positive Mode) UHPLC->ESI HRMS High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ESI->HRMS Acquisition Full Scan MS Data Acquisition HRMS->Acquisition Processing Data Processing (Peak Detection, Mass Extraction) Acquisition->Processing Confirmation Molecular Identity Confirmation Processing->Confirmation Technique_Comparison cluster_molecule Target Molecule cluster_techniques Analytical Techniques cluster_info Information Obtained Molecule 1-(3-Chloro-4- methylphenyl)urea HRMS HRMS Molecule->HRMS NMR NMR Molecule->NMR FTIR FTIR Molecule->FTIR Elemental Elemental Composition HRMS->Elemental Connectivity Atomic Connectivity NMR->Connectivity Functional Functional Groups FTIR->Functional

Phenylurea Analogs as Kinase Inhibitors: A Comparative Docking Analysis in VEGFR, EGFR, and BRAF Active Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The development of small molecule kinase inhibitors is a cornerstone of modern targeted cancer therapy. Among the myriad of scaffolds explored, phenylurea-based compounds have emerged as a privileged structure, capable of forming key interactions within the ATP-binding pocket of various kinases. This guide provides a comparative analysis of the docking of phenylurea and analogous compounds into the active sites of three clinically relevant kinases: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and BRAF. The data presented is collated from recent scientific literature to offer a comprehensive overview for researchers in the field of drug design and discovery.

Comparative Docking and Inhibitory Activity

The following tables summarize the molecular docking scores and in vitro inhibitory activities (IC50 values) of different series of compounds, including phenylurea analogs and other heterocyclic compounds with similar kinase-inhibitory mechanisms, against VEGFR-2, BRAF, and EGFR. It is important to note that the data is compiled from different studies, and direct comparison of absolute docking scores across different studies should be done with caution due to variations in computational protocols. However, the trends within each study provide valuable structure-activity relationship (SAR) insights.

VEGFR-2 and BRAF Kinase Inhibition by Benzimidazole Derivatives

A study by Abdel-Mohsen et al. (2024) investigated a series of benzimidazole derivatives as multi-kinase inhibitors, providing valuable comparative data for VEGFR-2 and BRAF.

CompoundVEGFR-2 Docking Score (kcal/mol)VEGFR-2 IC50 (µM)BRAF Docking Score (kcal/mol)BRAF IC50 (µM)
8a -13.831.32-12.340.45
8d -14.891.05-13.650.33
8h -13.961.21-12.980.39
8j -14.110.99-13.010.28
8k -14.021.15-12.870.31
8o -14.231.08-13.150.29
8q -13.771.28-12.760.36
8r -14.540.95-13.330.26
8u -14.760.93-13.540.25

Data sourced from Abdel-Mohsen et al. (2024).

EGFR Kinase Inhibition by 6-Arylureido-4-anilinoquinazoline Derivatives

Research by Ali et al. (2021) explored a series of 6-arylureido-4-anilinoquinazoline derivatives as EGFR inhibitors.

CompoundEGFR Docking Score (kcal/mol)EGFR IC50 (nM)
7a -9.87867.1
7b -10.1245.32
7c -10.3433.18
7d -10.5621.76
7e -10.8815.43
7f -11.0212.89
7g -11.2111.66
7i -11.5417.32
Gefitinib -10.2525.42
Erlotinib -10.4333.25

Data sourced from Ali et al. (2021).

EGFR Kinase Inhibition by Thieno[2,3-d]pyrimidine Derivatives

A study by El-Sayed et al. (2023) investigated thieno[2,3-d]pyrimidine derivatives as inhibitors of wild-type and mutant EGFR.

CompoundEGFRWT Binding Score (kcal/mol)EGFRWT IC50 (nM)EGFRT790M Binding Score (kcal/mol)EGFRT790M IC50 (nM)
5a -22.15189.32-21.87876.12
5b -24.3237.19-23.98204.10
5c -23.8765.43-23.11311.87
5d -22.98102.11-22.54453.21
Erlotinib -23.9428.76-23.54187.43

Data sourced from El-Sayed et al. (2023).

Experimental Protocols

The methodologies presented here are summarized from the cited research articles to provide an understanding of the computational approaches used.

Molecular Docking Protocol for VEGFR-2 and BRAF (Abdel-Mohsen et al., 2024)
  • Software: Molecular Operating Environment (MOE), 2019.0102.

  • Protein Preparation: The crystal structures of VEGFR-2 (PDB ID: 4ASD) and BRAF (PDB ID: 4UFE) were retrieved from the Protein Data Bank. The structures were prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization using the Amber14:EHT force field. The protonation states of the amino acid residues were set at a pH of 7.4.

  • Ligand Preparation: The 3D structures of the benzimidazole derivatives were built using the builder module in MOE and energy minimized using the MMFF94x force field.

  • Docking Procedure: The docking was performed using the Triangle Matcher placement method and the London dG scoring function for initial placement, followed by refinement with the Induced Fit method and scoring with the GBVI/WSA dG function. The binding site was defined by the co-crystallized ligand in the respective PDB files.

Molecular Docking Protocol for EGFR (Ali et al., 2021)
  • Software: Schrödinger Maestro v11.1.

  • Protein Preparation: The crystal structure of EGFR (PDB ID: 1M17) was obtained from the PDB. The Protein Preparation Wizard in Maestro was used to prepare the protein by assigning bond orders, adding hydrogens, creating disulfide bonds, filling in missing side chains and loops, and performing a restrained minimization using the OPLS3 force field.

  • Ligand Preparation: The ligands were built using the 2D sketcher in Maestro and prepared using the LigPrep module to generate low-energy 3D conformations.

  • Docking Procedure: The receptor grid was generated around the active site defined by the co-crystallized ligand. Docking was performed using the Glide module in Standard Precision (SP) mode.

Molecular Docking Protocol for EGFR (El-Sayed et al., 2023)
  • Software: MOE 2019.

  • Protein Preparation: The crystal structures of wild-type EGFR (PDB ID: 4HJO) and mutant EGFRT790M (PDB ID: 3W2O) were downloaded from the PDB. The structures were prepared by correcting for missing atoms, assigning protonation states, and performing energy minimization.

  • Ligand Preparation: The 3D structures of the thieno[2,3-d]pyrimidine derivatives were constructed and subjected to energy minimization.

  • Docking Procedure: The docking protocol was validated by redocking the co-crystallized ligands. The docking of the synthesized compounds was then performed into the defined active site of both EGFR variants.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathways of VEGFR, EGFR, and BRAF, along with a typical workflow for a computational docking study.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Cell Akt Akt PI3K->Akt Activates Akt->Endothelial_Cell

Caption: VEGFR Signaling Pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Cell_Proliferation Cell Proliferation, Survival, Differentiation ERK->Cell_Proliferation Akt Akt PI3K->Akt Activates Akt->Cell_Proliferation

Caption: EGFR Signaling Pathway.

BRAF_Signaling_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_TK Activates Ras Ras Receptor_TK->Ras Activates BRAF BRAF Ras->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Growth Cell Growth, Proliferation, Survival Transcription_Factors->Cell_Growth

Caption: BRAF Signaling Pathway.

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis cluster_output Output Protein_Prep Protein Structure Preparation (PDB) Define_Binding_Site Define Binding Site Protein_Prep->Define_Binding_Site Ligand_Prep Ligand Structure Preparation (2D to 3D) Run_Docking Run Docking Simulation Ligand_Prep->Run_Docking Define_Binding_Site->Run_Docking Score_Poses Score and Rank Poses Run_Docking->Score_Poses Analyze_Interactions Analyze Binding Interactions Score_Poses->Analyze_Interactions Best_Pose Identify Best Pose(s) Analyze_Interactions->Best_Pose SAR_Analysis Structure-Activity Relationship (SAR) Best_Pose->SAR_Analysis

Caption: Computational Docking Workflow.

Comparative Analysis of 1-(3-Chloro-4-methylphenyl)urea and its 3-methyl-urea Derivative: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of 1-(3-Chloro-4-methylphenyl)urea and its N'-methylated analog, 1-(3-Chloro-4-methylphenyl)-3-methylurea, reveals key differences in their physicochemical properties and biological activities. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a detailed comparison to inform future research and application.

While direct comparative studies are limited, analysis of existing data on phenylurea compounds allows for an insightful juxtaposition of these two molecules. The primary distinction lies in the substitution at the terminal nitrogen of the urea moiety, where a hydrogen atom in the parent compound is replaced by a methyl group in its derivative. This seemingly minor structural change can significantly influence the compound's biological efficacy and physical characteristics.

Physicochemical Properties

The addition of a methyl group to the urea nitrogen slightly increases the molecular weight and is predicted to alter properties such as lipophilicity (LogP), which can in turn affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

PropertyThis compound1-(3-Chloro-4-methylphenyl)-3-methylurea
Molecular Formula C₈H₉ClN₂OC₉H₁₁ClN₂O[1]
Molecular Weight 184.63 g/mol 198.65 g/mol [1]
Predicted LogP ~2.3~2.6
Appearance SolidNeat[1]

Table 1: Comparison of Physicochemical Properties. Predicted LogP values are estimations and may vary.

Biological Activity: Herbicidal and Cytotoxic Potential

Phenylurea derivatives are a well-established class of herbicides, primarily acting by inhibiting Photosystem II (PSII) in plants, thereby blocking the electron transport chain essential for photosynthesis. The N-methylation of the urea can influence the binding affinity to the target site in the D1 protein of PSII.

Furthermore, various substituted urea derivatives have been investigated for their cytotoxic activity against cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The structural differences between the parent urea and its 3-methyl derivative could lead to differential cytotoxic effects and selectivity towards various cancer cell types.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of chemical compounds. Below are generalized, yet detailed, methodologies for the synthesis of these compounds and the evaluation of their biological activities, based on established procedures for analogous phenylurea derivatives.

Synthesis Protocols

The synthesis of both this compound and its 3-methyl-urea derivative typically starts from the common precursor, 3-chloro-4-methylaniline.

Synthesis of this compound:

  • Starting Material: 3-chloro-4-methylaniline.

  • Reaction: The synthesis can be achieved by reacting 3-chloro-4-methylaniline with a source of the urea carbonyl group. A common method involves the reaction with an alkali metal cyanate (e.g., sodium cyanate) in the presence of an acid (e.g., hydrochloric acid or acetic acid).

  • Procedure: a. Dissolve 3-chloro-4-methylaniline in a suitable solvent such as aqueous acetic acid. b. Add a solution of sodium cyanate in water to the aniline solution at a controlled temperature (e.g., 0-5 °C). c. Stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). d. The product, this compound, will precipitate out of the solution. e. Collect the solid product by filtration, wash with cold water, and dry. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.

Synthesis of 1-(3-Chloro-4-methylphenyl)-3-methylurea:

  • Starting Material: 3-chloro-4-methylaniline.

  • Reaction: This derivative is synthesized by reacting 3-chloro-4-methylaniline with methyl isocyanate.

  • Procedure: a. Dissolve 3-chloro-4-methylaniline in an inert aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). b. Add methyl isocyanate dropwise to the solution at room temperature or under cooling. c. Stir the reaction mixture for several hours until completion, as monitored by TLC. d. The product, 1-(3-Chloro-4-methylphenyl)-3-methylurea, will typically precipitate from the reaction mixture. e. Collect the product by filtration, wash with a small amount of cold solvent, and dry. f. Further purification can be achieved by recrystallization.

Experimental Workflow for Synthesis

G cluster_synthesis_parent Synthesis of this compound cluster_synthesis_derivative Synthesis of 1-(3-Chloro-4-methylphenyl)-3-methylurea start_parent 3-chloro-4-methylaniline reaction_parent Reaction in aqueous acid start_parent->reaction_parent reagent_parent NaOCN, H+ reagent_parent->reaction_parent product_parent 1-(3-Chloro-4- methylphenyl)urea reaction_parent->product_parent start_derivative 3-chloro-4-methylaniline reaction_derivative Reaction in aprotic solvent start_derivative->reaction_derivative reagent_derivative CH3NCO reagent_derivative->reaction_derivative product_derivative 1-(3-Chloro-4-methylphenyl) -3-methylurea reaction_derivative->product_derivative

Caption: General synthesis pathways for the two urea compounds.

Biological Activity Assays

Herbicidal Activity Assay (Whole Plant Assay):

  • Plant Species: Select a range of monocotyledonous and dicotyledonous plant species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO) and then make serial dilutions to the desired concentrations in a water-surfactant mixture.

  • Application: Apply the test solutions to the soil (pre-emergence) or directly onto the foliage of young plants (post-emergence) at a constant volume per unit area.

  • Growth Conditions: Maintain the treated plants in a controlled environment (greenhouse or growth chamber) with standardized conditions of light, temperature, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect using a rating scale (e.g., 0% = no effect, 100% = complete kill). Calculate the GR50 (the concentration required to cause a 50% reduction in plant growth) or IC50 values.

Cytotoxicity Assay (MTT Assay):

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MRC-5) to assess selectivity.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Experimental Workflow for Biological Assays

G cluster_herbicide Herbicidal Activity Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) plant_prep Plant Preparation compound_app Compound Application plant_prep->compound_app incubation_herb Incubation compound_app->incubation_herb evaluation_herb Evaluation (GR50) incubation_herb->evaluation_herb cell_seeding Cell Seeding compound_treat Compound Treatment cell_seeding->compound_treat mtt_addition MTT Addition compound_treat->mtt_addition measurement_cyto Absorbance Measurement mtt_addition->measurement_cyto analysis_cyto IC50 Calculation measurement_cyto->analysis_cyto

Caption: General workflows for herbicidal and cytotoxicity assays.

Signaling Pathways

Phenylurea herbicides, as Photosystem II inhibitors, disrupt the light-dependent reactions of photosynthesis. This leads to the generation of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death in plants.

In the context of cancer, substituted ureas have been shown to affect various signaling pathways. For instance, some urea derivatives can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. They can also cause cell cycle arrest at different phases by interfering with the function of cyclins and cyclin-dependent kinases (CDKs). The specific signaling pathways affected by this compound and its 3-methyl derivative would require dedicated molecular studies.

Potential Signaling Pathway Disruption by Phenylureas

G cluster_herbicide_pathway Herbicidal Action cluster_cytotoxicity_pathway Potential Cytotoxic Action psii Photosystem II etc Electron Transport Chain psii->etc Inhibition ros Reactive Oxygen Species etc->ros Disruption leads to cell_death_plant Cell Death ros->cell_death_plant bcl2 Bcl-2 Family Modulation apoptosis Apoptosis bcl2->apoptosis caspases Caspase Activation caspases->apoptosis cdk CDK/Cyclin Dysregulation cell_cycle_arrest Cell Cycle Arrest cdk->cell_cycle_arrest

Caption: Potential mechanisms of action for phenylurea compounds.

References

A Comparative Guide to Purity Confirmation of 1-(3-Chloro-4-methylphenyl)urea using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount to ensure safety and efficacy. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for confirming the purity of 1-(3-Chloro-4-methylphenyl)urea. It includes detailed experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction to Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the absolute concentration or purity of a sample.[1][2][3] Unlike traditional NMR, which is primarily used for structural elucidation, qNMR focuses on the direct relationship between the NMR signal integral and the number of nuclei responsible for that signal.[2][3] This makes qNMR a primary ratio method, meaning it can determine the ratio of substances in a mixture without the need for a reference standard of the analyte itself.[4] Its non-destructive nature further allows the sample to be used for additional analyses.[3]

For the pharmaceutical industry, qNMR offers a robust and accurate method for purity assessment, quantification of active pharmaceutical ingredients (APIs), and detection of impurities.[5][6][7][8] It can simultaneously identify and quantify the active ingredient, by-products, degradation products, and residual solvents in a single experiment.[5]

Comparison with Alternative Purity Determination Methods

While qNMR is a powerful tool, other methods are also commonly employed for purity analysis. The choice of technique often depends on the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique in the pharmaceutical industry for purity determination due to its high precision and versatility.[9] It is particularly effective for separating complex mixtures.[9] However, it is a relative method and requires a certified reference standard of the analyte for accurate quantification.

  • Gas Chromatography (GC): GC is ideal for analyzing volatile compounds, making it highly effective for detecting residual solvents and other volatile impurities.[9] Similar to HPLC, it is a relative quantification method.

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can determine the absolute purity of highly pure crystalline compounds (typically >98%) without the need for a reference standard.[10][11] It measures the change in heat flow associated with the melting of the sample, where impurities cause a broadening and depression of the melting point.[11]

The key advantage of qNMR over chromatographic methods is its ability to provide absolute quantification without the need for an analyte-specific reference standard, instead utilizing a certified internal standard.[3][8]

Experimental Protocol: qNMR Purity Determination of this compound

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Equipment:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh a suitable amount of the certified internal standard into the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1 for optimal accuracy.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Ensure complete dissolution, using sonication if necessary.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum under quantitative conditions. Key parameters include:

    • Pulse Angle: A 30-60° pulse angle is often used as a compromise between signal intensity and ensuring full relaxation.

    • Relaxation Delay (d1): This should be at least 5 times the longest T₁ relaxation time of the protons being quantified in both the analyte and the internal standard. A typical value is 30-60 seconds.

    • Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1).

    • ¹³C Decoupling: Use broadband ¹³C decoupling to remove ¹³C satellites from the proton spectrum, which can interfere with accurate integration.[1]

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons giving rise to the analyte signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons giving rise to the internal standard signal

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Data Presentation

The following table summarizes hypothetical purity data for a batch of this compound determined by qNMR, HPLC, and GC.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3)Key Observations
qNMR 99.20.15%Provides absolute purity. Also identified 0.3% residual solvent (acetone).
HPLC 99.30.20%Relative purity based on peak area normalization. Does not account for non-chromophoric impurities.
GC Not Applicable-The compound is non-volatile and would require derivatization, making GC less suitable for primary purity assessment. Detected residual solvents.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard setup_nmr Set Quantitative NMR Parameters (d1, pulse angle, scans) weigh_analyte->setup_nmr dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire ¹H NMR Spectrum setup_nmr->acquire_spectrum process_spectrum Phase and Baseline Correction acquire_spectrum->process_spectrum integrate_signals Integrate Analyte and Internal Standard Signals process_spectrum->integrate_signals calculate_purity Calculate Purity using the qNMR Equation integrate_signals->calculate_purity result Final Purity Value calculate_purity->result

Caption: Experimental workflow for purity determination by qNMR.

qNMR_Validation_Logic cluster_primary Primary Method cluster_secondary Secondary (Relative) Methods cluster_validation Data Validation qNMR qNMR Purity (Absolute Method) Validated_Purity Validated Purity of This compound qNMR->Validated_Purity Provides SI-traceable purity value HPLC HPLC Purity HPLC->Validated_Purity Cross-validates chromatographic purity GC GC for Volatiles GC->Validated_Purity Quantifies volatile impurities DSC DSC Purity DSC->Validated_Purity Cross-validates purity of crystalline solid

Caption: Logical relationship for data validation using qNMR.

Conclusion

Quantitative NMR is a highly accurate, reliable, and versatile technique for determining the purity of pharmaceutical compounds such as this compound.[7] Its nature as a primary ratio method and its ability to provide structural information alongside quantitative data make it an invaluable tool in drug development and quality control.[1] While other methods like HPLC and DSC have their specific strengths, qNMR offers a comprehensive and efficient approach to purity assessment, often serving as a cornerstone for the validation of other analytical methods.

References

Safety Operating Guide

Proper Disposal of 1-(3-Chloro-4-methylphenyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-(3-chloro-4-methylphenyl)urea, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Spill Management: In the event of a spill, avoid generating dust. Carefully sweep or scoop up the material and place it into a designated, labeled container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Procedures

The proper disposal of this compound is contingent upon its classification as a hazardous or non-hazardous waste, which must be determined in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to make this determination.

Step 1: Waste Characterization

A thorough hazard assessment of the waste stream containing this compound must be conducted. This involves reviewing all available toxicological and environmental data for the compound and its potential byproducts. Given the chloro- and methyl- substitutions on the phenyl ring, it is prudent to assume the compound may exhibit properties of environmental concern until proven otherwise.

Step 2: Segregation and Collection

  • Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Containerize: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name, concentration, and any known hazard warnings.

Step 3: Disposal Pathway

The recommended disposal method for chemical waste of this nature is through a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration in a permitted hazardous waste incinerator is often the preferred method for organic compounds, as it ensures complete destruction. The incinerator should be equipped with appropriate flue gas scrubbing technology to neutralize acidic gases (such as hydrogen chloride) that may be produced.

  • Landfill: Direct landfilling of this compound is not recommended without a thorough environmental risk assessment. If deemed non-hazardous by regulatory standards, it may be permissible for landfill disposal, but this should be confirmed with the disposal facility.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Assessment cluster_1 Disposal Pathways cluster_2 Final Steps start This compound Waste Generated assess_hazard Conduct Hazard Assessment (Consult SDS & Regulations) start->assess_hazard is_hazardous Is Waste Hazardous? assess_hazard->is_hazardous hazardous_disposal Dispose as Hazardous Waste (Licensed Contractor) is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Waste (Follow Local Guidelines) is_hazardous->non_hazardous_disposal No incineration High-Temperature Incineration hazardous_disposal->incineration landfill Permitted Landfill non_hazardous_disposal->landfill documentation Maintain Disposal Records incineration->documentation landfill->documentation

Caption: Disposal decision workflow for this compound.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the neutralization or degradation of this compound in a laboratory setting. Research into the environmental fate and degradation pathways of this compound is encouraged to develop safe and effective treatment methods.

Disclaimer: The information provided in this document is intended as a general guide. It is not a substitute for a comprehensive understanding of and compliance with all applicable federal, state, and local regulations governing chemical waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-methylphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.